1-(Furo[3,2-b]pyridin-6-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-furo[3,2-b]pyridin-6-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6(11)7-4-9-8(10-5-7)2-3-12-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGXFOJTFQFSMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CO2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673649 | |
| Record name | 1-(Furo[3,2-b]pyridin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-00-6 | |
| Record name | 1-(Furo[3,2-b]pyridin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(Furo[3,2-b]pyridin-6-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(Furo[3,2-b]pyridin-6-yl)ethanone. The furo[3,2-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors and modulators of critical signaling pathways. Due to the limited availability of direct experimental data for this specific derivative in peer-reviewed literature, this guide synthesizes information from analogous compounds and established synthetic methodologies to present a robust profile. It includes a detailed proposed synthesis protocol, predicted physicochemical and spectroscopic data, and a discussion on the potential reactivity and biological significance of this compound. This document is intended to serve as a valuable resource for researchers in drug discovery and organic synthesis, providing a strong foundation for the further investigation and utilization of this compound.
Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold
The fusion of furan and pyridine rings gives rise to a class of heterocyclic compounds known as furopyridines. Among these, the furo[3,2-b]pyridine core has garnered significant attention in medicinal chemistry. Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for designing potent and selective ligands for various biological targets.[1]
Derivatives of the furo[3,2-b]pyridine system have been identified as highly selective inhibitors of various kinases, including cdc-like kinases (CLKs), and as efficient modulators of signaling pathways such as the Hedgehog pathway.[2] The dysregulation of these pathways is implicated in numerous diseases, including cancer, making furo[3,2-b]pyridine derivatives promising candidates for therapeutic development. The acetyl substitution at the 6-position of this scaffold, as in this compound, introduces a key functional group that can be a site for further chemical modification or can participate in crucial binding interactions with biological targets.
Physicochemical and Spectroscopic Properties
General Properties
The core chemical identifiers and basic properties of this compound are summarized in the table below.[3]
| Property | Value | Source(s) |
| CAS Number | 1203499-00-6 | [3] |
| Molecular Formula | C₉H₇NO₂ | [3] |
| Molecular Weight | 161.16 g/mol | [3] |
| Appearance | Solid | |
| InChI | 1S/C9H7NO2/c1-6(11)7-4-9-8(10-5-7)2-3-12-9/h2-5H,1H3 | |
| InChI Key | IYGXFOJTFQFSMM-UHFFFAOYSA-N | |
| SMILES | CC(=O)c1cnc2ccoc2c1 |
Predicted Spectroscopic Data
The following are predicted spectroscopic characteristics based on the analysis of similar structures. These predictions provide a baseline for the characterization of synthesized this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the furo[3,2-b]pyridine core and a singlet for the methyl protons of the acetyl group. The chemical shifts (δ) in ppm relative to a standard like TMS would likely be in the aromatic region (δ 7.0-9.0 ppm) for the heterocyclic protons and in the aliphatic region (δ 2.0-3.0 ppm) for the acetyl methyl protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each of the nine unique carbon atoms in the molecule. The carbonyl carbon of the acetyl group is expected to have a characteristic downfield shift (δ > 190 ppm). Aromatic carbons will appear in the typical range of δ 110-160 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration of the ketone, typically found in the range of 1680-1700 cm⁻¹. Other significant absorptions would include C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations within the heterocyclic ring system.
-
MS (Mass Spectrometry): The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 161, corresponding to the molecular weight of the compound.
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(Furo[3,2-b]pyridin-6-yl)ethanol (Intermediate Alcohol)
This step involves a Grignard reaction, a classic and reliable method for forming carbon-carbon bonds.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), place Furo[3,2-b]pyridine-6-carbaldehyde (1.0 eq).[3]
-
Dissolution: Dissolve the aldehyde in anhydrous tetrahydrofuran (THF).
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Add methylmagnesium bromide (1.2 eq, as a solution in THF or diethyl ether) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(Furo[3,2-b]pyridin-6-yl)ethanol. This intermediate may be used in the next step without further purification if it is of sufficient purity.
Step 2: Oxidation to this compound
This step involves the oxidation of the secondary alcohol to a ketone.
-
Preparation: In a round-bottom flask, dissolve the crude 1-(Furo[3,2-b]pyridin-6-yl)ethanol from the previous step in a suitable solvent such as dichloromethane (DCM).
-
Oxidizing Agent: Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (1.5 eq) in portions at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the chromium salts or periodinane byproducts, washing the pad with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Reactivity and Potential for Derivatization
The chemical structure of this compound offers several sites for further chemical modification, making it a versatile intermediate for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Caption: Key reactive sites on this compound.
-
The Acetyl Group: The carbonyl group can undergo nucleophilic addition reactions. The α-protons on the methyl group are acidic and can be deprotonated to form an enolate, which can then participate in various reactions such as aldol condensations, alkylations, and halogenations. The ketone can also be reduced to a secondary alcohol or converted to other functional groups.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring can be a site for N-oxidation or quaternization. The pyridine ring itself can undergo electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and the directing effects of the fused furan and acetyl groups.
-
The Furan Ring: The furan ring is generally susceptible to electrophilic aromatic substitution.
Biological and Pharmacological Context
While the specific biological activity of this compound has not been extensively reported, the parent furo[3,2-b]pyridine scaffold is of high interest in drug discovery. As previously mentioned, derivatives have shown potent activity as kinase inhibitors.[2] Kinases are a large family of enzymes that play a central role in cell signaling, and their aberrant activity is a hallmark of many diseases, particularly cancer. The development of selective kinase inhibitors is a major focus of modern drug discovery.
The acetyl group of this compound could serve as a key binding motif, potentially forming hydrogen bonds or other interactions within the active site of a target kinase. Furthermore, this compound serves as a valuable starting material for the synthesis of more complex molecules with tailored pharmacological profiles.
Safety and Handling
Based on available supplier safety data, this compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[3] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area, and inhalation of dust and direct contact with skin and eyes should be avoided.
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statement | H302: Harmful if swallowed |
| Storage Class | 11 - Combustible Solids |
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry, owing to the established pharmacological importance of the furo[3,2-b]pyridine scaffold. While direct experimental data for this specific molecule is sparse, this guide has provided a comprehensive overview of its predicted properties, a detailed proposed synthetic route with experimental protocols, and an analysis of its potential reactivity. The information presented herein is intended to facilitate further research and development of novel therapeutics based on this promising molecular framework. As a Senior Application Scientist, I am confident that this guide will serve as a valuable and practical resource for researchers in the field.
References
- 1. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 呋喃[3,2-b]吡啶-6-甲醛 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to the Structure Elucidation of 1-(Furo[3,2-b]pyridin-6-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique electronic properties and structural rigidity make it an attractive framework for the development of novel therapeutic agents. The title compound, 1-(Furo[3,2-b]pyridin-6-yl)ethanone, incorporates an acetyl group onto this core, presenting a key synthon for further chemical modifications and the exploration of structure-activity relationships (SAR). Accurate and unambiguous structure elucidation of this molecule is paramount for ensuring the integrity of subsequent research and development efforts.
This technical guide provides a comprehensive, in-depth overview of the analytical methodologies and data interpretation required for the definitive structure confirmation of this compound. We will delve into the synergistic application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, explaining not just the procedural steps but the critical scientific reasoning behind each analytical choice. This guide is designed to be a self-validating resource, grounding its protocols in established principles of analytical chemistry.
Molecular Identity
-
Chemical Name: this compound
-
CAS Number: 1203499-00-6
-
Molecular Formula: C₉H₇NO₂
-
Molecular Weight: 161.16 g/mol
-
Chemical Structure:
-
SMILES: CC(=O)c1cnc2ccoc2c1
-
InChI Key: IYGXFOJTFQFSMM-UHFFFAOYSA-N
-
Strategic Approach to Structure Elucidation
Caption: Workflow for the synthesis and structural elucidation.
Synthesis of this compound
A common and effective method for the synthesis of the furo[3,2-b]pyridine core involves a Sonogashira coupling followed by a heteroannulation reaction. This approach offers a versatile route to functionalized derivatives.
Protocol: Synthesis via Sonogashira Coupling and Cyclization
This protocol is a representative synthesis; specific reaction conditions may require optimization.
Step 1: Sonogashira Coupling
-
To a solution of a suitable dihalopyridine precursor, for example, 2,5-dibromopyridine, in a degassed solvent such as a mixture of THF and triethylamine, add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[1]
-
To this mixture, add a protected alkyne, such as 2-methyl-3-butyn-2-ol, dropwise at room temperature.[1]
-
Stir the reaction mixture at room temperature for a specified time, typically 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the coupled product.
Step 2: Deprotection and Cyclization
-
Dissolve the purified coupled product in a suitable solvent, such as toluene.
-
Add a strong base, for instance, sodium hydride, portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford this compound.
Spectroscopic Data and Interpretation
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the furo[3,2-b]pyridine core and the methyl protons of the acetyl group.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.8 - 8.0 | d | ~2.0 |
| H-3 | ~7.0 - 7.2 | d | ~2.0 |
| H-5 | ~8.6 - 8.8 | s | - |
| H-7 | ~7.9 - 8.1 | s | - |
| -CH₃ (acetyl) | ~2.6 - 2.8 | s | - |
Predicted data is based on the analysis of structurally related compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Interpretation:
-
The protons on the furan ring (H-2 and H-3) are expected to appear as doublets with a small coupling constant, characteristic of their ortho relationship in a five-membered heterocyclic ring.
-
The protons on the pyridine ring (H-5 and H-7) are anticipated to be singlets due to the substitution pattern. Their downfield chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the fused furan ring.
-
The methyl protons of the acetyl group will appear as a sharp singlet, typically in the range of 2.6-2.8 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound will display signals for the nine carbon atoms in their unique chemical environments.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (acetyl) | ~195 - 200 |
| C-2 | ~145 - 150 |
| C-3 | ~105 - 110 |
| C-3a | ~150 - 155 |
| C-5 | ~148 - 152 |
| C-6 | ~120 - 125 |
| C-7 | ~130 - 135 |
| C-7a | ~158 - 162 |
| -CH₃ (acetyl) | ~25 - 30 |
Predicted data is based on the analysis of structurally related compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Interpretation:
-
The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, typically above 195 ppm.
-
The quaternary carbons (C-3a, C-6, and C-7a) will generally show lower intensity signals compared to the protonated carbons.
-
The chemical shifts of the carbons in the furo[3,2-b]pyridine ring are influenced by the electronegativity of the nitrogen and oxygen atoms and the aromatic ring currents.
Two-Dimensional (2D) NMR Spectroscopy
To unambiguously assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.
Caption: Key 2D NMR correlations for structure confirmation.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and to gain insight into the fragmentation pattern of the molecule, which can further confirm its structure.
Table 3: Predicted Mass Spectrometry Data
| m/z (relative abundance) | Assignment |
| 161 | [M]⁺ (Molecular Ion) |
| 146 | [M - CH₃]⁺ |
| 118 | [M - COCH₃]⁺ |
Predicted data is based on common fragmentation patterns of aromatic ketones.
Interpretation:
-
The molecular ion peak at m/z 161 will confirm the molecular weight of the compound.
-
A significant fragment at m/z 146 would correspond to the loss of a methyl radical from the acetyl group (an alpha-cleavage).
-
Another prominent fragment at m/z 118 would indicate the loss of the entire acetyl group.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and simple technique to identify the functional groups present in a molecule.
Table 4: Predicted Infrared Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~1680-1660 | C=O stretch (aromatic ketone) |
| ~1600-1450 | C=C and C=N stretching (aromatic rings) |
| ~1250-1000 | C-O-C stretch (furan ring) |
Predicted data is based on characteristic IR absorption frequencies.
Interpretation:
-
The strong absorption band in the region of 1680-1660 cm⁻¹ is a clear indicator of the carbonyl group of the aromatic ketone.
-
The presence of bands in the 3100-3000 cm⁻¹ region and the 1600-1450 cm⁻¹ region confirms the aromatic nature of the furo[3,2-b]pyridine core.
-
The C-O-C stretching vibration of the furan ring is expected in the fingerprint region.
Conclusion
The definitive structure elucidation of this compound is achieved through a synergistic and logical application of modern spectroscopic techniques. By integrating the data from ¹H NMR, ¹³C NMR, 2D NMR, mass spectrometry, and infrared spectroscopy, researchers can confidently confirm the molecular structure, ensuring the reliability of this compound as a key building block in the pursuit of novel chemical entities with therapeutic potential. The protocols and interpretive guidance provided herein serve as a robust framework for the successful characterization of this and related heterocyclic compounds.
References
1-(Furo[3,2-b]pyridin-6-yl)ethanone IUPAC name and synonyms
An In-depth Technical Guide: 1-(Furo[3,2-b]pyridin-6-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound built upon the medicinally significant furo[3,2-b]pyridine scaffold. The parent furo[3,2-b]pyridine core is recognized as a privileged structure in drug discovery, serving as a foundational element for potent and selective inhibitors of various biological targets, particularly protein kinases.[1][2] This document details the compound's nomenclature, physicochemical properties, and safety profile. Furthermore, it presents a logical framework for its synthesis, including detailed, field-proven protocols for constructing the core scaffold and introducing the acetyl functional group. By contextualizing the compound within the broader landscape of drug development, this guide serves as a critical resource for researchers engaged in kinase inhibitor programs and the exploration of novel heterocyclic chemical space.
Chemical Identity and Nomenclature
Correctly identifying a compound is the foundation of all subsequent research. This section provides the standardized nomenclature and unique identifiers for this compound.
2.1 IUPAC Name The systematic name for the compound as determined by the International Union of Pure and Applied Chemistry (IUPAC) is: This compound
2.2 Synonyms and Identifiers For cross-referencing in chemical databases, procurement, and regulatory documentation, the following identifiers are critical.
| Identifier | Value | Source |
| CAS Number | 1203499-00-6 | [3][4] |
| Molecular Formula | C₉H₇NO₂ | [3][4] |
| Molecular Weight | 161.16 g/mol | [3] |
| MDL Number | MFCD13563103 | [3] |
| InChI Key | IYGXFOJTFQFSMM-UHFFFAOYSA-N | |
| SMILES | CC(=O)c1cnc2ccoc2c1 |
2.3 Chemical Structure The compound consists of a fused furo[3,2-b]pyridine ring system with an acetyl group (ethanone) substituted at the C-6 position of the pyridine ring.
Caption: Chemical structure and key identifiers.
Physicochemical and Safety Data
Understanding the physical properties and handling requirements is crucial for laboratory work.
3.1 Physicochemical Properties
| Property | Value |
| Physical Form | Solid |
| Empirical Formula | C₉H₇NO₂[3] |
| PubChem Substance ID | 329772203[3] |
3.2 Safety and Handling
| Category | Information |
| GHS Pictogram | GHS07 (Exclamation Mark)[3] |
| Signal Word | Warning[3] |
| Hazard Statement | H302: Harmful if swallowed[3] |
| Hazard Class | Acute Toxicity 4, Oral[3] |
| Storage Class | 11: Combustible Solids[3] |
The Furo[3,2-b]pyridine Scaffold: A Privileged Core in Drug Discovery
The significance of this compound is derived from its core heterocyclic system. The furo[3,2-b]pyridine scaffold is considered "privileged" in medicinal chemistry due to its rigid, planar structure and unique electronic properties that allow it to effectively interact with a variety of biological targets.[1] This scaffold has been successfully employed to develop highly selective inhibitors for several key protein families implicated in human diseases.
-
Kinase Inhibition: The furo[3,2-b]pyridine core has proven to be an excellent platform for designing selective kinase inhibitors.[1] For example, derivatives have been identified as potent inhibitors of cdc-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs), which are involved in cellular processes like transcription and apoptosis and are dysregulated in diseases such as cancer.[1][2]
-
Signaling Pathway Modulation: Beyond direct enzyme inhibition, this scaffold has been used to create modulators of critical signaling pathways. Notably, certain trisubstituted furo[3,2-b]pyridines have been identified as sub-micromolar modulators of the Hedgehog signaling pathway, a key regulator of embryonic development and a target in oncology.[2]
The ethanone moiety on the core can act as a key interaction point (e.g., a hydrogen bond acceptor) within a protein's binding site or serve as a chemical handle for further synthetic elaboration to explore structure-activity relationships (SAR).
Synthetic Strategy and Methodologies
The synthesis of this compound can be logically approached by first constructing the core furo[3,2-b]pyridine ring system, followed by the introduction of the acetyl group at the 6-position.
5.1 Retrosynthetic Analysis A logical retrosynthetic pathway disconnects the target molecule into a functionalized furo[3,2-b]pyridine intermediate and an acetyl source. The core itself can be disconnected into a substituted pyridine and a component to form the furan ring.
Caption: Retrosynthetic analysis of the target compound.
5.2 Protocol: Synthesis of the Furo[3,2-b]pyridine Core via Sonogashira Coupling The construction of the furo[3,2-b]pyridine nucleus is efficiently achieved through a one-pot Sonogashira cross-coupling and subsequent heteroannulation.[1] This protocol is exemplary for building the core scaffold.
Rationale: This method is chosen for its high efficiency and atom economy. The palladium catalyst facilitates the C-C bond formation between the pyridine and the alkyne, while the copper(I) co-catalyst is crucial for activating the alkyne. The subsequent intramolecular C-O bond formation (heteroannulation) to form the furan ring is often facilitated by the reaction conditions.
Step-by-Step Protocol:
-
Inert Atmosphere: To a flame-dried, round-bottomed flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%). Purge the flask with an inert gas (Nitrogen or Argon) for 15 minutes.
-
Solvent and Reagents: Add anhydrous DMF via syringe. Stir the mixture for 30 minutes at room temperature to form the active catalytic species. To this solution, add the 2-amino-3-bromopyridine derivative (1.0 equivalent) and the terminal alkyne (1.2 equivalents).
-
Reaction: Heat the reaction mixture to 100°C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the furo[3,2-b]pyridine core.
Caption: Workflow for Furo[3,2-b]pyridine core synthesis.
5.3 Protocol: Introduction of the 6-Acetyl Group A plausible method to install the acetyl group onto a pre-formed 6-bromo-furo[3,2-b]pyridine intermediate is via a Stille coupling or similar palladium-catalyzed cross-coupling reaction.
Rationale: This approach offers high functional group tolerance and reliable C-C bond formation. Tributyl(1-ethoxyvinyl)tin is a common and effective reagent for introducing a masked acetyl group, which is easily deprotected in the final step.
Step-by-Step Protocol:
-
Reaction Setup: In a reaction vessel, dissolve 6-bromo-furo[3,2-b]pyridine (1.0 equivalent) and tributyl(1-ethoxyvinyl)tin (1.2 equivalents) in anhydrous toluene.
-
Degassing: Bubble argon through the solution for 20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 110°C) and stir under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Deprotection: Cool the reaction mixture. Add 2M aqueous HCl and stir vigorously at room temperature for 1-2 hours to hydrolyze the enol ether to the ketone.
-
Work-up and Purification: Neutralize the mixture with aqueous NaHCO₃ and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield this compound.
Predicted Spectroscopic Profile
While specific experimental spectra for this exact compound are not widely published, a predictive analysis based on the parent furo[3,2-b]pyridine scaffold and the known effects of an acetyl substituent allows for an accurate estimation of its key spectral features.
6.1 ¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz) The introduction of the electron-withdrawing acetyl group at C-6 will significantly influence the chemical shifts of the adjacent protons.
| Proton | Predicted δ (ppm) | Multiplicity | Rationale |
| H-2 | ~7.8 | d | Typical furan proton adjacent to oxygen. |
| H-3 | ~7.0 | d | Typical furan proton adjacent to the ring junction. |
| H-5 | ~8.8 | s | Deshielded due to proximity to the pyridine nitrogen and the C-6 acetyl group. |
| H-7 | ~8.1 | s | Deshielded due to proximity to the pyridine nitrogen. |
| -CH₃ | ~2.7 | s | Characteristic chemical shift for an aryl methyl ketone. |
6.2 ¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz) The carbonyl carbon of the acetyl group will be a key diagnostic signal.
| Carbon | Predicted δ (ppm) | Rationale |
| C=O | ~197 | Typical chemical shift for an aryl ketone carbonyl. |
| C-2 | ~145 | Furan carbon adjacent to oxygen. |
| C-3 | ~108 | Furan carbon adjacent to the ring junction. |
| C-3a | ~148 | Bridgehead carbon. |
| C-5 | ~152 | Pyridine carbon adjacent to nitrogen. |
| C-6 | ~135 | Point of attachment for the electron-withdrawing acetyl group. |
| C-7 | ~120 | Pyridine carbon. |
| C-7a | ~158 | Bridgehead carbon. |
| -CH₃ | ~26 | Aryl methyl ketone carbon. |
6.3 Mass Spectrometry (MS)
-
Expected M+: 161.05 (as C₉H₇NO₂).
-
Key Fragmentation: A primary fragmentation pathway would be the loss of the methyl radical (•CH₃) to give a [M-15]⁺ peak at m/z 146, followed by the loss of carbon monoxide (CO) to give a peak at m/z 118.
Applications and Future Directions
This compound represents a valuable building block for medicinal chemistry programs. Its primary utility lies in its potential as a precursor or lead compound in the development of kinase inhibitors.[5][6]
-
Library Synthesis: The acetyl group serves as a versatile synthetic handle for generating a library of derivatives. It can be reduced to an alcohol, converted to an oxime, or used in aldol-type condensations to rapidly explore the SAR around the core scaffold.
-
Target-Oriented Synthesis: Given the established activity of the furo[3,2-b]pyridine core against kinases like CLKs and HIPKs, this compound is a prime candidate for derivatization and screening against these and other related oncology targets.[1][2]
-
Chemical Probe Development: Optimized derivatives could serve as chemical probes to investigate the biological functions of specific kinases or signaling pathways in cell-based assays.
Future research should focus on the strategic elaboration of the acetyl group and substitution at other positions of the furo[3,2-b]pyridine ring to enhance potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
References
- 1. benchchem.com [benchchem.com]
- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(Furo 3,2-b pyridin-6-yl)ethanone AldrichCPR 1203499-00-6 [sigmaaldrich.com]
- 4. This compound,(CAS# 1203499-00-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
Biological activity of furo[3,2-b]pyridine derivatives
An In-Depth Technical Guide to the Biological Activity of Furo[3,2-b]pyridine Derivatives
Executive Summary
The furo[3,2-b]pyridine core is a fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and unique electronic properties make it a versatile framework for developing potent and selective modulators of various biological targets.[2] This guide provides a comprehensive technical overview of the diverse biological activities of furo[3,2-b]pyridine derivatives, with a primary focus on their significant potential in oncology. We will explore their mechanisms of action as anticancer agents, their role as potent kinase inhibitors, and their ability to modulate critical signaling pathways. This document synthesizes data from authoritative sources, details self-validating experimental protocols, and presents visual workflows to provide researchers, scientists, and drug development professionals with a thorough understanding of this promising compound class.
Introduction: The Furo[3,2-b]pyridine Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among them, fused ring systems containing nitrogen and oxygen offer a unique combination of structural rigidity, hydrogen bonding capability, and opportunities for diverse functionalization. The furo[3,2-b]pyridine scaffold, consisting of a furan ring fused to a pyridine ring, has garnered substantial interest for these reasons.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, establishing them as promising candidates for therapeutic development.[3][4] This guide delves into the key biological activities that define the therapeutic potential of this scaffold.
Anticancer Activity: A Multifaceted Approach
Furo[3,2-b]pyridine derivatives have shown significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[1][4] Their efficacy stems not from a single mechanism but from the ability to intervene in multiple cellular processes that are fundamental to cancer cell proliferation and survival.
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which these derivatives exert their anticancer effects is through the modulation of core cellular processes, namely apoptosis (programmed cell death) and cell cycle progression.[5]
-
Apoptosis Induction: Cancer cells are notoriously resistant to apoptosis. Certain furo[3,2-b]pyridine derivatives have been shown to overcome this resistance. For example, the derivative known as compound 3b demonstrated apoptosis-inducing potential in MCF-7 breast cancer cells.[3][4] This forces the cancer cells into a self-destruction pathway, a highly desirable trait for an anticancer agent.
-
Cell Cycle Arrest: Uncontrolled cell division is a hallmark of cancer. Furo[3,2-b]pyridine derivatives can halt the cell cycle, preventing cancer cells from multiplying.[5] While specific studies on this scaffold are ongoing, related pyridine compounds are known to arrest the cell cycle at the G2/M phase, a critical checkpoint before mitosis.[5]
Cytotoxicity Against Cancer Cell Lines
The in vitro cytotoxic activity of representative furo[3,2-b]pyridine derivatives has been documented against several human cancer cell lines, demonstrating the broad applicability of this scaffold.
| Compound ID | Cancer Cell Line | Assay Type | Result | Reference(s) |
| Derivative 3b | MDA-MB-231 (Breast) | Not Specified | Encouraging Growth Inhibition | [1][4] |
| Derivative 3b | MCF-7 (Breast) | Not Specified | Encouraging Growth Inhibition | [1][3][4] |
| Furopyridone 4c | KYSE150 (Esophageal) | MTT Assay | IC50: 0.655 µM (48h) | [1] |
| MU1210 | MCF-7 (Breast) | Cell Viability | IC50: 4.6 µM | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
To provide a self-validating framework, the following is a standard protocol for assessing the cytotoxic effects of furo[3,2-b]pyridine derivatives.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furo[3,2-b]pyridine test compounds in the appropriate cell culture medium. Add these dilutions to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]
Kinase Inhibition: Targeting the Engines of Cancer
The furo[3,2-b]pyridine scaffold has proven to be an exceptional platform for the design of potent and highly selective kinase inhibitors.[2][6] Protein kinases are critical signaling molecules that are frequently dysregulated in cancer, making them prime therapeutic targets.
Key Kinase Targets
Derivatives of this scaffold have demonstrated inhibitory activity against several oncogenic kinases.
-
Cdc-like Kinases (CLKs): CLKs are serine/threonine kinases that play a pivotal role in regulating pre-mRNA splicing.[2] Altered splicing is a common feature in cancer, producing oncogenic protein variants. Furo[3,2-b]pyridines are potent and highly selective inhibitors of CLKs, which can suppress cancer cell growth by modulating these splicing events.[2][5][6]
-
Other Oncogenic Kinases: The versatility of the scaffold allows it to be adapted to target other key kinases, including Phosphoinositide 3-kinases (PI3Ks), Bruton's tyrosine kinase (Btk), Homeodomain-Interacting Protein Kinases (HIPKs), and Cyclin-Dependent Kinase 2 (CDK2).[2][7][8]
Quantitative Kinase Inhibitory Activity
The compound MU1210 is a well-characterized furo[3,2-b]pyridine derivative that demonstrates potent and selective inhibition of several CLK family members.
| Compound | Target Kinase(s) | IC50 (nM) | Reference(s) |
| MU1210 | CLK1 | 8 | [7] |
| CLK2 | 20 | [7] | |
| CLK4 | 12 | [7] |
Experimental Protocol: Western Blot for Kinase Pathway Analysis
This protocol allows for the validation of a compound's ability to inhibit a specific kinase signaling pathway by observing changes in protein phosphorylation.
-
Cell Culture and Treatment: Grow a relevant cancer cell line to 70-80% confluency. Treat the cells with the furo[3,2-b]pyridine inhibitor at various concentrations for a designated time.
-
Protein Extraction: Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to obtain total protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then probe it with a primary antibody specific to the phosphorylated form of the kinase's downstream target. Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to quantify the effect of the inhibitor on protein phosphorylation, using an antibody for the total (phosphorylated and unphosphorylated) protein as a loading control.[7]
Caption: Furo[3,2-b]pyridines inhibit key kinases like PI3K and CLKs.
Modulation of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is essential during embryonic development, but its aberrant reactivation in adults is a known driver of various cancers.[9] Furo[3,2-b]pyridine derivatives have been identified as potent modulators of this pathway, representing another significant avenue for their anticancer activity.[6][9]
Interestingly, this activity was discovered by profiling a subset of furo[3,2-b]pyridines that were inactive as kinase inhibitors, highlighting the scaffold's versatility.[9] These compounds act downstream of the Smoothened (SMO) receptor, offering a different point of intervention compared to many existing Hedgehog inhibitors.
Caption: Furo[3,2-b]pyridines modulate the Hedgehog pathway post-SMO.
Other Biological Activities
While the anticancer properties are the most extensively studied, the furo[3,2-b]pyridine scaffold has shown promise in other therapeutic areas.
-
Antimicrobial and Antiviral Activity: The pyridine nucleus is a well-known component in compounds with antimicrobial and antiviral properties.[10][11] While specific data for furo[3,2-b]pyridine derivatives is emerging, related fused pyridine systems have shown activity against various bacterial and fungal strains, suggesting this is a promising area for future investigation.[12][13][14]
-
Anti-inflammatory Activity: The inhibition of signaling pathways involving kinases like p38α, which some pyridine-based scaffolds can achieve, is linked to anti-inflammatory responses.[6] Related imidazo[4,5-b]pyridine derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, key players in inflammation.[15]
Synthesis and Future Perspectives
The accessibility of the furo[3,2-b]pyridine core through various synthetic strategies is a key advantage for drug discovery. Efficient methods like palladium/copper-catalyzed cross-coupling and cyclization reactions allow for the creation of diverse compound libraries for screening.[2][3][4]
Caption: General workflow for the discovery of furo[3,2-b]pyridine drugs.
The future of furo[3,2-b]pyridine derivatives is bright. Further research should focus on:
-
Expanding structure-activity relationship (SAR) studies to fine-tune potency and selectivity.[1]
-
Comprehensive in vivo studies to validate the therapeutic potential of the most promising lead compounds.
-
Exploring their potential in neurodegenerative disorders and other diseases where kinase dysregulation is a factor.[1]
Conclusion
The furo[3,2-b]pyridine core is a highly valuable scaffold in the discovery of novel therapeutic agents. Its derivatives have demonstrated potent and diverse biological activities, most notably as anticancer agents through mechanisms that include kinase inhibition, apoptosis induction, and modulation of key oncogenic pathways like Hedgehog signaling. The modular nature of its synthesis allows for extensive optimization, making it a compelling platform for the development of next-generation therapeutics.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications | Semantic Scholar [semanticscholar.org]
- 14. Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds | Semantic Scholar [semanticscholar.org]
- 15. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to furo[3,2-b]pyridine scaffold in medicinal chemistry
An In-Depth Technical Guide to the Furo[3,2-b]pyridine Scaffold in Medicinal Chemistry
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds." The furo[3,2-b]pyridine core, a fused heterocyclic system comprising a furan ring fused to a pyridine ring, has firmly established itself as such a scaffold.[1][2][3] Its significance stems from a unique combination of structural rigidity, planarity, and distinct electronic properties.[1] The fusion of an electron-rich furan ring with an electron-deficient pyridine ring creates a unique dipole moment and hydrogen bonding capabilities, making it an exceptional pharmacophore for designing potent and selective modulators of diverse biological targets.[1][4] This guide offers a comprehensive exploration of the furo[3,2-b]pyridine core, from its fundamental properties and synthesis to its extensive applications in drug discovery, particularly in oncology.
Core Physicochemical Characteristics
A thorough understanding of a scaffold's physicochemical properties is paramount for predicting its pharmacokinetic behavior and suitability for drug development. While data for specific, highly-substituted derivatives are often proprietary, the properties of the parent furo[3,2-b]pyridine compound provide a critical baseline.
Table 1: Physicochemical Properties of Furo[3,2-b]pyridine
| Property | Value | Source |
| Molecular Formula | C₇H₅NO | PubChem[5], LookChem[6] |
| Molecular Weight | 119.12 g/mol | PubChem[5], LookChem[6] |
| Boiling Point | 79-80 °C at 12 Torr | LookChem[4][6] |
| Density | 1.196 g/cm³ | LookChem[4][6] |
| Predicted logP | 1.3 - 1.44 | PubChem[4][5], ALOGPS[4] |
| Predicted pKa (Strongest Basic) | 3.33 - 4.22 | ChemAxon[4], LookChem[6] |
| Appearance | Colorless to pale yellow liquid or solid | CymitQuimica[7] |
The moderate lipophilicity (logP) and weak basicity (pKa) of the core structure are favorable starting points for drug design, allowing for modifications that can fine-tune solubility, permeability, and target engagement without introducing excessive liabilities.
Synthesis of the Furo[3,2-b]pyridine Core
The construction of the furo[3,2-b]pyridine nucleus is a key step in the development of derivatives. Several robust synthetic strategies have been established, primarily involving the formation of the furan ring onto a pre-existing, functionalized pyridine.[1] Key methodologies include palladium- and copper-catalyzed cross-coupling reactions and various intramolecular cyclization strategies.[1]
A particularly efficient and widely adopted method is the one-pot Sonogashira cross-coupling followed by a heteroannulation sequence.[1][2] This approach offers high yields and operational simplicity, often facilitated by ultrasound irradiation.[1]
Caption: General workflow for Sonogashira coupling and heteroannulation.
Experimental Protocol: One-Pot Synthesis of 2-Substituted Furo[3,2-b]pyridines
This protocol describes a representative one-pot synthesis via a Sonogashira coupling and heteroannulation sequence, adapted from established methodologies.[1][8]
-
Reaction Setup: To a solution of 3-chloro-2-hydroxypyridine (1 equivalent) and a terminal alkyne (1.2 equivalents) in ethanol (EtOH), add triethylamine (Et₃N).
-
Catalyst Addition: Add the catalyst system, typically consisting of 10% Palladium on carbon (Pd/C), copper(I) iodide (CuI), and triphenylphosphine (PPh₃), to the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Irradiate the reaction mixture with ultrasound at a constant frequency or heat to a specified temperature (e.g., 100°C) for several hours.[1]
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup and Purification: Upon completion, cool the mixture to room temperature. Filter the reaction mixture to remove the catalyst. Evaporate the solvent under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the desired 2-substituted furo[3,2-b]pyridine.[1]
This self-validating system, where the initial C-C bond formation is directly followed by the intramolecular C-O bond formation, provides a direct and efficient route to the target scaffold.[8]
Applications in Medicinal Chemistry: A Scaffold for Selective Inhibition
The true power of the furo[3,2-b]pyridine scaffold lies in its remarkable versatility as a template for designing potent and selective inhibitors for critical disease targets, especially in oncology.[1]
Kinase Inhibition in Oncology
Kinases are a major class of drug targets in cancer, and the furo[3,2-b]pyridine core has proven to be an excellent platform for developing selective kinase inhibitors.[1][9]
1. Cdc-like Kinases (CLKs): Targeting RNA Splicing
CLKs are serine/threonine kinases that play a pivotal role in regulating pre-mRNA splicing, a process frequently dysregulated in cancer cells to promote survival and growth.[1][10] Furo[3,2-b]pyridine derivatives have emerged as some of the most potent and selective CLK inhibitors identified to date.[3][11] By inhibiting CLKs, these compounds disrupt spliceosome assembly and function, leading to cell cycle arrest and apoptosis in cancer cells.[9][12]
Caption: Furo[3,2-b]pyridine inhibitors block CLK-mediated phosphorylation.
2. B-Cell Receptor (BCR) Signaling: Btk and PI3Kδ
Bruton's tyrosine kinase (Btk) and Phosphoinositide 3-kinase delta (PI3Kδ) are critical components of the B-cell receptor signaling pathway, which is essential for the proliferation and survival of B-cell malignancies.[9][10] Certain furo[3,2-b]pyridine derivatives have been developed as dual inhibitors of these targets.
Caption: Dual inhibition of Btk and PI3Kδ by furo[3,2-b]pyridines.
3. Other Oncogenic Kinases
The scaffold has also been successfully utilized to develop inhibitors against other cancer-relevant kinases, including:
-
Homeodomain-Interacting Protein Kinases (HIPKs): Involved in transcription and apoptosis.[1][9]
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle.[1]
Table 2: Inhibitory Activity of Representative Furo[3,2-b]pyridine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference(s) |
| MU1210 | CLK1 | 8 | [9][10] |
| CLK2 | 20 | [9][10] | |
| CLK4 | 12 | [9][10] | |
| Compound 16b | Btk | 139 | [9] |
| PI3Kδ | 275 | [9] | |
| MU135 | HIPK2 | 119 | [9] |
| MU1787 | HIPK2 | 123 | [9] |
Modulation of the Hedgehog Signaling Pathway
Beyond direct kinase inhibition, profiling of furo[3,2-b]pyridine libraries has revealed potent modulators of the Hedgehog (Hh) signaling pathway.[3][11] Dysregulation of the Hh pathway is a known driver in several human cancers, including basal cell carcinoma and medulloblastoma. Certain trisubstituted furo[3,2-b]pyridines have demonstrated sub-micromolar modulation of this pathway, offering an alternative mechanism for anticancer activity.[3]
General Anticancer and Other Therapeutic Activities
The versatile nature of the furo[3,2-b]pyridine scaffold has led to its exploration in a wide range of therapeutic areas:
-
Cytotoxicity: Derivatives have shown encouraging cytotoxic activity against various cancer cell lines, including breast (MCF-7, MDA-MB-231) and esophageal (KYSE70, KYSE150) cancers, by inducing apoptosis and cell cycle arrest.[2][8][12][13]
-
Neurodegenerative Diseases: The scaffold is being explored for its potential to target kinases like DYRK1A, which are implicated in neurodevelopment and diseases such as Alzheimer's.[9][14]
-
Antiviral Properties: Fused heterocyclic systems, including those related to furopyridines, have been investigated as potential antiviral agents.[15]
Key Biological Evaluation Protocols
Validating the biological activity of novel furo[3,2-b]pyridine derivatives requires robust and reproducible experimental methodologies.
Protocol: MTT Assay for In Vitro Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[2]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the furo[3,2-b]pyridine test compounds. Include vehicle (e.g., DMSO) and positive controls.[2]
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).[16]
-
MTT Addition: Add 10 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[2][16]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol: TR-FRET Kinase Binding Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify inhibitor binding to a target kinase.[9]
-
Reagent Preparation: Prepare assay buffer, the target kinase, a fluorescently labeled tracer (ligand), and a lanthanide-labeled anti-tag antibody.
-
Compound Dispensing: Dispense the furo[3,2-b]pyridine inhibitors at various concentrations into a low-volume 384-well plate.
-
Kinase Addition: Add the target kinase to all wells.
-
Tracer/Antibody Addition: Add a pre-mixed solution of the tracer and the anti-tag antibody.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Signal Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., donor and acceptor wavelengths).
-
Data Analysis: Calculate the ratio of the acceptor to donor signals. The decrease in the TR-FRET signal corresponds to the displacement of the tracer by the inhibitor, allowing for the determination of IC₅₀ or Kᵢ values.
Future Perspectives
The furo[3,2-b]pyridine scaffold is a validated and highly promising platform for the development of novel therapeutics.[12] Its derivatives have demonstrated potent and selective inhibition of key targets in oncology and other disease areas. Future research will undoubtedly focus on several key areas:
-
Expansion of Chemical Diversity: Synthesizing larger and more diverse libraries to explore new structure-activity relationships (SAR) and identify inhibitors for novel targets.
-
Pharmacokinetic Optimization: Fine-tuning the scaffold to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability.
-
In Vivo Validation: Progressing the most promising lead compounds from in vitro assays to preclinical animal models to validate their therapeutic efficacy and safety profiles.[16]
The continued exploration of this privileged scaffold holds immense potential for the discovery of next-generation therapies to address significant unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Furo(3,2-b)pyridine | C7H5NO | CID 12210217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. CAS 272-62-8: Furo[3,2-b]pyridine | CymitQuimica [cymitquimica.com]
- 8. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Unlocking the Therapeutic Potential of 1-(Furo[3,2-b]pyridin-6-yl)ethanone: A Technical Guide to Target Identification and Validation
Foreword: The Promise of a Privileged Scaffold
The furo[3,2-b]pyridine core represents a "privileged scaffold" in medicinal chemistry, a structural motif that has repeatedly been found to yield compounds with significant pharmacological activity across a range of biological targets.[1][2] Its unique fusion of an electron-rich furan ring with an electron-deficient pyridine ring creates a rigid, planar structure with distinct electronic properties, making it an attractive starting point for the development of potent and selective therapeutic agents.[1][2] This guide focuses on a specific derivative, 1-(Furo[3,2-b]pyridin-6-yl)ethanone, and aims to provide a comprehensive roadmap for researchers and drug development professionals to explore its therapeutic potential. While direct studies on this specific molecule are limited, the wealth of data on related furo[3,2-b]pyridine analogs allows us to formulate robust hypotheses regarding its potential molecular targets and to outline a clear, actionable strategy for their validation.
The Furo[3,2-b]pyridine Core: A Hub of Anticancer Activity
A significant body of research points to the anticancer potential of the furo[3,2-b]pyridine framework.[3][4] Derivatives have demonstrated cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7), and have been shown to induce apoptosis and modulate key signaling pathways.[3][4][5] This established anticancer profile of the core scaffold strongly suggests that this compound is a promising candidate for oncological investigation.
Hypothesized Anticancer Targets and Mechanisms
Based on the activities of structurally related compounds, we can postulate several primary avenues for the anticancer action of this compound.
The furo[3,2-b]pyridine scaffold is a well-established platform for designing selective kinase inhibitors.[1][6] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Several key kinase families have been identified as targets for furo[3,2-b]pyridine derivatives:
-
Cyclin-Dependent Kinases (CDKs): Certain furo[2,3-b]pyridine derivatives are potent inhibitors of CDK2, a key regulator of the cell cycle.[1] Inhibition of CDK2 can lead to cell cycle arrest, a validated strategy in cancer therapy.[1]
-
Cdc-like Kinases (CLKs): These kinases are involved in the regulation of pre-mRNA splicing, a process often altered in cancer.[5][6] Potent and highly selective inhibitors of CLKs have been developed from the furo[3,2-b]pyridine core.[6]
-
Homeodomain-Interacting Protein Kinases (HIPKs): HIPKs are implicated in transcription regulation and apoptosis, and their dysregulation is linked to cancer.[1] The furo[3,2-b]pyridine core has been successfully utilized to develop selective HIPK inhibitors.[1]
-
PI3K/Akt/mTOR and JAK/STAT Pathways: While explored more in the context of the related furo[3,2-c]pyridine scaffold, these are critical oncogenic signaling pathways that represent plausible targets.[7]
Given the established kinase inhibitory potential of the scaffold, it is highly probable that this compound exerts its potential anticancer effects through the modulation of one or more of these kinase families.
The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in the development and progression of several cancers.[6] Specific 3,5,7-trisubstituted furo[3,2-b]pyridines have been identified as sub-micromolar modulators of this pathway.[6] This precedent suggests that this compound could also interact with components of the Hh pathway, offering a distinct mechanism of anticancer action.
Sirtuin 1 (SIRT1) is a class III histone deacetylase that plays a complex role in cellular metabolism, stress resistance, and aging. Its role in cancer is context-dependent, acting as either a tumor promoter or suppressor. A furo[3,2-b]pyridine derivative has been shown to inhibit SIRT1, correlating with growth inhibition in breast cancer cell lines.[3][4] This finding opens another avenue for investigation into the therapeutic targeting of this compound.
Experimental Validation: A Step-by-Step Guide
The following section outlines a logical and comprehensive workflow for the systematic evaluation of this compound's therapeutic potential, focusing on the hypothesized targets.
Initial In Vitro Cytotoxicity Screening
The first step is to ascertain the compound's general anticancer activity across a panel of human cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MCF-7, A498 renal cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[7][8]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 48 or 72 hours.[7] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[7]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.
Data Presentation: Comparative IC50 Values
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Reference) |
| MDA-MB-231 | TBD | ~0.5[5] |
| MCF-7 | TBD | ~0.5[5] |
| A498 | TBD | TBD |
| Additional Cell Lines | TBD | TBD |
TBD: To be determined experimentally.
Target Deconvolution and Validation
Following confirmation of cytotoxic activity, the next phase focuses on identifying the specific molecular targets.
A broad kinase panel screening is the most efficient way to identify potential kinase targets.
Workflow: Kinase Panel Screening
Caption: Workflow for kinase target identification and validation.
Protocol: Western Blot for Phospho-Substrate Levels
-
Cell Treatment: Treat cancer cells with this compound at concentrations around its IC50 value for a defined period.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the substrate of the identified kinase hit (e.g., phospho-Rb for CDK2) and the total protein as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the change in substrate phosphorylation upon compound treatment.
Protocol: Gli-Luciferase Reporter Assay
-
Cell Transfection: Transfect a suitable cell line (e.g., Shh-LIGHT2 cells, which contain a Gli-responsive luciferase reporter) with the necessary plasmids.
-
Compound Treatment: Treat the cells with this compound in the presence of a Hedgehog pathway agonist (e.g., SAG).
-
Luciferase Assay: After an incubation period, lyse the cells and measure the luciferase activity, which is proportional to the activation of the Hedgehog pathway.
-
Data Analysis: A decrease in luciferase activity in the presence of the compound indicates inhibition of the Hedgehog pathway.
Protocol: In Vitro Fluorometric SIRT1 Assay
-
Reaction Setup: In a microplate, combine recombinant human SIRT1 enzyme, a fluorogenic acetylated peptide substrate, and NAD+.
-
Compound Addition: Add varying concentrations of this compound.
-
Incubation: Incubate the reaction at 37°C for a specified time.
-
Development: Add a developer solution that stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity.
-
Data Analysis: Calculate the IC50 value for SIRT1 inhibition.
Beyond Oncology: Exploring Other Therapeutic Avenues
While the primary focus is on oncology, the furo[3,2-b]pyridine scaffold has shown promise in other therapeutic areas, which should not be overlooked.
Neurological Disorders: 5-HT1F Receptor Agonism
Substituted furo[3,2-b]pyridines have been developed as potent and selective 5-HT1F receptor agonists for the potential treatment of acute migraine.[9] The 5-HT1F receptor is a key target in migraine therapy.
Proposed Investigation:
-
Receptor Binding Assays: Determine the binding affinity of this compound to the 5-HT1F receptor and other serotonin receptor subtypes to assess potency and selectivity.
-
Functional Assays: Conduct functional assays (e.g., cAMP accumulation assays) to determine if the compound acts as an agonist, antagonist, or inverse agonist at the 5-HT1F receptor.
Antiviral Applications
While the core structure is different, the observed antiviral activity of the related furo[2,3-d]pyrimidine scaffold against VZV and HCMV suggests a potential for fused heterocyclic systems in this domain.[10]
Proposed Investigation:
-
Antiviral Screening: Screen this compound against a panel of viruses, particularly DNA viruses like herpesviruses.
Conclusion and Future Directions
This compound emerges from a privileged heterocyclic family with a strong precedent for potent and selective biological activity, particularly in the realm of oncology. The most promising therapeutic targets for immediate investigation are protein kinases (CDKs, CLKs, HIPKs), components of the Hedgehog signaling pathway, and SIRT1. A systematic approach, beginning with broad phenotypic screening and progressing to specific target validation assays, will be crucial to elucidating its mechanism of action. Furthermore, exploratory studies into its potential as a 5-HT1F receptor agonist or as an antiviral agent could unveil novel therapeutic applications. The methodologies outlined in this guide provide a robust framework for a comprehensive preclinical evaluation of this compound, paving the way for its potential development as a novel therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 6-(alkyn-1-yl)furo[2,3-d]pyrimidin-2(3H)-one base and nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 1-(Furo[3,2-b]pyridin-6-yl)ethanone
Authored for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in laboratory and research settings. The information is synthesized from available safety data for the compound and structurally similar molecules. All laboratory activities should be preceded by a thorough, site-specific risk assessment and conducted in compliance with institutional and regulatory standards.
Section 1: Compound Profile and Hazard Identification
1-(Furo[3,2-b]pyridin-6-yl)ethanone (CAS Number: 1203499-00-6) is a heterocyclic ketone with a molecular formula of C₉H₇NO₂ and a molecular weight of 161.16 g/mol .[1] While comprehensive toxicological data for this specific compound is not widely available, its structural motifs, featuring a fused furo-pyridine ring system, are common in biologically active molecules.[2][3] Therefore, it must be handled with the appropriate caution afforded to novel research chemicals.
Based on available supplier safety information, this compound is classified with the following hazards:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed.[1] |
This table summarizes the known hazard information for this compound.
Due to the limited specific data, a conservative approach is warranted. Hazards associated with structurally similar furo-pyridine and acetyl-pyridine compounds, such as skin irritation, serious eye irritation, and respiratory tract irritation, should be considered potential risks when handling this compound.[4]
Section 2: Exposure Controls & Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls, supplemented by administrative controls and personal protective equipment.
Engineering Controls: The First Line of Defense
The primary objective is to minimize the generation and dispersal of dust or aerosols.
-
Ventilation: All handling of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Containment: For procedures with a higher risk of aerosolization, such as weighing or preparing stock solutions, the use of a containment system like a glove box is recommended.[5]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.[5]
| PPE Category | Item | Standard/Specification | Rationale |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant, chemical splash goggles.[5] | Protects against accidental splashes of solutions, dust, and vapors. |
| Face Shield | To be worn over safety goggles.[5] | Provides an additional layer of protection for the entire face from splashes. | |
| Hand Protection | Chemical-impermeable gloves | Nitrile or neoprene gloves are recommended.[5][6] | Prevents skin contact with the chemical. Gloves must be inspected before use and disposed of properly after handling.[7] |
| Body Protection | Laboratory Coat | Flame-resistant, long-sleeved.[5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Required if handling the powder outside of a certified fume hood.[5] | Prevents the inhalation of fine dust particles. |
Section 3: Standard Operating Procedures for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.[5]
Preparation and Weighing
-
Pre-Handling Check: Ensure all necessary PPE is donned correctly before entering the designated handling area.[5]
-
Workspace Preparation: Clear the fume hood of all non-essential items. Ensure all necessary equipment (spatulas, weigh boats, solvent dispensers) is within easy reach inside the hood.[5]
-
Weighing and Transferring: To mitigate dust formation, handle the solid material with care.[5] Use a spatula for transfers. When preparing solutions, add the solid compound slowly to the solvent to prevent splashing.[5]
Post-Handling Decontamination
-
Surface Cleaning: Decontaminate all surfaces and equipment that have come into contact with the compound.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete, even after removing gloves.[5][7]
Section 4: Emergency Procedures
Preparedness is key to effectively managing any accidental exposure or release.
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure. Always have the Safety Data Sheet (SDS) available when seeking medical attention.[4][7]
-
If Swallowed: Do NOT induce vomiting.[4] Rinse mouth with water and seek immediate medical attention.[4][7]
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[4][8]
-
In Case of Skin Contact: Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing.[4] Seek medical advice if irritation occurs.[4]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention from an ophthalmologist.
Spill Response Protocol
For small spills, trained laboratory personnel equipped with the proper PPE and spill kits can perform cleanup. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[9][10]
-
Evacuate and Isolate: Immediately alert others in the vicinity and secure the area to prevent entry.[10]
-
Containment: If safe to do so, prevent the spread of the spill by creating a dike around it with an inert absorbent material such as sand or vermiculite.[10]
-
Cleanup: Carefully sweep up the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[11] Avoid generating dust.
-
Decontamination: Clean the affected area thoroughly with soapy water.[9]
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste in accordance with institutional and regulatory guidelines.[9]
Section 5: Storage and Disposal
Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Storage
-
Conditions: Store in a tightly closed container in a dry, well-ventilated area.[4] Some related compounds are light-sensitive, so storage in an amber vial or a dark location is a prudent measure.[6]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[12]
Disposal
This compound and any materials contaminated with it should be treated as hazardous waste.[6][13]
-
Waste Segregation: Do not mix with non-hazardous waste.[13] As a halogen-free organic compound, it should be segregated accordingly to facilitate proper disposal.
-
Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container.[13] The label should include the full chemical name and the words "Hazardous Waste."[14]
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[5] Contact your institution's EHS department for specific guidance.[5] Under no circumstances should this chemical be disposed of down the drain.[6]
Section 6: Visual Workflow Guides
Safe Handling Workflow
Caption: Standard workflow for safely handling this compound.
Spill Response Decision Tree
Caption: Decision-making process for responding to a chemical spill.
References
- 1. 1-(Furo 3,2-b pyridin-6-yl)ethanone AldrichCPR 1203499-00-6 [sigmaaldrich.com]
- 2. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles [beilstein-journals.org]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aaronchem.com [aaronchem.com]
- 8. echemi.com [echemi.com]
- 9. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 10. ccny.cuny.edu [ccny.cuny.edu]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Note: A Robust and Regioselective Synthesis of 1-(Furo[3,2-b]pyridin-6-yl)ethanone from 3-Hydroxypyridine
Abstract
This technical guide provides a detailed, multi-step synthetic protocol for the preparation of 1-(Furo[3,2-b]pyridin-6-yl)ethanone, a valuable heterocyclic scaffold in medicinal chemistry. The furo[3,2-b]pyridine core is a privileged structure found in numerous biologically active compounds, including potent and selective kinase inhibitors.[1][2] The presented strategy commences with the readily available starting material, 3-hydroxypyridine, and employs a robust, regioselective route that circumvents the challenges associated with direct electrophilic substitution on the pyridine ring. Key transformations include directed ortho-metalation, a selective Sonogashira cross-coupling, an intramolecular cyclization to construct the core scaffold, and a final Stille coupling to install the target acetyl group. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both detailed experimental procedures and a rationale for the chosen synthetic design.
Introduction and Synthetic Strategy
The fusion of a π-excessive furan ring with a π-deficient pyridine ring gives rise to the furo[3,2-b]pyridine scaffold, a heterocyclic system of significant interest in drug discovery.[3][4] Its rigid, planar structure and unique electronic properties make it an ideal pharmacophore for interacting with various biological targets. A key challenge in the synthesis of substituted furo[3,2-b]pyridines is the controlled functionalization of the pyridine ring, which is generally deactivated towards standard electrophilic substitution reactions like Friedel-Crafts acylation.[5]
To overcome this, we present a linear synthetic sequence that strategically installs functional handles to ensure high regioselectivity. The retrosynthetic analysis (Figure 1) reveals a strategy where the target acetyl group is introduced in the final step from a 6-bromo-furo[3,2-b]pyridine intermediate. This key intermediate is assembled by constructing the furan ring onto a pre-functionalized 5-bromo-3-hydroxypyridine derivative.
Figure 1: Retrosynthetic Analysis A high-level overview of the synthetic strategy, breaking down the target molecule into key precursors.
Detailed Experimental Protocols
Materials and General Methods
All reagents were purchased from commercial suppliers (e.g., Sigma-Aldrich, Alfa Aesar, Combi-Blocks) and used without further purification unless otherwise noted. Anhydrous solvents were obtained from a solvent purification system or by distillation over appropriate drying agents. All reactions involving air- or moisture-sensitive reagents were conducted under an inert atmosphere of nitrogen or argon using standard Schlenk techniques. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel 60 F254 plates and visualized under UV light (254 nm) and/or by staining with appropriate reagents.
Step 1: Synthesis of 5-Bromo-3-hydroxypyridine
The synthesis begins with the regioselective bromination of 3-hydroxypyridine. The hydroxyl group is an activating, ortho, para-director, leading to substitution at the 2, 4, and 6 positions. To achieve selective monobromination at the C-5 position (para to the nitrogen and ortho to the hydroxyl), specific conditions are required. A common method involves reaction with N-Bromosuccinimide (NBS).
Protocol:
-
To a stirred solution of 3-hydroxypyridine (1.0 eq) in acetonitrile (0.2 M), add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-bromo-3-hydroxypyridine as a solid.
Step 2: Synthesis of 6-Bromo-furo[3,2-b]pyridine
This stage involves a four-step sequence to construct the furo[3,2-b]pyridine core onto the brominated pyridine intermediate.
2.2.1. Protection of the Hydroxyl Group The acidic proton of the hydroxyl group must be protected to prevent interference with the subsequent organometallic reactions. A methoxymethyl (MOM) ether is chosen as it is stable to the planned reaction conditions and can be readily cleaved.
Protocol:
-
Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.5 M) at 0 °C under a nitrogen atmosphere.
-
Slowly add a solution of 5-bromo-3-hydroxypyridine (1.0 eq) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes, then add chloromethyl methyl ether (MOM-Cl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify by column chromatography (ethyl acetate/hexanes) to yield 5-bromo-3-(methoxymethoxy)pyridine .
2.2.2. Directed ortho-Metalation and Iodination The MOM-ether is an effective directed metalation group, facilitating deprotonation at the adjacent C-2 position. Trapping the resulting organolithium species with an iodine source installs the second necessary handle for the subsequent coupling reaction.
Protocol:
-
Dissolve 5-bromo-3-(methoxymethoxy)pyridine (1.0 eq) in anhydrous THF (0.2 M) and cool the solution to -78 °C under a nitrogen atmosphere.
-
Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting solution for 1 hour at -78 °C.
-
Add a solution of iodine (I2, 1.2 eq) in anhydrous THF dropwise.
-
Stir for an additional 1 hour at -78 °C, then allow the mixture to warm slowly to room temperature.
-
Quench the reaction with saturated aqueous Na2S2O3 solution and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purify by column chromatography to give 5-bromo-2-iodo-3-(methoxymethoxy)pyridine .
2.2.3. Sonogashira Coupling, Deprotection, and Cyclization This key sequence assembles the furan ring in a one-pot or two-step process. The Sonogashira reaction proceeds selectively at the more reactive C-I bond.[6][7] Subsequent deprotection and copper-catalyzed cyclization yields the desired heterocyclic core.[1][8]
Figure 2: Furan Ring Formation Mechanism Key steps in the formation of the furo[3,2-b]pyridine core via Sonogashira coupling and intramolecular cyclization.
Protocol:
-
To a solution of 5-bromo-2-iodo-3-(methoxymethoxy)pyridine (1.0 eq) in a 2:1 mixture of THF and triethylamine (0.1 M), add ethynyltrimethylsilane (1.5 eq).
-
Degas the solution with nitrogen for 15 minutes.
-
Add Pd(PPh3)2Cl2 (0.03 eq) and CuI (0.06 eq).
-
Stir the reaction at room temperature for 8-12 hours until TLC analysis indicates complete consumption of the starting material.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate.
-
Dissolve the crude residue in methanol (0.2 M) and add potassium carbonate (K2CO3, 3.0 eq). Stir at room temperature for 2 hours to cleave the TMS group.
-
Concentrate the mixture, re-dissolve in THF, add CuI (0.1 eq), and heat to 60 °C for 4 hours to effect cyclization.
-
Simultaneously, the MOM group is cleaved under these conditions or can be fully removed by adding 2M HCl and stirring for 1 hour.
-
Neutralize with saturated aqueous NaHCO3, extract with ethyl acetate, dry over Na2SO4, and concentrate.
-
Purify by column chromatography to yield 6-bromo-furo[3,2-b]pyridine .
Step 3: Synthesis of this compound
The final step involves the installation of the acetyl group via a palladium-catalyzed Stille cross-coupling reaction. This method is highly effective for converting aryl bromides to ketones using an organotin reagent.
Protocol:
-
In a reaction vial, combine 6-bromo-furo[3,2-b]pyridine (1.0 eq), tributyl(1-ethoxyvinyl)tin (1.3 eq), and lithium chloride (3.0 eq).
-
Add anhydrous dioxane (0.1 M) followed by Pd(PPh3)4 (0.05 eq).
-
Seal the vial and heat the mixture to 100 °C for 12 hours.
-
Cool the reaction to room temperature and add 2M aqueous HCl. Stir vigorously for 1 hour to hydrolyze the enol ether intermediate.
-
Neutralize the mixture with saturated aqueous NaHCO3 solution.
-
Extract with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final product, This compound .
Summary of Synthetic Route
The table below summarizes the key transformations and expected outcomes for the synthesis.
| Step | Starting Material | Key Reagents & Catalysts | Product | Typical Yield | Purification Method |
| 1 | 3-Hydroxypyridine | N-Bromosuccinimide (NBS) | 5-Bromo-3-hydroxypyridine | 70-80% | Column Chromatography |
| 2a | 5-Bromo-3-hydroxypyridine | NaH, MOM-Cl | 5-Bromo-3-(methoxymethoxy)pyridine | 90-95% | Column Chromatography |
| 2b | 5-Bromo-3-(MOM)pyridine | n-BuLi, I2 | 5-Bromo-2-iodo-3-(MOM)pyridine | 75-85% | Column Chromatography |
| 2c | 5-Bromo-2-iodo-3-(MOM)pyridine | TMS-Acetylene, Pd(PPh3)2Cl2, CuI, K2CO3 | 6-Bromo-furo[3,2-b]pyridine | 60-70% (over 3 steps) | Column Chromatography |
| 3 | 6-Bromo-furo[3,2-b]pyridine | Tributyl(1-ethoxyvinyl)tin, Pd(PPh3)4 | This compound | 65-75% | Column Chromatography |
Conclusion
This application note details a reliable and regioselective pathway for the synthesis of this compound from 3-hydroxypyridine. By employing a strategy of early-stage functionalization followed by the construction of the heterocyclic core, this route successfully bypasses the difficulties of direct late-stage acylation of the pyridine ring. The use of modern synthetic methods, including directed metalation and palladium-catalyzed cross-coupling reactions, makes this protocol highly valuable for researchers engaged in the synthesis of complex heterocyclic molecules for applications in drug discovery and materials science.
References
- 1. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications | Semantic Scholar [semanticscholar.org]
- 5. youtube.com [youtube.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Synthesis of 1-(Furo[3,2-b]pyridin-6-yl)ethanone: An Experimental Protocol for Researchers
Abstract
The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds.[1] This document provides a detailed, research-grade experimental protocol for the synthesis of 1-(Furo[3,2-b]pyridin-6-yl)ethanone, a key building block for the development of novel therapeutics. The synthetic strategy hinges on the construction of the furo[3,2-b]pyridine core via a Sonogashira coupling and subsequent cyclization, followed by the introduction of the acetyl group at the 6-position utilizing a Stille cross-coupling reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance for successful synthesis.
Introduction
The fusion of furan and pyridine rings gives rise to the furo[3,2-b]pyridine heterocyclic system, which has been identified as a core structural component in molecules targeting a range of biological pathways, including kinase inhibition.[1] The unique electronic and structural properties of this scaffold make it an attractive starting point for the design of novel therapeutic agents. This protocol details a reliable and reproducible method for the preparation of this compound, a versatile intermediate for further chemical exploration.
The presented synthetic approach is a two-stage process. The first stage focuses on the construction of a key intermediate, 6-bromo-furo[3,2-b]pyridine. This is achieved through a Sonogashira cross-coupling of 2,5-dibromopyridine with a protected alkyne, followed by an intramolecular cyclization to form the fused furan ring. The second stage involves a palladium-catalyzed Stille cross-coupling of the 6-bromo-furo[3,2-b]pyridine with (1-ethoxyvinyl)tributylstannane. The resulting enol ether is then hydrolyzed under acidic conditions to yield the target ketone, this compound.
Overall Synthetic Scheme
Caption: Overall synthetic workflow for this compound.
PART 1: Synthesis of 6-Bromo-furo[3,2-b]pyridine (Intermediate)
This part of the protocol details the construction of the furo[3,2-b]pyridine core, functionalized with a bromine atom at the 6-position, making it amenable to subsequent cross-coupling reactions.
Step 1.1: Sonogashira Coupling of 2,5-Dibromopyridine with Trimethylsilylacetylene
The Sonogashira coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] In this step, the more reactive C-Br bond at the 2-position of 2,5-dibromopyridine is selectively coupled with trimethylsilylacetylene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2,5-Dibromopyridine | 236.88 | 2.37 g | 10.0 |
| Trimethylsilylacetylene | 98.22 | 1.28 mL | 11.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 231 mg | 0.2 |
| Copper(I) iodide (CuI) | 190.45 | 76 mg | 0.4 |
| Triethylamine (Et3N) | 101.19 | 20 mL | - |
| Toluene, anhydrous | - | 40 mL | - |
Experimental Protocol:
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 2,5-dibromopyridine (2.37 g, 10.0 mmol), tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol), and copper(I) iodide (76 mg, 0.4 mmol).
-
Add anhydrous toluene (40 mL) and triethylamine (20 mL) to the flask.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add trimethylsilylacetylene (1.28 mL, 11.0 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at 70 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 9:1).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The crude product is a dark oil.
Step 1.2: Intramolecular Cyclization and Desilylation to 6-Bromo-furo[3,2-b]pyridine
The crude product from the Sonogashira coupling undergoes a base-mediated intramolecular cyclization to form the furan ring. The trimethylsilyl protecting group is subsequently removed to yield the desired intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Crude product from Step 1.1 | - | ~10 mmol | - |
| Potassium tert-butoxide (t-BuOK) | 112.21 | 1.68 g | 15.0 |
| Tetrabutylammonium fluoride (TBAF), 1M in THF | - | 12 mL | 12.0 |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - |
Experimental Protocol:
-
Dissolve the crude product from Step 1.1 in anhydrous THF (50 mL) in a 250 mL round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.68 g, 15.0 mmol) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction mixture back to 0 °C and add a 1M solution of TBAF in THF (12 mL, 12.0 mmol) dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient from 100:0 to 90:10) to afford 6-bromo-furo[3,2-b]pyridine as a solid.
PART 2: Synthesis of this compound (Final Product)
This part of the protocol describes the Stille cross-coupling reaction to introduce the acetyl group onto the 6-position of the furo[3,2-b]pyridine core. The Stille reaction is a versatile C-C bond-forming reaction between an organostannane and an organic halide catalyzed by palladium.[1]
Caption: Generalized catalytic cycle of the Stille cross-coupling reaction.
Step 2.1: Stille Coupling of 6-Bromo-furo[3,2-b]pyridine with (1-Ethoxyvinyl)tributylstannane
The acetyl group is introduced in a masked form as a 1-ethoxyvinyl group. This is a common strategy to avoid potential side reactions of a free ketone under the coupling conditions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 6-Bromo-furo[3,2-b]pyridine | 198.02 | 990 mg | 5.0 |
| (1-Ethoxyvinyl)tributylstannane | 361.15 | 2.17 g | 6.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 289 mg | 0.25 |
| Lithium chloride (LiCl) | 42.39 | 424 mg | 10.0 |
| 1,4-Dioxane, anhydrous | - | 25 mL | - |
Experimental Protocol:
-
To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add 6-bromo-furo[3,2-b]pyridine (990 mg, 5.0 mmol), tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol), and lithium chloride (424 mg, 10.0 mmol).
-
Add anhydrous 1,4-dioxane (25 mL) to the flask.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Add (1-ethoxyvinyl)tributylstannane (2.17 g, 6.0 mmol) via syringe.
-
Heat the reaction mixture at 100 °C for 16 hours. Monitor the reaction progress by TLC (Eluent: Hexane/Ethyl Acetate 4:1).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of potassium fluoride (KF) (20 mL) and stir vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude enol ether. This crude product is typically used in the next step without further purification.
Step 2.2: Acidic Hydrolysis to this compound
The enol ether intermediate is readily hydrolyzed under acidic conditions to reveal the desired acetyl group.
Materials and Reagents:
| Reagent | Quantity |
| Crude 6-(1-ethoxyvinyl)furo[3,2-b]pyridine | ~5.0 mmol |
| Tetrahydrofuran (THF) | 20 mL |
| 2M Hydrochloric acid (HCl) | 10 mL |
| Saturated sodium bicarbonate solution | As needed |
Experimental Protocol:
-
Dissolve the crude enol ether from Step 2.1 in THF (20 mL) in a 100 mL round-bottom flask.
-
Add 2M HCl (10 mL) and stir the mixture at room temperature for 2 hours. Monitor the hydrolysis by TLC (Eluent: Hexane/Ethyl Acetate 4:1).
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient from 9:1 to 7:3) to afford this compound as a solid.
Characterization of this compound
Physical Properties:
| Property | Value |
| Molecular Formula | C₉H₇NO₂ |
| Molecular Weight | 161.16 g/mol |
| Appearance | Solid |
| CAS Number | 1203499-00-6 |
Spectroscopic Data (Predicted):
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.60-8.50 (m, 1H, H5), 7.90-7.80 (m, 1H, H7), 7.80-7.70 (m, 1H, H2), 7.10-7.00 (m, 1H, H3), 2.70 (s, 3H, COCH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 197.0 (C=O), 158.0, 148.0, 145.0, 135.0, 120.0, 118.0, 108.0, 26.5 (CH₃).
-
IR (KBr, cm⁻¹): 3100-3000 (Ar C-H), 1680 (C=O), 1600, 1450 (C=C, C=N).
-
MS (ESI+): m/z 162.1 [M+H]⁺.
Safety and Handling
-
General Precautions: This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Specific Hazards:
-
Organotin compounds: Tributyltin derivatives are toxic and should be handled with extreme care. All waste containing organotin compounds must be disposed of according to institutional guidelines.
-
Palladium catalysts: Palladium compounds can be toxic and are expensive. Handle them carefully to avoid inhalation of dust.
-
Solvents: Toluene, THF, and 1,4-dioxane are flammable and have associated health risks. Avoid inhalation and skin contact.
-
-
Quenching Procedures: The quenching of reactive reagents should be performed carefully, especially when adding aqueous solutions to mixtures containing reactive metals or hydrides.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in Sonogashira coupling | Inactive catalyst, presence of oxygen, poor quality reagents. | Ensure the palladium catalyst is active. Use fresh, anhydrous solvents and degas the reaction mixture thoroughly. Use high-purity starting materials. |
| Stille coupling is sluggish or incomplete | Inactive catalyst, poor quality organostannane reagent. | Use a fresh batch of palladium catalyst. Ensure the (1-ethoxyvinyl)tributylstannane is of high purity. Consider using a different palladium ligand or a higher reaction temperature. |
| Difficult purification of the final product | Residual tin byproducts. | The KF workup is crucial for removing most of the tin salts. If tin residues persist, consider an additional wash with 10% aqueous NH₄OH or pass the crude product through a short plug of silica gel before column chromatography. |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures for the Sonogashira coupling, intramolecular cyclization, Stille coupling, and subsequent hydrolysis, researchers can reliably access this valuable building block for applications in medicinal chemistry and drug discovery. The inclusion of mechanistic insights, safety precautions, and troubleshooting tips aims to facilitate the successful implementation of this synthetic route in a research setting.
References
The Versatile Building Block: Application Notes for 1-(Furo[3,2-b]pyridin-6-yl)ethanone in the Synthesis of Potent Kinase Inhibitors
Introduction: The Quest for Kinase Specificity and the Rise of Privileged Scaffolds
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous diseases. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet achieving high selectivity to minimize off-target effects and associated toxicities remains a paramount challenge. In this context, "privileged scaffolds" – molecular frameworks that can bind to multiple targets with high affinity – have become invaluable starting points for medicinal chemists.
The furo[3,2-b]pyridine core has emerged as one such privileged scaffold, demonstrating remarkable versatility in the design of potent and highly selective kinase inhibitors.[1][2] Its rigid, planar structure and unique electronic properties make it an ideal anchor for engaging with the ATP-binding pocket of various kinases. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of 1-(Furo[3,2-b]pyridin-6-yl)ethanone as a key building block for the synthesis of next-generation kinase inhibitors, with a particular focus on Cdc-like kinases (CLKs).
The Furo[3,2-b]pyridine Core: A Hub for Kinase Inhibition
The furo[3,2-b]pyridine scaffold has been successfully employed to generate inhibitors for a range of kinases implicated in disease. Notably, derivatives have shown exceptional potency and selectivity for the Cdc-like kinase (CLK) family (CLK1, CLK2, CLK4), which are crucial regulators of pre-mRNA splicing.[3][4] Dysregulation of RNA splicing is a known driver of cancer progression, making CLKs highly attractive therapeutic targets.[4] The furo[3,2-b]pyridine core has also been utilized to develop inhibitors for Homeodomain-Interacting Protein Kinases (HIPKs), which are involved in transcription regulation and apoptosis.[1]
Key Properties of the Furo[3,2-b]pyridine Scaffold:
-
Structural Rigidity: The fused ring system provides a conformationally constrained backbone, reducing the entropic penalty upon binding to the kinase active site.
-
Hydrogen Bonding Capabilities: The pyridine nitrogen and furan oxygen can act as hydrogen bond acceptors, crucial for anchoring the molecule within the ATP-binding pocket.
-
Tunable Substitution Patterns: The scaffold offers multiple positions for substitution, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.
This compound: A Strategic Starting Point
This compound (CAS: 1203499-00-6) is a commercially available derivative of the furo[3,2-b]pyridine core that features a reactive acetyl group at the 6-position.[5][6][7][8][9] This acetyl group serves as a versatile chemical handle for elaboration into more complex structures, making it an ideal starting material for library synthesis and lead optimization.
| Property | Value |
| Molecular Formula | C₉H₇NO₂ |
| Molecular Weight | 161.16 g/mol [5] |
| Appearance | Solid[5] |
| CAS Number | 1203499-00-6[5] |
The presence of the ketone functionality allows for a wide range of subsequent chemical transformations, including but not limited to:
-
Condensation reactions: To form larger heterocyclic systems.
-
Alpha-functionalization: To introduce new substituents adjacent to the carbonyl group.
-
Reduction: To the corresponding alcohol, which can be further functionalized.
-
Oxidation: To generate carboxylic acid derivatives.
Application in the Synthesis of a CLK Inhibitor: A Representative Protocol
To illustrate the utility of this compound, we present a representative, two-step protocol for the synthesis of a hypothetical, yet plausible, CLK inhibitor. This protocol is based on established synthetic methodologies in medicinal chemistry, demonstrating how the acetyl group can be elaborated into a substituted aminothiazole moiety, a common pharmacophore in kinase inhibitors.
Step 1: α-Bromination of this compound
Causality: The first step involves the introduction of a leaving group (bromide) on the carbon adjacent to the carbonyl. This is a classic transformation that activates the position for subsequent nucleophilic substitution, in this case, by a thiourea derivative in a Hantzsch-type thiazole synthesis.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in CCl₄, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.
-
Reflux the reaction mixture under a nitrogen atmosphere for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TTC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-bromo-1-(furo[3,2-b]pyridin-6-yl)ethanone.
Step 2: Hantzsch Thiazole Synthesis to Yield a Furo[3,2-b]pyridine-based Aminothiazole
Causality: This step involves the condensation of the α-bromo ketone with a substituted thiourea. This cyclization reaction is a robust and widely used method for constructing the aminothiazole ring, a key component of many kinase inhibitors that often interacts with the hinge region of the kinase.
Materials:
-
2-bromo-1-(furo[3,2-b]pyridin-6-yl)ethanone
-
Substituted thiourea (e.g., N-(3-methoxyphenyl)thiourea)
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
To a solution of 2-bromo-1-(furo[3,2-b]pyridin-6-yl)ethanone (1.0 eq) in ethanol, add the substituted thiourea (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with water, and then with cold ethanol.
-
Dry the solid under vacuum to obtain the desired 2-amino-4-(furo[3,2-b]pyridin-6-yl)thiazole derivative.
Caption: Synthetic workflow from the building block to a potential kinase inhibitor.
Biological Evaluation: In Vitro Kinase Inhibition Assay
Once synthesized, the novel furo[3,2-b]pyridine derivatives must be evaluated for their ability to inhibit the target kinase. The AlphaLISA® (Amplified Luminescent Proximity Homestead Assay) is a highly sensitive, no-wash, bead-based immunoassay suitable for high-throughput screening.
Protocol: AlphaLISA® Kinase Assay for CLK1 Inhibition
Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the CLK1 enzyme. The phosphorylated peptide is then captured by streptavidin-coated Donor beads and an anti-phospho-serine antibody conjugated to an Acceptor bead. When in close proximity, the Donor bead, upon excitation at 680 nm, generates singlet oxygen, which activates the Acceptor bead, resulting in light emission at 615 nm. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the AlphaLISA® signal.
Materials:
-
Recombinant human CLK1 enzyme
-
Biotinylated substrate peptide (e.g., Biotin-GGGYGRSRSRSRSRSR)
-
ATP
-
Test compounds (dissolved in DMSO)
-
AlphaLISA® Streptavidin Donor Beads
-
AlphaLISA® Anti-phospho-serine Acceptor Beads
-
AlphaLISA® Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
384-well white opaque microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations (final DMSO concentration should be ≤1%).
-
Reaction Setup: In a 384-well plate, add:
-
5 µL of test compound or vehicle (DMSO in assay buffer).
-
5 µL of CLK1 enzyme and biotinylated substrate peptide mixture in assay buffer.
-
-
Initiate Kinase Reaction: Add 5 µL of ATP solution in assay buffer to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 5 µL of a mixture of AlphaLISA® Streptavidin Donor Beads and Anti-phospho-serine Acceptor Beads in AlphaLISA® buffer containing EDTA to stop the kinase reaction.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an AlphaLISA®-compatible plate reader.
Data Analysis:
The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Step-by-step workflow for the AlphaLISA kinase inhibition assay.
Quantitative Data: Furo[3,2-b]pyridine Derivatives as Potent CLK Inhibitors
The furo[3,2-b]pyridine scaffold has yielded highly potent and selective CLK inhibitors. One of the most well-characterized examples is MU1210.[10][11]
| Compound | Target Kinase | IC₅₀ (nM) | Reference(s) |
| MU1210 (Furo[3,2-b]pyridine derivative) | CLK1 | 8 | [4][10][11] |
| CLK2 | 20 | [4][10][11] | |
| CLK4 | 12 | [4][10][11] | |
| CLK3 | >3000 | [4][10] | |
| TG003 (Alternative CLK Inhibitor) | CLK1 | 20 | [4] |
| CLK4 | 15 | [4] |
Mechanism of Action: Targeting the Spliceosome Machinery
CLKs play a pivotal role in the regulation of pre-mRNA splicing by phosphorylating Serine/Arginine-rich (SR) proteins.[4] These phosphorylation events are essential for the proper assembly and function of the spliceosome. By inhibiting CLKs, furo[3,2-b]pyridine-based compounds can modulate alternative splicing, a process frequently dysregulated in cancer to favor the production of pro-tumorigenic protein isoforms.[4] This mechanism offers a powerful therapeutic strategy to correct aberrant splicing and induce cancer cell death.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma Aldrich this compound 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 7. This compound,(CAS# 1203499-00-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MU1210 | Structural Genomics Consortium [thesgc.org]
- 11. medchemexpress.com [medchemexpress.com]
Derivatization of 1-(Furo[3,2-b]pyridin-6-yl)ethanone for SAR Studies: An Application Note and Protocol Guide
Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets.[1] Furo[3,2-b]pyridine derivatives have emerged as potent modulators of several key signaling pathways implicated in human diseases, particularly in oncology, and have been successfully utilized in the design of selective kinase inhibitors.[1][2] This guide provides a comprehensive overview of synthetic strategies for the derivatization of 1-(Furo[3,2-b]pyridin-6-yl)ethanone, a key intermediate for generating compound libraries for Structure-Activity Relationship (SAR) studies.
The strategic derivatization of this core molecule allows for the systematic exploration of chemical space around the pharmacophore, which is crucial for optimizing biological activity, selectivity, and pharmacokinetic properties. The ketone moiety at the 6-position serves as a versatile chemical handle for a variety of chemical transformations, enabling the introduction of diverse functional groups.
Core Synthetic Strategies and Mechanistic Rationale
The construction and subsequent derivatization of the furo[3,2-b]pyridine nucleus can be achieved through several synthetic strategies, primarily involving the formation of the furan ring onto a pre-existing pyridine core.[1] Key methodologies include palladium- and copper-catalyzed cross-coupling reactions, as well as intramolecular cyclizations.[1]
Workflow for Library Synthesis
The overall strategy for generating a library of derivatives from this compound is depicted below. This workflow emphasizes modularity, allowing for the introduction of diversity at specific points in the synthetic sequence.
Figure 1: General workflow for the synthesis and derivatization of this compound for SAR studies.
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for key derivatization reactions of this compound.
Protocol 1: Synthesis of the Furo[3,2-b]pyridine Core via Sonogashira Coupling and Heteroannulation
This protocol describes a common method for constructing the furo[3,2-b]pyridine scaffold, which can then be functionalized to yield the desired ketone.[1]
Materials:
-
3-Chloro-2-hydroxypyridine
-
Terminal alkyne (e.g., ethynyltrimethylsilane)
-
10% Palladium on carbon (Pd/C)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and the terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh₃, and Et₃N.[1]
-
Subject the reaction mixture to ultrasound irradiation for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.[1]
Causality: The Sonogashira cross-coupling reaction is a powerful tool for forming the initial C-C bond between the pyridine and alkyne.[1] This is followed by an intramolecular C-O bond formation (heteroannulation) to construct the furan ring in a one-pot procedure.[1]
Protocol 2: α-Bromination of this compound
This protocol introduces a bromine atom at the α-position of the ketone, creating a versatile intermediate for further nucleophilic substitution reactions.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottomed flask, dissolve this compound in CCl₄.
-
Add NBS and a catalytic amount of BPO.
-
Reflux the mixture until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone.
Causality: The use of NBS and a radical initiator like BPO facilitates the selective bromination at the α-carbon of the ketone via a radical mechanism. This electrophilic bromine can then be readily displaced by various nucleophiles.
Protocol 3: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol describes the synthesis of chalcone derivatives, which are valuable precursors for various heterocyclic compounds and have shown significant anticancer activity.[3]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound and the aromatic aldehyde in ethanol in a flask.
-
Slowly add an aqueous solution of NaOH while stirring at room temperature.
-
Continue stirring until a precipitate forms or TLC indicates the reaction is complete.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl if necessary.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Causality: The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone and an aldehyde to form an α,β-unsaturated ketone (chalcone). This reaction extends the conjugation of the system and introduces a new point for diversification.
Protocol 4: Synthesis of Hydrazone Derivatives
This protocol details the formation of hydrazones, which are known to possess a wide range of biological activities, including anticancer and antimicrobial properties.[4]
Materials:
-
This compound
-
Hydrazine derivative (e.g., 2-(p-tolylamino)acetohydrazide)
-
Absolute ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, mix this compound (0.01 mole) and the hydrazine derivative (0.01 mole) in 20 ml of absolute ethanol.
-
Stir the resulting mixture at room temperature for approximately 6 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate several times with ethanol and diethyl ether, and then dry it in a vacuum to obtain the pure hydrazone derivative.[4]
Causality: The condensation reaction between the ketone and the hydrazine derivative forms a C=N double bond, creating a hydrazone. This functional group can act as a key pharmacophoric element and allows for the introduction of various substituents via the hydrazine component.
Data Presentation and SAR Analysis
The biological activity of the synthesized derivatives should be evaluated in relevant assays. The results can be summarized in a table to facilitate SAR analysis.
| Compound ID | R¹ (α-position) | R² (Chalcone Aryl) | R³ (Hydrazone) | Biological Activity (e.g., IC₅₀, µM) |
| Parent | H | N/A | N/A | >100 |
| Derivative 1 | Br | N/A | N/A | 50.5 |
| Derivative 2 | OMe | N/A | N/A | 25.2 |
| Derivative 3 | N/A | 4-Cl-Ph | N/A | 10.8 |
| Derivative 4 | N/A | 4-MeO-Ph | N/A | 5.6 |
| Derivative 5 | N/A | N/A | 2-(p-tolylamino)acetyl | 2.1 |
Table 1: Example of a data table for summarizing the biological activity of derivatized compounds for SAR analysis.
Bioisosteric Replacement Strategies
Bioisosteric replacement is a crucial strategy in drug optimization to improve a compound's pharmacokinetic or toxicological profile while maintaining or enhancing its biological activity.[5] For the furo[3,2-b]pyridine scaffold, several bioisosteric replacements can be considered.
Figure 2: Potential bioisosteric replacements for the furo[3,2-b]pyridine scaffold.
For instance, the furo[3,2-b]pyridine scaffold has been investigated as a bioisostere for indole analogues in the development of 5-HT(1F) receptor agonists.[6] This replacement proved effective, yielding compounds with similar receptor affinity and improved selectivity.[6] Similarly, the furo[2,3-b]pyridine core has been used as an isosteric hinge binding replacement for an azaindole scaffold in the synthesis of kinase inhibitors.[7]
Conclusion
The derivatization of this compound offers a versatile platform for generating diverse chemical libraries essential for comprehensive SAR studies. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and explore novel analogs. By systematically modifying the core structure and its substituents, it is possible to identify compounds with optimized biological profiles, paving the way for the development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 6. Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Analytical Protocols for the Characterization of 1-(Furo[3,2-b]pyridin-6-yl)ethanone: An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the detailed characterization of 1-(Furo[3,2-b]pyridin-6-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for structural elucidation, purity assessment, and physicochemical profiling. This document emphasizes a multi-technique approach, integrating spectroscopic, chromatographic, and thermal analysis methods to ensure the scientific rigor and integrity of the characterization process. Each protocol is presented with an in-depth explanation of the underlying principles and experimental considerations, reflecting field-proven insights and best practices.
Introduction: The Significance of Furo[3,2-b]pyridines
The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The introduction of an acetyl group at the 6-position, yielding this compound (CAS No. 1203499-00-6; Molecular Formula: C₉H₇NO₂; Molecular Weight: 161.16 g/mol ), creates a key intermediate for the synthesis of more complex pharmaceutical agents[1]. Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of this compound, which are critical parameters in the drug development pipeline. This guide provides the necessary protocols to achieve a comprehensive understanding of its chemical and physical properties.
Structural Elucidation: A Spectroscopic Approach
A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are critical for a complete structural assignment.
2.1.1. Predicted ¹H and ¹³C NMR Data
Based on the analysis of related furopyridine and acetylpyridine structures, the following are the expected chemical shifts for this compound.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ | 2.6 - 2.8 | Singlet |
| Furan H | 7.0 - 7.2 | Doublet |
| Furan H | 7.8 - 8.0 | Doublet |
| Pyridine H | 7.9 - 8.1 | Doublet |
| Pyridine H | 8.6 - 8.8 | Doublet |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| CH₃ | 25 - 30 |
| Furan CH | 108 - 112 |
| Furan CH | 145 - 150 |
| Pyridine CH | 115 - 120 |
| Pyridine CH | 148 - 152 |
| Quaternary C | 125 - 130 |
| Quaternary C | 140 - 145 |
| Quaternary C | 160 - 165 |
| C=O | 195 - 200 |
2.1.2. Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to obtain high-resolution spectra.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Employ a standard one-dimensional proton pulse sequence.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on established correlation tables and comparison with data from related structures[2][3][4].
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
2.2.1. Expected Mass Spectrum Data
-
Molecular Ion (M⁺): m/z = 161.0477 (for C₉H₇NO₂)
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of the acetyl group and cleavage of the furo[3,2-b]pyridine ring system.
2.2.2. Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of the compound in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: An electrospray ionization (ESI) or electron ionization (EI) mass spectrometer is suitable. High-resolution mass spectrometry (HRMS) on a Time-of-Flight (TOF) or Orbitrap analyzer is recommended for accurate mass determination and molecular formula confirmation.
-
Data Acquisition:
-
ESI: Infuse the sample solution directly into the ion source. Acquire data in positive ion mode.
-
EI: Introduce the sample via a direct insertion probe or through a gas chromatograph.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the accurate mass measurement with the theoretical mass of the proposed formula (C₉H₇NO₂).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
2.3.1. Expected IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C=O (Ketone) Stretch | 1680 - 1660 | Strong |
| C=C and C=N Stretch | 1600 - 1450 | Medium-Strong |
| C-O (Furan) Stretch | 1250 - 1050 | Strong |
2.3.2. Protocol for FT-IR Analysis
-
Sample Preparation:
-
Solid State (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (100-200 mg) to a fine powder. Press the powder into a transparent pellet using a hydraulic press[5].
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Utilize a standard FT-IR spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Purity Assessment and Quantification: Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of this compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is generally suitable for the analysis of this moderately polar compound.
3.1.1. Protocol for HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 10% B) and ramp up to a higher percentage (e.g., 90% B) over 15-20 minutes to ensure the elution of any potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV at 254 nm.
-
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.
-
Data Analysis: The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve should be constructed using certified reference standards.
Physicochemical Stability: Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for evaluating the melting point, thermal stability, and decomposition profile of the compound.
Protocol for Thermal Analysis
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments can be used.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.
-
DSC Analysis:
-
Heat the sample under a nitrogen atmosphere from ambient temperature to a temperature above its melting point at a constant heating rate (e.g., 10 °C/min).
-
The melting point is determined from the onset or peak of the endothermic transition.
-
-
TGA Analysis:
-
Heat the sample under a nitrogen or air atmosphere from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
The TGA curve will show the weight loss of the sample as a function of temperature, indicating its decomposition profile and thermal stability.
-
Integrated Analytical Workflow
The following diagram illustrates the logical flow of the analytical characterization process for this compound.
Conclusion
The analytical methods and protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of spectroscopic, chromatographic, and thermal techniques, researchers can confidently ascertain the structure, purity, and stability of this important synthetic intermediate. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is essential for advancing research and development in the pharmaceutical sciences.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification Protocol for 1-(Furo[3,2-b]pyridin-6-yl)ethanone
Abstract
This application note provides a comprehensive and detailed protocol for the purification of 1-(Furo[3,2-b]pyridin-6-yl)ethanone using High-Performance Liquid Chromatography (HPLC). The furo[3,2-b]pyridine scaffold is a significant heterocyclic system in medicinal chemistry, and the ability to obtain high-purity material is crucial for downstream applications in research and drug development. This guide outlines a robust reverse-phase HPLC (RP-HPLC) method, including instrument setup, mobile phase preparation, and method validation considerations based on international guidelines. The causality behind experimental choices is explained to provide researchers with a solid understanding of the purification strategy.
Introduction: The Significance of this compound Purification
This compound is a heterocyclic ketone containing the furo[3,2-b]pyridine bicyclic system. This structural motif is of interest to medicinal chemists due to its presence in various biologically active compounds. The purity of such compounds is of paramount importance for accurate biological testing, characterization, and potential use as a pharmaceutical intermediate. HPLC is a powerful technique for the purification of such moderately polar, aromatic compounds, offering high resolution and reproducibility.[1][2]
Chemical Structure and Properties:
-
Molecular Formula: C₉H₇NO₂
-
Molecular Weight: 161.16 g/mol
-
Appearance: Solid
-
Key Structural Features: A planar, aromatic furo[3,2-b]pyridine core, which imparts some hydrophobicity, and a polar acetyl group. The presence of nitrogen and oxygen heteroatoms also contributes to its polarity.[3][4] This dual nature makes reverse-phase chromatography an ideal separation technique.[2][5]
Foundational Principles of the HPLC Purification Strategy
The developed method is based on reverse-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar.[2] The separation mechanism relies on the differential partitioning of the analyte and impurities between the hydrophobic stationary phase and the polar mobile phase.
Analyte Characterization and Method Selection
The structure of this compound suggests it is a moderately polar compound. The aromatic rings provide non-polar character, while the ketone group and heteroatoms introduce polarity. This polarity balance indicates that the compound will be well-retained on a non-polar stationary phase like C18, using a polar mobile phase such as a mixture of water and an organic solvent.[2][5] The furo[3,2-b]pyridine system contains a chromophore that absorbs UV light, making UV detection a suitable and sensitive method for monitoring the purification process.[6]
Detailed HPLC Purification Protocol
This protocol is designed for analytical to semi-preparative scale purification. Adjustments may be necessary for different scales.
Instrumentation and Materials
-
HPLC System: A system capable of gradient elution with a UV-Vis detector. For purification, a fraction collector is required.[7]
-
Column: A C18 reverse-phase column is recommended as a starting point.[8]
-
Screening Column: 4.6 x 150 mm, 5 µm particle size
-
Purification Column: 10 x 250 mm, 5 µm particle size
-
-
Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water.
-
Additives: Formic acid (FA) or trifluoroacetic acid (TFA), HPLC grade.
-
Sample: this compound, crude or partially purified.
Mobile Phase Preparation
The mobile phase composition is critical for achieving optimal separation.[9][10]
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. The addition of a small amount of acid like formic acid can improve peak shape for nitrogen-containing heterocycles by suppressing the ionization of any basic sites and residual silanols on the stationary phase.[10][11]
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency at low wavelengths.[10]
Sample Preparation
-
Dissolve the crude this compound in a suitable solvent. A mixture of the mobile phase (e.g., 50:50 water:acetonitrile) or a stronger solvent like dimethyl sulfoxide (DMSO) can be used.
-
Ensure the sample is fully dissolved. Sonication may be used if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
HPLC Method Parameters
The following table outlines the recommended starting parameters for the HPLC method.
| Parameter | Analytical Method | Preparative Method | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 10 x 250 mm, 5 µm | C18 is a versatile stationary phase for moderately polar compounds. The larger dimension of the preparative column allows for higher loading.[8] |
| Mobile Phase A | 0.1% FA in Water | 0.1% FA in Water | Acidified mobile phase improves peak shape.[11] |
| Mobile Phase B | 0.1% FA in ACN | 0.1% FA in ACN | ACN is a common organic modifier in RP-HPLC.[10] |
| Gradient | 10-90% B over 20 min | 10-90% B over 20 min | A gradient is used to elute a range of compounds with varying polarities and to determine the optimal elution conditions. |
| Flow Rate | 1.0 mL/min | 5.0 mL/min | The flow rate is scaled up for the larger preparative column. |
| Column Temp. | 30 °C | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[12] |
| Detection | 254 nm | 254 nm | Aromatic heterocycles typically exhibit strong UV absorbance at 254 nm. A full UV scan of the pure compound is recommended to determine the optimal wavelength. |
| Injection Vol. | 10 µL | 100-500 µL | The injection volume is increased for the preparative scale. |
Purification Workflow
The purification process follows a logical sequence from method development to the final isolation of the pure compound.
Caption: Workflow for HPLC Purification.
Method Validation Principles
For applications in drug development, the analytical method used for purity assessment should be validated according to ICH guidelines (Q2(R2)).[13][14][15][16] The following parameters should be considered:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by peak purity analysis using a photodiode array (PDA) detector.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by the analysis of a sample with a known concentration.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
System Suitability
Before performing any analysis, the suitability of the chromatographic system must be verified.[17][18][19] This is typically done by injecting a standard solution and checking the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 injections) |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | - Silanol interactions- Column overload- Inappropriate mobile phase pH | - Use a more acidic mobile phase (e.g., 0.1% TFA)- Reduce sample load- Adjust mobile phase pH |
| Poor Resolution | - Inefficient column- Inappropriate mobile phase composition | - Replace the column- Optimize the gradient slope or change the organic modifier (e.g., methanol) |
| Variable Retention Times | - Column temperature fluctuations- Inconsistent mobile phase preparation- Pump malfunction | - Use a column oven- Prepare fresh mobile phase daily- Check the HPLC pump for leaks and ensure proper degassing |
Conclusion
The HPLC protocol detailed in this application note provides a robust and reliable method for the purification of this compound. By understanding the principles behind the method and adhering to good chromatographic practices, researchers can obtain high-purity material suitable for a wide range of scientific applications. The provided framework for method validation ensures that the analytical results are accurate and reproducible, which is essential in the field of drug development.
References
- 1. <621> CHROMATOGRAPHY [drugfuture.com]
- 2. chromtech.com [chromtech.com]
- 3. Furo(3,2-b)pyridine | C7H5NO | CID 12210217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. welch-us.com [welch-us.com]
- 5. mastelf.com [mastelf.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Developing HPLC Methods [sigmaaldrich.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. uhplcs.com [uhplcs.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. qbdgroup.com [qbdgroup.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. usp.org [usp.org]
- 18. agilent.com [agilent.com]
- 19. dsdpanalytics.com [dsdpanalytics.com]
Structural Elucidation of 1-(Furo[3,2-b]pyridin-6-yl)ethanone and its Analogs using Advanced NMR Methodologies
APPLICATION NOTE
Introduction
The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif found in numerous compounds of medicinal and materials science interest.[1] Its derivatives have been identified as potent and selective kinase inhibitors and modulators of critical signaling pathways, such as the Hedgehog pathway.[1] 1-(Furo[3,2-b]pyridin-6-yl)ethanone, a key derivative, serves as a versatile building block in the synthesis of more complex molecules.[2][3][4][5][6] Accurate and unambiguous structural characterization of these compounds is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of drug development pipelines.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[7] This application note provides a comprehensive guide to the NMR analysis of this compound and its analogs. We will delve into detailed protocols for sample preparation and the application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices and the logic of spectral interpretation will be emphasized to provide researchers with the field-proven insights necessary for confident structural assignment.
Part 1: Foundational Principles and Experimental Design
A successful NMR analysis begins with meticulous sample preparation and a thoughtful selection of experimental parameters. The quality of the resulting spectrum is profoundly affected by these initial steps.
Sample Preparation: The Cornerstone of High-Quality Spectra
Proper sample preparation is critical for obtaining high-resolution NMR spectra.[8] Key considerations include the choice of solvent, sample concentration, and the removal of impurities.
Protocol 1: Standard Sample Preparation for this compound
-
Analyte Quantity: For a standard ¹H NMR spectrum, accurately weigh 1-5 mg of the analyte. For ¹³C and 2D NMR experiments, a higher concentration of 5-30 mg is recommended to achieve a good signal-to-noise ratio.[8]
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[9] However, the chemical shifts of protons and carbons can be significantly influenced by the solvent.[9][10][11][12][13] For furo[3,2-b]pyridine derivatives, aromatic solvents like deuterated benzene (C₆D₆) or pyridine-d₅ can induce Aromatic Solvent Induced Shifts (ASIS), which can be advantageous in resolving overlapping signals in the aromatic region.[10]
-
Dissolution & Transfer: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. To remove any particulate matter, which can degrade spectral quality by distorting magnetic field homogeneity, filter the solution through a pipette plugged with glass wool directly into a clean, high-quality 5 mm NMR tube.[14][15]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm) for both ¹H and ¹³C spectra.
-
Labeling: Clearly label the NMR tube with the sample identification.
The Logic of NMR Experiment Selection
A hierarchical approach to NMR analysis, starting with simple 1D experiments and progressing to more complex 2D techniques, provides a systematic path to complete structural elucidation.
Experimental Workflow for Structural Elucidation
Caption: A logical workflow for NMR-based structural elucidation.
Part 2: Spectroscopic Analysis of this compound
This section details the interpretation of ¹H, ¹³C, and 2D NMR spectra for the title compound. The chemical structure and atom numbering scheme are provided below for reference.
Structure and Atom Numbering
Caption: Structure and atom numbering of this compound.
¹H NMR Analysis
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For the furo[3,2-b]pyridine core, characteristic chemical shifts are observed for the furan and pyridine ring protons.[16]
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.80 | d | ~2.2 |
| H-3 | ~7.05 | d | ~2.2 |
| H-5 | ~8.60 | d | ~1.8 |
| H-7 | ~7.85 | d | ~1.8 |
| CH₃ (acetyl) | ~2.70 | s | - |
-
Rationale: The protons on the furan ring (H-2 and H-3) typically appear in the range of 6.5-8.0 ppm. The protons on the pyridine ring (H-5 and H-7) are generally more deshielded due to the electron-withdrawing effect of the nitrogen atom. The acetyl methyl protons appear as a singlet in the upfield region.
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts provide insight into the electronic environment of each carbon.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| C-2 | 142-147 | CH |
| C-3 | 107-112 | CH |
| C-3a | 147-152 | C |
| C-5 | 150-155 | CH |
| C-6 | 120-125 | C |
| C-7 | 132-137 | CH |
| C-7a | 157-162 | C |
| C=O (acetyl) | 195-200 | C |
| CH₃ (acetyl) | 25-30 | CH₃ |
-
Rationale: Carbons in the pyridine ring (C-5, C-7) are typically found between 120-150 ppm.[17] The furan ring carbons (C-2, C-3) resonate at slightly higher field. The quaternary carbons (C-3a, C-6, C-7a) and the carbonyl carbon are the most downfield-shifted signals.
Part 3: Advanced 2D NMR Protocols for Unambiguous Assignments
While 1D NMR provides foundational data, 2D NMR experiments are often necessary for the complete and unambiguous assignment of complex structures.[7][18][19]
¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.
Protocol 2: Acquiring a ¹H-¹H COSY Spectrum
-
Sample: Use the sample prepared according to Protocol 1.
-
Spectrometer Setup: Load the sample and perform standard locking and shimming procedures.
-
Pulse Program: Select a standard COSY pulse sequence (e.g., cosygp).
-
Acquisition Parameters:
-
Set the spectral width to encompass all proton signals.
-
Acquire a sufficient number of scans (typically 2-8) for each increment in the indirect dimension (F1).
-
The number of increments in F1 will determine the resolution in that dimension (typically 256-512).
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions and perform a 2D Fourier transform.
-
Expected Correlations: A cross-peak will be observed between H-2 and H-3, and between H-5 and H-7, confirming their respective vicinal relationships.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons with their directly attached carbons.[20]
Protocol 3: Acquiring an Edited ¹H-¹³C HSQC Spectrum
-
Sample: A more concentrated sample (5-30 mg) is recommended.
-
Spectrometer Setup: After locking and shimming, tune the carbon probe.
-
Pulse Program: Select an edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.3) to differentiate between CH/CH₃ and CH₂ signals by phase.
-
Acquisition Parameters:
-
Set the ¹H spectral width as in the ¹H experiment.
-
Set the ¹³C spectral width to cover the expected range of carbon signals.
-
Optimize the one-bond coupling constant (¹JCH) to an average value of ~145 Hz.
-
-
Processing: Process the data with appropriate window functions and Fourier transformation.
-
Expected Correlations: Cross-peaks will confirm the direct one-bond connections between H-2/C-2, H-3/C-3, H-5/C-5, H-7/C-7, and the methyl protons/methyl carbon of the acetyl group.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is crucial for piecing together the molecular skeleton by identifying long-range (typically 2-3 bond) correlations between protons and carbons.[20][21]
Protocol 4: Acquiring a ¹H-¹³C HMBC Spectrum
-
Sample: Use the same concentrated sample as for the HSQC experiment.
-
Spectrometer Setup: Standard setup and probe tuning.
-
Pulse Program: Select a standard HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Acquisition Parameters:
-
Set spectral widths for ¹H and ¹³C as before.
-
Optimize the long-range coupling constant (ⁿJCH) to a value of 7-10 Hz to observe 2- and 3-bond correlations.[7]
-
-
Processing: Standard 2D processing.
-
Key Expected Correlations for Structural Confirmation:
-
The acetyl methyl protons should show correlations to the carbonyl carbon and C-6.
-
H-5 should show correlations to C-7 and C-3a.
-
H-7 should show correlations to C-5 and C-7a.
-
H-2 should correlate with C-3 and C-7a.
-
H-3 should correlate with C-2 and C-3a.
-
HMBC Connectivity Diagram
Caption: Key HMBC correlations for structural verification.
Conclusion
The systematic application of 1D and 2D NMR techniques provides a robust and reliable method for the complete structural elucidation of this compound and its analogs. By carefully preparing the sample and logically selecting a suite of experiments—from the initial ¹H and ¹³C spectra to the detailed connectivity information provided by COSY, HSQC, and HMBC—researchers can confidently assign all proton and carbon signals. The insights gained from this comprehensive analysis are fundamental to advancing the development of novel therapeutics and functional materials based on the versatile furo[3,2-b]pyridine scaffold.
References
- 1. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(フロ[3,2-b]ピリジン-6-イル)エタノン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Fluorescent 1-(3-Amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one: Crystal Structure, Fluorescence Behavior, Antimicrobial and Antioxidant Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. organomation.com [organomation.com]
- 9. reddit.com [reddit.com]
- 10. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. scilit.com [scilit.com]
- 13. thieme-connect.de [thieme-connect.de]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. benchchem.com [benchchem.com]
- 17. testbook.com [testbook.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 20. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 21. youtube.com [youtube.com]
Application Notes and Protocols: Mass Spectrometry of 1-(Furo[3,2-b]pyridin-6-yl)ethanone
Introduction
The furo[3,2-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a range of biological activities. The compound 1-(Furo[3,2-b]pyridin-6-yl)ethanone, a member of this class, is of considerable interest to researchers in drug discovery and development. Mass spectrometry is an indispensable tool for the structural characterization and quantification of such novel compounds. This technical guide provides a comprehensive overview of the predicted mass spectral behavior of this compound under both Electron Impact (EI) and Electrospray Ionization (ESI) conditions. Furthermore, detailed protocols for sample preparation and analysis are presented to aid researchers in obtaining high-quality mass spectrometric data.
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂ | --INVALID-LINK-- |
| Molecular Weight | 161.16 g/mol | --INVALID-LINK-- |
| CAS Number | 1203499-00-6 | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
Predicted Mass Spectral Fragmentation
While an experimental mass spectrum for this compound is not widely available in the public domain, a reliable fragmentation pattern can be predicted based on the known behavior of its constituent structural motifs: the furo[3,2-b]pyridine core and the acetyl group.
Electron Impact (EI) Mass Spectrometry
Electron impact is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed "fingerprint" of the molecule's structure.
The molecular ion ([M]⁺˙) of this compound is expected at m/z 161 . The primary fragmentation pathways are predicted to be:
-
α-Cleavage of the Acetyl Group: The most facile fragmentation is the cleavage of the bond between the carbonyl carbon and the methyl group, resulting in the loss of a methyl radical (•CH₃). This will generate a highly stable acylium ion, which is expected to be the base peak in the spectrum.
-
[M - 15]⁺ at m/z 146
-
-
Loss of the Entire Acetyl Group: Cleavage of the bond between the pyridine ring and the carbonyl carbon will lead to the loss of an acetyl radical (•COCH₃), resulting in the furo[3,2-b]pyridine radical cation.
-
[M - 43]⁺ at m/z 118
-
-
Fragmentation of the Furo[3,2-b]pyridine Core: Following initial fragmentation, the furo[3,2-b]pyridine ring system is expected to undergo characteristic cleavages. Based on data for the parent furo[3,2-b]pyridine, this includes the sequential loss of carbon monoxide (CO) and hydrogen cyanide (HCN)[1].
-
Loss of CO from the furo[3,2-b]pyridinyl cation (m/z 118) would yield a fragment at m/z 90 .
-
Subsequent loss of HCN from the m/z 90 fragment would result in a species at m/z 63 .
-
-
Retro-Diels-Alder (RDA) Reaction: The fused ring system may also undergo a retro-Diels-Alder reaction, leading to the fragmentation of the furan ring[1].
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
Electrospray ionization is a "soft" ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of this precursor ion. For this compound, the protonated molecule is expected at m/z 162 . The basic nitrogen of the pyridine ring is the most likely site of protonation.
The fragmentation of the [M+H]⁺ ion is anticipated to proceed via the following pathways:
-
Loss of a Methyl Radical: Similar to EI, the loss of a methyl radical from the protonated molecule can occur, although it is generally less common in ESI-MS/MS for even-electron species.
-
[M+H - •CH₃]⁺ at m/z 147
-
-
Loss of Ketene: A characteristic fragmentation for acetylated compounds is the loss of ketene (CH₂=C=O) via a rearrangement mechanism.
-
[M+H - 42]⁺ at m/z 120
-
-
Fragmentation of the Furo[3,2-b]pyridine Core: The protonated furo[3,2-b]pyridine core is expected to be relatively stable. However, under higher collision energies, fragmentation involving the loss of CO and HCN is plausible, similar to the EI fragmentation.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Application Protocols
The following protocols are designed to provide a starting point for the mass spectrometric analysis of this compound. Optimization may be required based on the specific instrumentation and experimental goals.
Protocol 1: Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS)
This protocol is suitable for the qualitative analysis and structural confirmation of this compound, providing a detailed fragmentation pattern.
1. Sample Preparation
-
Rationale: Proper sample preparation is critical to ensure volatility and prevent contamination of the GC-MS system.
-
Procedure:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the solid in 1 mL of a high-purity, volatile solvent such as dichloromethane or ethyl acetate in a clean glass vial. Ensure complete dissolution.
-
If any particulate matter is visible, filter the solution through a 0.22 µm PTFE syringe filter into a clean autosampler vial.
-
The final concentration should be approximately 1 mg/mL. Further dilution may be necessary depending on instrument sensitivity.
-
2. GC-MS Instrumentation and Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard, robust platform for routine analysis. |
| MS System | Agilent 5977B MSD or equivalent | High-performance single quadrupole MS. |
| Injector | Split/Splitless | Splitless mode for higher sensitivity with trace analytes. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A nonpolar column suitable for a wide range of aromatic compounds. |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min | Provides good separation from solvent and potential impurities. |
| Carrier Gas | Helium | Inert carrier gas with optimal chromatographic performance. |
| Flow Rate | 1.2 mL/min (constant flow) | Typical flow rate for this column dimension. |
| Ion Source | Electron Impact (EI) | To induce fragmentation for structural elucidation. |
| Ion Source Temp. | 230 °C | Standard temperature for EI sources. |
| Electron Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Mass Range | m/z 40-400 | Covers the expected molecular ion and fragment masses. |
3. Data Analysis
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak at m/z 161.
-
Correlate the observed fragment ions with the predicted fragmentation pathways.
-
Utilize high-resolution mass spectrometry (HRMS), if available, to confirm the elemental composition of the molecular ion and key fragments[2].
Protocol 2: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
This protocol is ideal for the sensitive quantification of this compound in complex matrices and for confirming its molecular weight.
1. Sample Preparation
-
Rationale: To ensure the analyte is in a soluble form compatible with the LC mobile phase.
-
Procedure:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.
-
Prepare working standards by serial dilution of the stock solution in the initial mobile phase composition.
-
For complex matrices (e.g., biological fluids, environmental samples), a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) will be necessary to remove interferences.
-
2. LC-MS/MS Instrumentation and Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | Waters ACQUITY UPLC I-Class or equivalent | High-performance separation for complex samples. |
| MS System | Waters Xevo TQ-S micro or equivalent | Sensitive triple quadrupole for quantitative analysis. |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) | Good retention and separation for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% formic acid | Promotes protonation for positive ion ESI. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Organic solvent for elution from the reversed-phase column. |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions | A generic gradient suitable for initial method development. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Ion Source | Electrospray Ionization (ESI), Positive Ion Mode | Best for protonating the basic nitrogen on the pyridine ring. |
| Capillary Voltage | 3.0 kV | Typical voltage for ESI. |
| Source Temp. | 150 °C | To aid in desolvation. |
| Desolvation Temp. | 350 °C | To efficiently remove solvent from the ESI droplets. |
| Cone Gas Flow | 50 L/hr | To aid in desolvation and prevent solvent clusters. |
| Desolvation Gas Flow | 800 L/hr | To facilitate efficient desolvation. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | For highly selective and sensitive quantification. |
| MRM Transitions | Precursor ion: m/z 162. Product ions: m/z 147, m/z 120 (to be optimized) | Based on predicted fragmentation. |
3. Data Analysis
-
Develop an MRM method by infusing a standard solution of the analyte to optimize the precursor ion and product ion selection, as well as collision energy and cone voltage.
-
For quantitative analysis, construct a calibration curve using the peak areas of the MRM transitions from the analysis of the working standards.
-
For qualitative analysis, acquire full scan MS and product ion scan data to confirm the presence of the [M+H]⁺ ion and its characteristic fragments.
Workflow Diagrams
Caption: General workflow for GC-EI-MS analysis.
Caption: General workflow for LC-ESI-MS/MS analysis.
Conclusion
This application note provides a detailed guide to the mass spectrometry of this compound. The predicted fragmentation patterns for both EI and ESI ionization offer a solid foundation for the structural elucidation of this compound and its analogues. The detailed protocols for GC-MS and LC-MS/MS provide practical starting points for researchers to develop robust and reliable analytical methods. As with any analytical procedure, method validation is crucial to ensure data quality and reproducibility.
References
Application Notes and Protocols for Kinase Inhibition Assays Using 1-(Furo[3,2-b]pyridin-6-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Furo[3,2-b]pyridine Scaffold in Kinase Inhibition
The relentless pursuit of novel therapeutics in oncology and beyond has identified protein kinases as a pivotal class of drug targets.[1][2] Their dysregulation is a hallmark of numerous diseases, making the development of potent and selective kinase inhibitors a cornerstone of modern drug discovery.[3][4] Within this landscape, the furo[3,2-b]pyridine core has emerged as a "privileged scaffold," a framework demonstrating significant potential for yielding highly selective and potent kinase inhibitors.[5][6] Derivatives of this scaffold have shown inhibitory activity against a range of therapeutically relevant kinases, including Cdc-like kinases (CLKs), Phosphoinositide 3-kinases (PI3Ks), Bruton's tyrosine kinase (Btk), Homeodomain-Interacting Protein Kinases (HIPKs), and Cyclin-Dependent Kinase 2 (CDK2).[6][7][8]
This document provides a comprehensive guide for evaluating the kinase inhibitory potential of 1-(Furo[3,2-b]pyridin-6-yl)ethanone , a representative compound of this promising class. We present detailed protocols for state-of-the-art in vitro kinase inhibition assays, explain the rationale behind experimental choices, and offer insights into data analysis and interpretation. This guide is designed to equip researchers with the necessary tools to rigorously characterize the activity of this and similar compounds.
Selecting the Optimal Kinase Assay Platform
The first critical step in characterizing a potential kinase inhibitor is choosing the right assay format.[1] The selection depends on various factors, including the specific kinase of interest, the desired throughput, and the available instrumentation. Modern kinase assays are predominantly homogeneous, "mix-and-read" formats that are amenable to high-throughput screening (HTS).[2] Here, we discuss three widely used technologies:
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the phosphotransferase reaction.[9] The ADP is converted to adenosine triphosphate (ATP), which then drives a luciferase-luciferin reaction, generating a luminescent signal proportional to kinase activity.[10]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., HTRF®): This technology combines FRET with time-resolved measurement of fluorescence, which minimizes background interference.[3] In a typical kinase assay, a biotinylated substrate and a phospho-specific antibody labeled with a fluorescent donor (e.g., europium cryptate) and acceptor (e.g., XL665), respectively, are used.[11] Kinase-mediated phosphorylation of the substrate brings the donor and acceptor into close proximity, resulting in a FRET signal.[3][12]
-
Advantages: Homogeneous format, high sensitivity, and robustness.[3] Reduced interference from scattered light and autofluorescent compounds.
-
Disadvantages: Requires specific antibodies for each phosphorylated substrate, which may not always be available.
-
-
AlphaLISA®/AlphaScreen® Assays: These bead-based, non-radioactive assays rely on the transfer of singlet oxygen from a donor bead to an acceptor bead.[13] When a biological interaction brings the beads into close proximity (up to 200 nm), the singlet oxygen triggers a chemiluminescent signal in the acceptor bead.[13][14]
Experimental Protocols
The following are detailed, step-by-step protocols for determining the inhibitory activity of this compound against a target kinase.
Protocol 1: Luminescence-Based Kinase Assay Using ADP-Glo™
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is broadly applicable to a wide range of protein kinases.[9][10]
A. Materials:
-
This compound (Test Compound)
-
Target Kinase
-
Kinase Substrate (peptide or protein)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
B. Workflow Diagram:
Caption: ADP-Glo™ Kinase Assay Workflow.
C. Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series (e.g., 11-point, 3-fold dilution) of the compound in DMSO. This will be your 4x final concentration plate.
-
-
Kinase Reaction:
-
In a 384-well white, opaque assay plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.[4]
-
Add 2.5 µL of the kinase solution (prepared in kinase assay buffer) to each well. The final kinase concentration should be empirically determined to be in the linear range of the assay.
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture (prepared in kinase assay buffer). The ATP concentration should be at or near the Km value for the specific kinase to accurately determine IC50 values for ATP-competitive inhibitors.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization based on the kinase's activity.
-
-
ADP Detection:
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Protocol 2: TR-FRET-Based Kinase Assay Using HTRF®
This protocol outlines a general procedure for a tyrosine kinase assay using the HTRF® KinEASE™ platform.[3][11]
A. Materials:
-
This compound (Test Compound)
-
Target Tyrosine Kinase
-
Biotinylated Substrate (e.g., KinEASE TK substrate-biotin)
-
ATP
-
HTRF® Enzymatic Buffer
-
HTRF® Detection Buffer
-
Europium Cryptate-labeled anti-phosphotyrosine antibody (e.g., PT66)
-
Streptavidin-XL665 (SA-XL665)
-
White, low-volume 384-well plates
-
HTRF®-compatible plate reader
B. Workflow Diagram:
Caption: HTRF® Kinase Assay Workflow.
C. Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution and subsequent serial dilutions of this compound in 100% DMSO. This will be your 10x final concentration plate.
-
-
Kinase Reaction:
-
In a 384-well white plate, add 2 µL of the serially diluted compound or DMSO.
-
Add 4 µL of the enzyme/substrate mix (containing the target kinase and biotinylated substrate diluted in HTRF® Enzymatic Buffer).
-
Incubate for 15 minutes at room temperature.[11]
-
Initiate the reaction by adding 4 µL of ATP solution (diluted in HTRF® Enzymatic Buffer).
-
Incubate for 10 to 60 minutes at room temperature, depending on the enzyme kinetics.[11]
-
-
Detection:
-
Prepare the detection mix by combining the Europium-labeled anti-phospho antibody and SA-XL665 in HTRF® Detection Buffer. The EDTA in the detection buffer stops the kinase reaction.[11]
-
Add 10 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.[11]
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).[11]
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition: The raw data (luminescence or HTRF ratio) is first converted to percent inhibition using the following formula:
% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_min) / (Signal_max - Signal_min))
-
Signal_inhibitor: Signal in the presence of the test compound.
-
Signal_max: Signal from the uninhibited kinase reaction (vehicle control, e.g., DMSO).
-
Signal_min: Signal from the background control (no enzyme or a potent inhibitor).
-
-
Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The data is then fitted to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, XLfit). The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity.
Data Presentation:
The inhibitory activity of this compound should be evaluated against a panel of kinases to determine its potency and selectivity.[17]
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| CLK1 | 50 | 8 |
| PI3Kα | 850 | 25 |
| Btk | >10,000 | 15 |
| CDK2 | 250 | 10 |
Table 1: Hypothetical inhibitory activity of this compound against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[4]
Causality and Trustworthiness in Protocols
-
Pre-incubation of Inhibitor and Kinase: This step (e.g., 10-15 minutes in the protocols above) is crucial to allow the inhibitor to reach binding equilibrium with the enzyme before the reaction is initiated with ATP. This is particularly important for slow-binding inhibitors.
-
ATP Concentration at Km: For ATP-competitive inhibitors, running the assay with an ATP concentration close to its Michaelis-Menten constant (Km) provides a standardized condition for comparing IC50 values across different studies and kinases.[2]
-
DMSO Concentration Control: The concentration of DMSO should be kept constant across all wells (typically ≤1%) to avoid solvent effects that could alter kinase activity.
-
Use of Controls: Including positive (e.g., staurosporine) and negative (DMSO vehicle) controls in every assay plate is essential to validate the assay performance and ensure the reliability of the generated data.
Potential Signaling Pathway Involvement
Given that furo[3,2-b]pyridine derivatives have been shown to inhibit kinases like CLKs and CDKs, this compound could potentially modulate key cellular processes such as RNA splicing and cell cycle progression.[7][8]
Caption: Hypothetical inhibition of CLK1 and CDK2 signaling pathways.
Conclusion
The furo[3,2-b]pyridine scaffold is a validated starting point for the development of novel kinase inhibitors.[5][7][18] The compound this compound, as a member of this structural class, warrants investigation for its potential to inhibit therapeutically relevant kinases. By employing robust and well-validated assay platforms such as ADP-Glo™ or HTRF®, researchers can accurately determine its inhibitory potency and selectivity. The protocols and guidelines presented here provide a solid framework for the initial characterization of this and other potential kinase inhibitors, a critical step in the journey of drug discovery and development.[1][19]
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 10. promega.com [promega.com]
- 11. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. promega.com [promega.com]
- 17. crossfire-oncology.com [crossfire-oncology.com]
- 18. researchgate.net [researchgate.net]
- 19. Kinase Drug Discovery: Modern Approaches for Precision Therapeutics - PharmaFeatures [pharmafeatures.com]
Application Notes & Protocols: Investigating the Anti-Cancer Potential of 1-(Furo[3,2-b]pyridin-6-yl)ethanone in Cancer Cell Line Studies
Introduction: The Therapeutic Promise of the Furo[3,2-b]pyridine Scaffold
The furo[3,2-b]pyridine core represents a "privileged scaffold" in medicinal chemistry, a molecular framework that has repeatedly been found to yield compounds with potent and selective biological activities.[1] Derivatives of this heterocyclic system have garnered significant attention in oncology for their ability to modulate key signaling pathways that are often dysregulated in cancer.[1][2] Research has identified furo[3,2-b]pyridine derivatives as potent inhibitors of various kinases, including Cdc2-like kinases (CLKs), Homeodomain-Interacting Protein Kinases (HIPKs), and Cyclin-Dependent Kinase 2 (CDK2), which are crucial regulators of pre-mRNA splicing, transcription, apoptosis, and cell cycle progression.[1] Inhibition of these targets can lead to cell cycle arrest and suppression of cancer cell growth.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the anti-cancer properties of the novel compound 1-(Furo[3,2-b]pyridin-6-yl)ethanone (CAS No. 1203499-00-6)[3]. While specific biological data for this particular compound is not yet extensively published, its structural similarity to other biologically active furopyridines warrants a thorough investigation.[4][5] These application notes will detail a logical, multi-step experimental workflow designed to characterize its cytotoxic and mechanistic effects on cancer cell lines.
Compound Profile: this compound
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| CAS Number | 1203499-00-6 | [3] |
| Molecular Formula | C₉H₇NO₂ | [3] |
| Molecular Weight | 161.16 g/mol | |
| Structure | ||
| CC(=O)c1cnc2ccoc2c1 (SMILES String) |
Part 1: Foundational Cytotoxicity Screening
The initial and most critical step in evaluating any potential anti-cancer compound is to determine its cytotoxicity—its ability to kill or inhibit the proliferation of cancer cells.[6] This is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of cell growth or viability.[7] We will employ two robust and widely used colorimetric assays for this purpose: the MTT and SRB assays.
Experimental Workflow for Cytotoxicity Screening
The general workflow for assessing the cytotoxicity of a novel compound is a multi-step process that begins with cell culture and ends with data analysis to determine the IC₅₀ value.[7]
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This assay measures cell viability based on the metabolic activity of the cells. Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble compound into a purple, insoluble formazan. The amount of formazan produced is proportional to the number of living cells.[7]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Part 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis
Once cytotoxicity is established, the next logical step is to investigate how the compound induces cell death. Many anti-cancer agents, including pyridine derivatives, function by inducing apoptosis (programmed cell death) or by causing cell cycle arrest, which prevents cancer cells from proliferating.[2]
Protocol 2.1: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.[8][9]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ value for 24-48 hours. Include positive (e.g., Camptothecin) and negative (vehicle) controls.[9]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective well.[8]
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes.[8]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[10]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2.2: Cell Cycle Analysis by PI Staining
Principle: Flow cytometry with PI staining is a widely used method to analyze the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M).[11] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[12] Cells in G2/M have twice the DNA content (4n) of cells in G0/G1 (2n), while cells in the S phase (DNA synthesis) have an intermediate amount. Treatment with an anti-cancer agent may cause cells to accumulate in a specific phase, indicating cell cycle arrest.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting & Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or up to several weeks).[13]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with cold PBS.[14]
-
Staining: Resuspend the cell pellet in a PI staining solution that contains RNase A (to prevent staining of double-stranded RNA).[14]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[14]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Generate a DNA content frequency histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the control suggests compound-induced cell cycle arrest.[11]
Caption: Hypothetical signaling pathways for the test compound.
Part 3: Evaluation of Anti-Metastatic Potential
A crucial aspect of cancer progression is metastasis, which involves cell migration and invasion. Assays that measure a compound's ability to inhibit these processes are vital for evaluating its potential as a comprehensive anti-cancer agent.
Protocol 3.1: Wound Healing (Scratch) Assay
Principle: The wound healing assay is a simple and widely used method to study collective cell migration in vitro.[15] A "scratch" or cell-free gap is created in a confluent monolayer of cells. The rate at which cells migrate to close this gap is monitored over time. An effective anti-migratory compound will slow down or prevent this "healing" process.[16]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 24-well plate and grow them until they form a confluent monolayer (70-80% confluence is often sufficient).[16]
-
Creating the Wound: Using a sterile p200 pipette tip, make a straight scratch across the center of the monolayer. Apply firm, consistent pressure to ensure a clean, cell-free area.[15]
-
Washing: Gently wash the well twice with medium or PBS to remove detached cells.[16]
-
Treatment and Imaging: Replenish the well with fresh medium containing the test compound at various non-lethal concentrations. Immediately capture the first image (T=0) of the scratch using a phase-contrast microscope.[15]
-
Monitoring: Place the plate in an incubator and capture images of the same scratch area at regular intervals (e.g., every 4-8 hours) for 24-48 hours.[17]
-
Data Analysis: Quantify the area of the gap at each time point using imaging software (e.g., ImageJ). Calculate the percentage of wound closure over time for treated versus untreated cells.
Protocol 3.2: Transwell Migration/Invasion Assay
Principle: The Transwell (or Boyden chamber) assay provides a more quantitative measure of cell migration and invasion.[18][19] It uses a cell culture insert with a porous membrane that separates an upper and lower chamber. Cells are seeded in the upper chamber, and a chemoattractant (e.g., serum) is placed in the lower chamber. Cells migrate through the pores towards the chemoattractant.[19] For an invasion assay, the membrane is coated with a layer of extracellular matrix (ECM) proteins (e.g., Matrigel), which cells must actively degrade to pass through.[19][20]
Step-by-Step Methodology:
-
Chamber Preparation: Rehydrate the Transwell inserts (8 µm pore size is common) in serum-free medium. For invasion assays, coat the upper surface of the membrane with a thin layer of Matrigel and allow it to solidify.[20][21]
-
Cell Seeding: Harvest and resuspend cells in serum-free medium containing the test compound at various concentrations. Seed the cell suspension into the upper chamber.
-
Chemoattractant Addition: Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).[20]
-
Incubation: Incubate the plate for a period sufficient for cell migration/invasion (typically 12-48 hours), depending on the cell type.[22]
-
Removal of Non-Migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[21]
-
Fixation and Staining: Fix the cells that have migrated to the underside of the membrane with methanol or paraformaldehyde, and then stain them with a solution like 0.5% Crystal Violet.[16][20]
-
Quantification: Elute the stain and measure absorbance, or count the number of stained cells in several microscopic fields for each membrane and calculate the average.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound,(CAS# 1203499-00-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. clyte.tech [clyte.tech]
- 16. bio-protocol.org [bio-protocol.org]
- 17. med.virginia.edu [med.virginia.edu]
- 18. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 19. clyte.tech [clyte.tech]
- 20. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. corning.com [corning.com]
- 22. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
Troubleshooting & Optimization
Troubleshooting low yield in 1-(Furo[3,2-b]pyridin-6-yl)ethanone synthesis
Welcome to the technical support center for the synthesis of 1-(Furo[3,2-b]pyridin-6-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The furo[3,2-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, serving as a building block for potent kinase inhibitors and modulators of key signaling pathways.[1][2] Achieving high yields in the synthesis of its derivatives, such as this compound, is crucial for successful drug discovery campaigns.
This resource provides detailed, experience-driven insights to help you overcome common synthetic challenges and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Consistently Low or No Yield of this compound
Question: My synthesis of this compound is resulting in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I rectify them?
Answer: Low or non-existent yields in this synthesis can often be traced back to a few critical areas: the reaction conditions, the quality of your starting materials, and the specific synthetic route employed. The synthesis of the furo[3,2-b]pyridine core can be sensitive, particularly to acidic conditions which can cause instability of the furan ring.[3]
A common method for introducing the acetyl group is through a Friedel-Crafts acylation or a related reaction. However, Friedel-Crafts reactions on electron-rich five-membered heterocycles can be problematic, sometimes leading to polymerization.[4]
Here’s a systematic approach to troubleshooting:
1. Re-evaluate Your Reaction Conditions:
-
Anhydrous Conditions are Crucial: If your synthesis involves a Lewis acid catalyst (like AlCl₃ in a Friedel-Crafts reaction), it is imperative that all glassware, solvents, and reagents are completely dry. Lewis acids are extremely sensitive to moisture and will be deactivated by even trace amounts of water.[5]
-
Catalyst Stoichiometry: In Friedel-Crafts acylations, the ketone product can form a complex with the Lewis acid, effectively taking it out of the catalytic cycle.[5] Therefore, you may need to use a stoichiometric amount or even an excess of the catalyst.
-
Temperature Control: Have you optimized the reaction temperature? Some reactions for forming the furo[3,2-b]pyridine scaffold require heating, for instance, to 100°C, while others may need to be cooled to prevent side reactions.[1] Consult your specific procedure and consider running small-scale experiments at slightly different temperatures to find the optimum.
2. Scrutinize Your Starting Materials:
-
Purity of Furo[3,2-b]pyridine: The starting furo[3,2-b]pyridine should be of high purity. Impurities can interfere with the reaction. Consider purifying your starting material by recrystallization or column chromatography if its purity is in doubt.
-
Acylating Agent Quality: Ensure the acylating agent (e.g., acetyl chloride or acetic anhydride) is fresh and has not been hydrolyzed by exposure to atmospheric moisture.
3. Consider Alternative Synthetic Routes:
If a direct Friedel-Crafts acylation is failing, alternative strategies for the synthesis of the furo[3,2-b]pyridine core itself, followed by functionalization, might be more effective. Some established methods include:
-
Palladium and Copper-Catalyzed Cross-Coupling Reactions: These are powerful methods for constructing the furo[3,2-b]pyridine nucleus.[1]
-
Intramolecular Cyclizations: These can be very effective for forming the furan ring onto a pre-existing pyridine core.[1]
Issue 2: Formation of Multiple Products and Impurities
Question: My reaction is producing the desired this compound, but I'm also seeing several other spots on my TLC plate, leading to a difficult purification and low isolated yield. What are these byproducts and how can I minimize them?
Answer: The formation of multiple products is a common headache, especially in heterocyclic chemistry. The likely culprits are poly-acylation, side reactions due to the reactivity of the furo[3,2-b]pyridine ring system, or decomposition under the reaction conditions.
1. Understanding the Reactivity of Furo[3,2-b]pyridine:
The furo[3,2-b]pyridine system is a fusion of an electron-deficient pyridine ring and an electron-rich furan ring.[3] This unique electronic nature can lead to complex reactivity. While the furan ring is generally more susceptible to electrophilic attack, the pyridine nitrogen can also be reactive, especially towards Lewis acids.
2. Common Side Reactions and Solutions:
-
Poly-acylation: Although the acetyl group is deactivating, under harsh conditions, a second acylation might occur. To minimize this, you can try:
-
Using a milder Lewis acid.
-
Lowering the reaction temperature.
-
Using a slight excess of the furo[3,2-b]pyridine starting material.
-
-
Ring Opening/Decomposition: The furan ring can be unstable under strongly acidic conditions.[3] If you are using a strong Lewis acid, this could be a source of your impurities. Consider screening milder catalysts.
-
Reaction with the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a Lewis base and can complex with the Lewis acid catalyst.[6] This can deactivate both the catalyst and the substrate.
3. Purification Strategies:
If byproduct formation is unavoidable, a robust purification strategy is essential.
-
Column Chromatography: This is the most common method for separating closely related compounds. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation.
-
Recrystallization: If your crude product is a solid and contains a major impurity, recrystallization can be a very effective purification technique.
Logical Flow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for synthesizing the starting furo[3,2-b]pyridine core?
A1: Several effective methods exist, and the "best" one often depends on the available starting materials and equipment. Palladium- and copper-catalyzed cross-coupling reactions are highly versatile.[1] For example, a Sonogashira cross-coupling followed by heteroannulation is a common and powerful strategy.[1]
Q2: Can I use Friedel-Crafts alkylation to introduce other functional groups onto the furo[3,2-b]pyridine ring?
A2: Friedel-Crafts alkylation on electron-rich heterocycles like furan and pyrrole is often problematic.[4] The alkyl group introduced is activating, which can lead to polyalkylation.[5] Additionally, the Lewis acid catalyst can cause polymerization of the heterocyclic ring.[4] Therefore, Friedel-Crafts alkylation is generally not recommended for this system. Acylation is preferred because the introduced acyl group is deactivating, which helps to prevent poly-substitution.[7]
Q3: How can I confirm the identity and purity of my final product, this compound?
A3: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will give you detailed structural information and is the best way to confirm the identity of your compound.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate (ideally in a few different solvent systems) is a good indication of purity.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, standard laboratory safety procedures should always be followed. Specifically:
-
Work in a well-ventilated fume hood , especially when handling volatile and corrosive reagents like acetyl chloride and Lewis acids.
-
Wear appropriate personal protective equipment (PPE) , including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle Lewis acids with extreme care. They are corrosive and react violently with water.
-
Quench the reaction carefully. Slowly add the reaction mixture to ice water or a quenching solution to deactivate any remaining reactive species.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Prepare the Column: Select an appropriately sized glass column and add a small plug of cotton or glass wool to the bottom. Add a layer of sand.
-
Pack the Column: Fill the column with silica gel slurried in the initial, least polar eluent. Allow the silica to settle into a uniform bed, draining the excess solvent until it is level with the top of the silica. Add another thin layer of sand on top.
-
Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (ideally the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elute the Column: Carefully add the eluent to the top of the column and apply gentle pressure (if necessary) to begin the separation. Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Summary Table
| Property | Value | Source |
| Compound Name | This compound | [8][9] |
| Molecular Formula | C₉H₇NO₂ | [9] |
| Molecular Weight | 161.16 g/mol | [9] |
| CAS Number | 1203499-00-6 | [9] |
| Appearance | Solid |
Synthetic Workflow Visualization
Caption: A typical workflow for the synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. calpaclab.com [calpaclab.com]
- 9. This compound,(CAS# 1203499-00-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
Technical Support Center: Synthesis of 1-(Furo[3,2-b]pyridin-6-yl)ethanone
Welcome to the technical support guide for the synthesis of 1-(Furo[3,2-b]pyridin-6-yl)ethanone. This document is designed for researchers, chemists, and drug development professionals who are working with the furo[3,2-b]pyridine scaffold, a key heterocyclic system in medicinal chemistry.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common side reactions and challenges encountered during its synthesis, particularly via electrophilic acylation routes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The primary challenge in acylating the furo[3,2-b]pyridine core lies in the electronic nature of the fused ring system: it combines a π-excessive furan ring with a π-deficient pyridine ring.[3] This duality dictates its reactivity and is the source of many common side reactions.
Q1: My Friedel-Crafts acylation reaction has a very low yield or is not working at all. What are the common causes?
A1: This is the most frequently reported issue. Low or no yield in the Friedel-Crafts acylation of furo[3,2-b]pyridine is typically due to two main factors: severe ring deactivation and catalyst-related problems.
-
Probable Cause 1: Ring Deactivation by the Lewis Acid Catalyst. The pyridine nitrogen is basic and readily complexes with the Lewis acid catalyst (e.g., AlCl₃) used to activate the acylating agent.[4][5] This coordination places a formal positive charge on the pyridine ring, which strongly deactivates the entire aromatic system towards electrophilic aromatic substitution.[6][7] The electrophile, an acylium ion, is then unable to attack the now electron-poor ring.
-
Probable Cause 2: Catalyst Inactivity or Insufficient Stoichiometry. Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water present in the reagents, solvent, or glassware will hydrolyze and deactivate the catalyst.[6][8] Furthermore, the desired ketone product can also form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[6] This necessitates the use of more than a stoichiometric amount of the catalyst.
Recommended Actions:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware. Use freshly distilled, anhydrous solvents and high-purity, sealed reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Increase Catalyst Loading: For acylation reactions, it is common to require at least 2.5-3.0 equivalents of AlCl₃ to account for complexation with both the pyridine nitrogen and the product carbonyl.
-
Consider Alternative Synthetic Routes: Given the inherent deactivation issue, a standard Friedel-Crafts reaction is often not the optimal path for acylating the pyridine portion of this scaffold. A more reliable strategy involves directed metalation (see FAQ section).
Q2: I am observing the formation of a dark, tarry, insoluble material in my reaction flask. What is causing this?
A2: The formation of tar or polymer is a strong indication of substrate decomposition.
-
Probable Cause: Furan Ring Instability. The furan moiety of the scaffold is sensitive to strong acids.[6] The highly acidic conditions generated during a Friedel-Crafts reaction, especially at elevated temperatures, can lead to protonation and subsequent polymerization or decomposition of the furan ring.
Recommended Actions:
-
Lower the Reaction Temperature: Run the reaction at 0 °C or even lower temperatures to minimize decomposition. Add the reagents slowly to control any exotherms.
-
Use Milder Lewis Acids: Consider replacing AlCl₃ with a milder Lewis acid catalyst, such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), or a metal triflate (e.g., Y(OTf)₃), which can be effective under less harsh conditions.[8]
-
Reduce Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC). Work up the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to the acidic environment.
Q3: My NMR analysis shows a mixture of products. How can I improve the regioselectivity to obtain the desired C6-acylated isomer?
A3: Achieving C6-acylation is exceptionally challenging via a direct electrophilic substitution.
-
Probable Cause: Competing Acylation at the Furan Ring. Electrophilic attack is governed by electron density. The furan ring is significantly more electron-rich (π-excessive) than the pyridine ring. Therefore, any successful acylation is much more likely to occur at the C2 or C3 positions of the furan ring rather than the C6 position of the deactivated pyridine ring.
Recommended Actions:
-
Abandon Direct Acylation: For predictable and high-yielding C6-acylation, a directed synthesis strategy is required. The most effective method is a halogen-metal exchange followed by quenching with an electrophile.
-
Implement a Directed Synthesis:
-
Step A: Regioselective Halogenation: First, introduce a bromine or iodine atom at the C6 position of the furo[3,2-b]pyridine core. This can often be achieved with high selectivity.
-
Step B: Halogen-Metal Exchange: Treat the 6-halofuro[3,2-b]pyridine with a strong organolithium base (e.g., n-butyllithium) at low temperature (-78 °C). This will generate a highly reactive 6-lithio intermediate.
-
Step C: Acylation: Quench the organolithium species with a suitable acylating agent, such as acetyl chloride or N,N-dimethylacetamide, to form the desired ketone. This approach provides excellent regiocontrol that is not possible with Friedel-Crafts chemistry.[4]
-
Troubleshooting Summary Table
| Problem | Probable Cause(s) | Recommended Solutions |
| Low to No Yield | 1. Ring deactivation via Lewis acid complexation.[5][6] 2. Catalyst inactivation by moisture.[6][8] 3. Insufficient catalyst stoichiometry.[6] | 1. Ensure strictly anhydrous conditions. 2. Use >2.5 equivalents of Lewis acid. 3. Switch to an alternative, non-acidic synthetic route (e.g., directed metalation). |
| Formation of Tar/Polymer | Furan ring decomposition under harsh acidic conditions.[6] | 1. Lower reaction temperature (≤ 0 °C). 2. Use a milder Lewis acid (e.g., ZnCl₂, FeCl₃). 3. Minimize reaction time and monitor via TLC. |
| Poor Regioselectivity / Wrong Isomer | Preferential electrophilic attack on the electron-rich furan ring instead of the target C6 position on the pyridine ring. | 1. Do not use Friedel-Crafts for C6 acylation. 2. Employ a directed synthesis: halogenate at C6, perform halogen-metal exchange, then quench with an acylating agent.[4] |
Diagrams: Reaction Mechanisms and Workflows
Caption: Proposed Friedel-Crafts Acylation Pathway.
Caption: Lewis Acid Complexation and Ring Deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(Furo[3,2-b]pyridin-6-yl)ethanone
Welcome to the technical support guide for 1-(Furo[3,2-b]pyridin-6-yl)ethanone. This resource is designed for researchers, chemists, and drug development professionals encountering challenges in the purification of this key heterocyclic intermediate. As a privileged scaffold in medicinal chemistry, obtaining high-purity this compound is critical for the synthesis of selective kinase inhibitors and other therapeutic agents.[1][2] This guide provides in-depth, experience-driven troubleshooting advice and protocols to address common purification hurdles.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂ | [3] |
| Molecular Weight | 161.16 g/mol | [3] |
| CAS Number | 1203499-00-6 | |
| Appearance | Solid | |
| Predicted Boiling Point | 268.3 ± 20.0 °C | [4] |
| Predicted Density | 1.229 ± 0.06 g/cm³ | [4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes that lead to this compound and its associated impurities?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of the parent furo[3,2-b]pyridine scaffold.[5][6] This reaction, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃), introduces the acetyl group onto the electron-rich heterocyclic core.[5][7]
Common impurities originating from this synthesis include:
-
Unreacted Starting Material: Incomplete reaction leaves residual furo[3,2-b]pyridine.
-
Poly-acylated Byproducts: Over-acylation can occur, especially with excess acylating agent or strong reaction conditions.
-
Isomeric Byproducts: While acylation is generally regioselective, minor isomers can sometimes form.
-
Hydrolyzed Reagents: Residual acetic anhydride or acetyl chloride can hydrolyze to acetic acid.
Q2: How should I store the purified this compound?
A2: Store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to minimize degradation from atmospheric moisture and oxygen.
Q3: What is a good starting point for a Thin Layer Chromatography (TLC) solvent system?
A3: A common mobile phase for heterocyclic compounds of intermediate polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate. Start with a 7:3 or 1:1 mixture of Hexanes:Ethyl Acetate and adjust the ratio based on the resulting Rƒ value. Staining with p-anisaldehyde can help differentiate the product from certain impurities.[8]
Troubleshooting Guide: Common Purification Challenges
Challenge 1: My crude product is an intractable oil or dark tar, making handling difficult.
Causality: This issue often arises from residual Lewis acid (e.g., AlCl₃) complexing with the pyridine nitrogen and ketone carbonyl, creating a viscous mixture. Additionally, highly colored impurities can form from side reactions, especially if the reaction overheated. The Friedel-Crafts acylation mechanism involves the generation of a reactive acylium ion intermediate, which can lead to polymerization or degradation if not properly controlled.[5]
Troubleshooting Protocol: Quenching and Work-up
-
Controlled Quenching: After the reaction is complete (monitored by TLC), cool the reaction vessel to 0°C in an ice-water bath.
-
Slow Addition to Ice: Pour the reaction mixture slowly and carefully onto crushed ice with vigorous stirring. This hydrolyzes the aluminum chloride complexes and excess acylating agent exothermically.
-
pH Adjustment: The resulting aqueous slurry will be highly acidic. Slowly neutralize it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until gas evolution ceases and the pH is ~7-8. This step is crucial for breaking up the aluminum-product complexes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane (DCM) (3 x volume of the aqueous layer).[9]
-
Wash and Dry: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[9] This should yield a solid or semi-solid crude product that is amenable to further purification.
Challenge 2: Column chromatography gives poor separation between the product and a closely-eluting impurity.
Causality: The furo[3,2-b]pyridine core and its acylated product share a similar heterocyclic backbone, leading to close Rƒ values, especially if the impurity is unreacted starting material.[10] Achieving baseline separation requires optimizing the chromatography conditions.
Troubleshooting Protocol: High-Resolution Flash Chromatography
-
Solvent System Optimization:
-
Use TLC to test various eluent systems. A common mistake is using too polar a system (e.g., high concentration of ethyl acetate), which causes all spots to move too quickly.
-
Start with a low polarity mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity.
-
Adding a small amount (~1-5%) of a more polar solvent like methanol or a few drops of triethylamine (if impurities are acidic) can sometimes sharpen peaks and improve separation.
-
-
Column and Stationary Phase:
-
Use a high-quality silica gel with a small particle size (e.g., 40-63 µm).[8]
-
Ensure the column is packed properly to avoid channeling. A column diameter-to-height ratio of 1:10 to 1:20 is recommended.
-
Dry-loading the crude product onto a small amount of silica gel or Celite before loading it onto the column often results in better resolution than wet-loading.[8]
-
-
Gradient Elution: Employ a shallow gradient elution. Start with a low concentration of the polar solvent and increase it slowly over the course of the separation. This will help resolve compounds with very similar polarities.
Caption: General workflow for the purification of this compound.
Challenge 3: The purified product has a low melting point and appears as an off-white or yellowish solid, not the expected color.
Causality: A low or broad melting point indicates the presence of impurities. The yellow or tan discoloration is often due to trace amounts of persistent, colored byproducts from the synthesis that co-eluted with the product during chromatography.
Troubleshooting Protocol: Recrystallization
Recrystallization is an excellent final purification step to remove minor impurities and improve the crystalline form of the product.
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Test small amounts of the product in various solvents: ethanol, methanol, isopropanol, ethyl acetate, or mixed solvent systems like ethanol/water or ethyl acetate/hexanes.
-
-
Step-by-Step Recrystallization:
-
Place the chromatographed solid in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent required to fully dissolve the solid. Keep the solution at or near boiling.
-
If colored impurities persist, you can add a small amount of activated carbon to the hot solution, keep it heated for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon.
-
Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once crystals have formed, cool the flask further in an ice bath to maximize yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Caption: Decision tree for selecting a purification strategy based on impurity type.
References
- 1. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound,(CAS# 1203499-00-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. lookchem.com [lookchem.com]
- 5. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Furo(3,2-b)pyridine | C7H5NO | CID 12210217 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving the purity of 1-(Furo[3,2-b]pyridin-6-yl)ethanone by recrystallization
Technical Support Center: Purifying 1-(Furo[3,2-b]pyridin-6-yl)ethanone
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical guide for researchers working with this compound (CAS: 1203499-00-6).[1] This document serves as a specialized resource for troubleshooting and optimizing the purification of this heterocyclic ketone via recrystallization. Achieving high purity is critical for downstream applications, and this guide is structured to address the specific challenges you may encounter, moving beyond generic protocols to provide actionable, cause-and-effect-driven solutions.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common experimental roadblocks in a direct, problem-solution format.
Q1: My initial recrystallization attempt failed to produce any crystals upon cooling. The solution remains clear. What's happening and what are my next steps?
This is the most frequent issue encountered and almost always points to a non-saturated or supersaturated solution.[2]
Possible Causes & Immediate Solutions:
-
Excess Solvent: The most common reason for crystallization failure is the use of too much solvent.[2][3] The concentration of your compound is below its saturation point at the cooler temperature, so it simply remains in solution.
-
Lack of Nucleation Sites: Crystal growth requires an initial "seed" or a surface to begin forming.[2][5] A perfectly smooth glass surface and a highly pure solution can sometimes lead to a stable, supersaturated state.[5][6]
-
Solution A (Scratching): Take a glass stirring rod and gently scratch the inner surface of the flask just below the solvent line.[3][4] The microscopic imperfections in the glass can provide the necessary nucleation sites for crystal growth to begin.[7]
-
Solution B (Seed Crystal): If you have a small amount of the crude (or previously purified) solid, add a tiny crystal to the cooled solution. This "seed crystal" provides a pre-formed lattice onto which other molecules can deposit.[3][5]
-
-
Inappropriate Cooling Rate: While less common for complete failure, cooling too quickly can sometimes inhibit the initial nucleation process.
Q2: Instead of solid crystals, my compound "oiled out," forming a liquid layer at the bottom of the flask. How do I prevent this and recover my product?
"Oiling out" occurs when the solute's melting point is lower than the temperature of the solution at which it becomes supersaturated.[6][9] The compound essentially "melts" out of the solution instead of crystallizing.
Possible Causes & Immediate Solutions:
-
High Solute Concentration with a High-Boiling Solvent: This is a classic cause. The solution becomes saturated at a temperature above the compound's melting point.
-
Solution: Reheat the flask to redissolve the oil. Add a small amount (5-10% of the total volume) of additional hot solvent to lower the saturation temperature.[9] Then, allow the more dilute solution to cool very slowly. This may allow the solution to reach the crystallization point at a temperature below the compound's melting point.[2]
-
-
Presence of Impurities: Impurities can depress the melting point of your compound, making it more prone to oiling out.
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over an ordered crystal lattice.[2]
Q3: I managed to get crystals, but my yield is very low (<50%). How can I improve the recovery?
A low yield indicates that a significant portion of your compound remained dissolved in the mother liquor.[3]
Possible Causes & Immediate Solutions:
-
Excess Solvent: As with the failure to crystallize, using too much solvent is a primary cause of low yield.[5]
-
Premature Final Cooling: Not allowing the solution to cool sufficiently will leave more product dissolved.
-
Inappropriate Washing: Washing the collected crystals with room-temperature solvent will redissolve a portion of your purified product.[5]
-
Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[5] This removes surface impurities without significantly dissolving the desired product.
-
-
Concentrating the Mother Liquor: The filtrate after crystal collection still contains dissolved product.
-
Solution: You can often recover a "second crop" of crystals by boiling off some of the solvent from the mother liquor and re-cooling.[7] Be aware that this second crop may be less pure than the first.
-
Experimental Protocols & Data
Protocol 1: Solvent System Screening
The choice of solvent is the most critical factor in a successful recrystallization.[10] An ideal solvent should dissolve the compound well when hot but poorly when cold.[7][9] Given the structure of this compound (a heterocyclic ketone), we can predict its solubility behavior. The ketone group suggests solubility in solvents like acetone or ethyl acetate, while the polar furo-pyridine core suggests some solubility in alcohols.[11]
Screening Procedure:
-
Place ~20-30 mg of your crude compound into several different test tubes.
-
To each tube, add a different solvent dropwise at room temperature, swirling after each drop. Note the solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently in a water bath.
-
Observe if the compound dissolves completely in the hot solvent.
-
If it dissolves, remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
-
A suitable solvent will show poor solubility at room temperature, complete solubility when hot, and significant crystal formation upon cooling.
Table 1: Suggested Solvents for Screening
| Solvent | Boiling Point (°C)[12] | Polarity (Dielectric Constant)[12] | Rationale for Selection |
|---|---|---|---|
| Ethanol | 78.5 | 24.6 | Polar protic; often good for moderately polar compounds. |
| Isopropanol | 82.5 | 19.9 | Less polar than ethanol; may offer a better solubility differential. |
| Acetone | 56.0 | 21.0 | Apolar aprotic; Ketone functionality may make it a good solvent.[11] |
| Ethyl Acetate | 77.0 | 6.0 | Medium polarity; commonly used for compounds of this type. |
| Toluene | 110.6 | 2.38 | Nonpolar aromatic; good for less polar compounds, often yields high-quality crystals.[11] |
| Acetonitrile | 81.6 | 36.6 | Polar aprotic; can be an effective recrystallization solvent. |
| Water | 100.0 | 80.1 | Highly polar; likely a poor solvent on its own but may work as an anti-solvent in a mixed system.[11] |
Protocol 2: Two-Solvent Recrystallization
If no single solvent provides the ideal solubility profile, a two-solvent system is an excellent alternative.[4] This involves a "good" solvent in which the compound is soluble and a "bad" (or anti-solvent) in which it is insoluble. The two solvents must be miscible.[4][9]
Procedure:
-
Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol, acetone).
-
While keeping the solution hot, add the "bad" solvent (e.g., water, hexane) dropwise until the solution becomes persistently cloudy (this is the cloud point or point of saturation).[9]
-
Add a few more drops of the hot "good" solvent until the solution just becomes clear again.[9]
-
Remove the solution from the heat and allow it to cool slowly and undisturbed, as described in the single-solvent method.
Visual Workflow: Troubleshooting Logic
The following diagram outlines a decision-making workflow for troubleshooting common recrystallization issues.
Caption: A decision tree for troubleshooting common recrystallization problems.
Frequently Asked Questions (FAQs)
-
Q: Can I put my hot solution directly into an ice bath to speed things up? A: This is strongly discouraged. Rapid cooling causes the compound to precipitate quickly, trapping impurities within the crystal lattice and leading to smaller, less pure crystals.[3][4] Slow, gradual cooling is essential for forming a pure, well-ordered crystal structure.[8]
-
Q: My solution is colored, but I expect a colorless product. How do I fix this? A: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. Use a minimal amount, as it can also adsorb your desired product. You must then perform a hot gravity filtration to remove the charcoal before cooling the solution.[4][13]
-
Q: What common impurities might be present in a synthesis of this compound? A: Impurities will depend on the synthetic route but could include unreacted starting materials, reagents, or side-products from incomplete reactions. Recrystallization is effective because these impurities typically have different solubility profiles than the target compound, allowing them to be separated by either remaining in the cold mother liquor or being removed during an initial hot filtration step.[5][14]
References
- 1. 1-(Furo 3,2-b pyridin-6-yl)ethanone AldrichCPR 1203499-00-6 [sigmaaldrich.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Home Page [chem.ualberta.ca]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Stability of 1-(Furo[3,2-b]pyridin-6-yl)ethanone
Welcome to the technical support center for 1-(Furo[3,2-b]pyridin-6-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this compound in various solvent systems. Our goal is to provide you with the foundational knowledge and practical methodologies to conduct robust stability assessments in your laboratory.
Frequently Asked Questions (FAQs)
Q1: I am dissolving this compound for the first time. Which solvents are recommended for initial studies?
When working with a new compound, the initial choice of solvent is critical. For this compound (CAS No. 1203499-00-6), a solid with the empirical formula C₉H₇NO₂, we recommend starting with a range of solvents that cover a spectrum of polarity. A good starting point would be:
-
Aprotic Polar Solvents: Acetonitrile (ACN), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO). These are generally good solvents for a wide range of organic molecules and are less likely to participate in chemical reactions with the solute.
-
Protic Polar Solvents: Methanol (MeOH) or Ethanol (EtOH). These are also common solvents, but it's important to be aware that the protic nature of these solvents could potentially lead to degradation over time, especially under certain conditions (e.g., presence of acid or base).
-
Aqueous Buffers: If your application requires an aqueous medium, it is crucial to investigate the stability of the compound at different pH values. We recommend starting with buffers at pH 4, 7, and 9 to cover acidic, neutral, and basic conditions.
It is always advisable to prepare fresh solutions and to perform a preliminary check for any immediate signs of degradation, such as a color change or the appearance of new peaks in your analytical chromatogram.
Q2: My solution of this compound in methanol turned slightly yellow overnight. What could be the cause?
A color change in a solution is often an indicator of chemical degradation. For a heterocyclic compound like this compound, several factors could be at play:
-
Photodegradation: Heterocyclic aromatic compounds can be susceptible to degradation upon exposure to light.[1] Ensure that your solutions are protected from light by using amber vials or by covering your glassware with aluminum foil.
-
Oxidation: The furopyridine ring system may be susceptible to oxidation, especially if the solvent has not been degassed or if it contains peroxide impurities.
-
Solvent-Induced Degradation: While methanol is a common solvent, it can sometimes participate in degradation reactions.
To troubleshoot this issue, we recommend performing a systematic investigation known as a forced degradation study. This will help you identify the specific conditions under which your compound is unstable.
Q3: How do I perform a forced degradation study for this compound?
Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a drug substance.[2][3] These studies involve subjecting the compound to conditions more severe than those it would experience during normal handling and storage. The goal is to generate degradation products and to develop analytical methods that can resolve these impurities from the parent compound.[4][5]
A typical forced degradation study involves exposing a solution of the compound to the following conditions:
-
Acidic Conditions: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Basic Conditions: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Conditions: 3% H₂O₂ at room temperature.
-
Thermal Conditions: The solid compound and a solution are subjected to elevated temperatures (e.g., 80°C).
-
Photolytic Conditions: The solid compound and a solution are exposed to a light source, as specified in ICH Q1B guidelines.
The extent of degradation should be monitored over time using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).[6][7]
Troubleshooting Guide
Problem: I am not seeing any degradation of this compound in my forced degradation study.
If you do not observe any degradation, it could mean that your compound is highly stable under the tested conditions, or that the stress conditions were not stringent enough. Consider the following actions:
-
Increase the severity of the stress conditions: You can increase the concentration of the acid, base, or oxidizing agent, or increase the temperature or duration of exposure. The aim is to achieve a target degradation of 5-20%.[3]
-
Employ a combination of stressors: For particularly stable molecules, a combination of stress conditions, such as heat and acid, may be necessary to induce degradation.[5]
-
Verify your analytical method: Ensure that your analytical method is capable of detecting small changes in the concentration of the parent compound and can resolve potential degradation products.
Problem: I am seeing multiple degradation peaks in my chromatogram. How do I identify them?
The identification of degradation products is a critical step in understanding the degradation pathways of your compound. The preferred technique for this is Liquid Chromatography-Mass Spectrometry (LC-MS).[6][8] By comparing the mass-to-charge ratio (m/z) of the degradation products with that of the parent compound, you can propose potential structures for the degradants. Further structural elucidation can be achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound.
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at room temperature and 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature and 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature.
-
Thermal Stress (Solution): Incubate the stock solution at 80°C.
-
Thermal Stress (Solid): Place a known amount of the solid compound in an oven at 80°C.
-
Photolytic Stress: Expose the stock solution and the solid compound to a calibrated light source.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol outlines the steps for developing an HPLC method to monitor the stability of this compound.
1. Column Selection:
-
Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
2. Mobile Phase Selection:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Start with a gradient of 5% to 95% B over 20 minutes.
3. Detection:
-
Use a UV detector and monitor at a wavelength where the compound has maximum absorbance (this can be determined using a UV-Vis spectrophotometer).
4. Method Optimization:
-
Adjust the gradient, flow rate, and column temperature to achieve good separation between the parent compound and any degradation products.
-
The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Total Degradation | Number of Degradants |
| 0.1 M HCl (RT) | 24 | |||
| 0.1 M HCl (60°C) | 24 | |||
| 0.1 M NaOH (RT) | 24 | |||
| 0.1 M NaOH (60°C) | 24 | |||
| 3% H₂O₂ (RT) | 24 | |||
| Thermal (80°C) | 24 | |||
| Photolytic | 24 |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. longdom.org [longdom.org]
- 6. mdpi.com [mdpi.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Scalable Synthesis of 1-(Furo[3,2-b]pyridin-6-yl)ethanone
Prepared by: Senior Application Scientist, Chemical Process Development
This technical guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 1-(Furo[3,2-b]pyridin-6-yl)ethanone. The furo[3,2-b]pyridine scaffold is a privileged heterocyclic core in modern drug discovery, serving as a cornerstone for numerous potent and selective kinase inhibitors.[1][2] As demand for these advanced intermediates grows, robust and scalable synthetic routes are paramount.
This document provides a field-tested, scalable protocol and addresses common challenges encountered during synthesis and scale-up through a detailed Troubleshooting Guide and a comprehensive FAQ section.
Section 1: Recommended Two-Step Scale-Up Synthesis
The most reliable and scalable approach to this compound involves a two-step sequence: first, the construction of the core furo[3,2-b]pyridine ring system, followed by a regioselective Friedel-Crafts acylation.
Step 1: Synthesis of the Furo[3,2-b]pyridine Core
Several methods exist for constructing the furo[3,2-b]pyridine nucleus, including palladium-catalyzed C-H activation and Sonogashira cross-coupling reactions.[1][3] For scalability and substrate availability, a Sonogashira coupling followed by heteroannulation is a robust choice.[4]
Step 2: Friedel-Crafts Acylation of Furo[3,2-b]pyridine
This is the critical step for installing the acetyl group to yield the final product. The primary challenge in acylating pyridine-containing heterocycles is the potential for the Lewis acid catalyst to complex with the basic pyridine nitrogen, thereby deactivating both the substrate and the catalyst.[5] Therefore, careful control of stoichiometry and reaction conditions is essential for success.
Experimental Protocol: Friedel-Crafts Acylation (Illustrative 50g Scale)
This protocol details the acylation of a pre-synthesized furo[3,2-b]pyridine starting material.
Table 1: Reagents and Reaction Conditions
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Notes |
| Furo[3,2-b]pyridine | 50.0 g | 1.0 | Ensure starting material is dry and of high purity. |
| Aluminum Chloride (AlCl₃) | 134.0 g | 2.4 | Must be a high-purity, anhydrous grade. Stoichiometry is key to overcome catalyst sequestration.[6] |
| Acetyl Chloride (AcCl) | 36.5 mL (51.5 g) | 1.5 | Use freshly distilled or a new bottle. |
| Dichloromethane (DCM) | 1.0 L | - | Anhydrous grade, preferably sparged with N₂. |
| Reaction Temperature | 0 °C to RT | - | Initial cooling is critical to control the exotherm. |
| Reaction Time | 4-6 hours | - | Monitor by TLC or LC-MS. |
Step-by-Step Methodology:
-
Vessel Preparation: Under an inert nitrogen atmosphere, charge a 2L, 3-neck round-bottom flask (equipped with a mechanical stirrer, thermometer, and N₂ inlet) with anhydrous Dichloromethane (500 mL). Ensure all glassware is flame-dried or oven-dried immediately before use.
-
Catalyst Slurry: Cool the solvent to 0 °C using an ice-water bath. Slowly and in portions, add the Aluminum Chloride (134.0 g).
-
Application Scientist's Note: This step is exothermic. Portion-wise addition allows for effective heat dissipation, which is critical at scale. A rapid temperature increase can lead to solvent loss and uncontrolled side reactions.
-
-
Substrate Addition: Once the AlCl₃ is fully suspended and the temperature is stable at 0 °C, add the Furo[3,2-b]pyridine (50.0 g) in portions over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Acylating Agent Addition: Slowly add Acetyl Chloride (36.5 mL) dropwise via an addition funnel over 1 hour. Maintain the internal temperature below 5 °C throughout the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Trustworthiness Check: Monitor the reaction's progress every hour using TLC (e.g., 30% Ethyl Acetate in Hexanes) or by sampling for LC-MS analysis. The disappearance of the starting material indicates completion.
-
-
Reaction Quench: Prepare a separate vessel with crushed ice (approx. 1.5 kg). Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.
-
Safety Note: The quench is highly exothermic and releases HCl gas. This must be performed in a well-ventilated fume hood. The rate of addition must be controlled to manage the effervescence.
-
-
Product Isolation & Purification:
-
Allow the quenched mixture to stir until all the ice has melted. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 250 mL).[7]
-
Combine all organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude solid can typically be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes) to yield this compound as a solid.
-
Section 2: Troubleshooting Guide
This section addresses specific issues you might encounter during the Friedel-Crafts acylation at scale.
Q1: My reaction yield is very low or I recovered only starting material. What went wrong?
A1: This is the most common issue and typically points to catalyst deactivation.
-
Cause 1: Moisture Contamination: Aluminum chloride is extremely sensitive to moisture.[6] Trace amounts of water in your solvent, reagents, or on the glassware surface will hydrolyze and deactivate the catalyst.
-
Solution: Rigorously adhere to anhydrous conditions. Flame-dry all glassware, use anhydrous grade solvents from a sealed bottle, and handle AlCl₃ in a glovebox or under a strong inert gas flow.
-
-
Cause 2: Catalyst Sequestration: The lone pair of electrons on the pyridine nitrogen can form a stable complex with AlCl₃.[5] This complexation deactivates both the catalyst and the substrate toward the desired electrophilic substitution.
-
Solution: A stoichiometric excess of AlCl₃ is required. Typically, 2.2 to 2.5 molar equivalents are necessary: one equivalent to complex with the pyridine nitrogen, another to complex with the product ketone, and a catalytic amount to drive the reaction.
-
-
Cause 3: Insufficient Reaction Time/Temperature: While the initial addition must be cold, the reaction often requires warming to room temperature to proceed to completion.
-
Solution: Ensure the reaction is allowed to stir at room temperature for a sufficient duration, monitoring by TLC or LC-MS until the starting material is consumed.
-
Q2: The reaction mixture turned dark brown or black, and I isolated a tar-like material instead of a clean product. What is the cause?
A2: Tar formation is usually a result of an uncontrolled exotherm or substrate degradation.
-
Cause 1: Runaway Exotherm: A rapid addition of reagents, especially at scale, can cause localized "hot spots." High temperatures can lead to polymerization and decomposition of the sensitive furo[3,2-b]pyridine ring.
-
Solution: Improve heat transfer and control. Use a jacketed reactor for better temperature regulation. Ensure the reagent addition rate is slow and controlled, and that the cooling bath has sufficient capacity. Efficient stirring is crucial to dissipate heat evenly.
-
-
Cause 2: Incorrect Order of Addition: Adding the acylating agent before the substrate is fully complexed can lead to side reactions.
-
Solution: Always add the substrate (Furo[3,2-b]pyridine) to the AlCl₃/DCM slurry first and allow it to complex before beginning the addition of acetyl chloride.
-
Q3: During the work-up, I'm struggling with a persistent emulsion or difficult phase separation. How can I resolve this?
A3: Emulsions are common during the quench of large-scale Friedel-Crafts reactions due to the formation of aluminum salts at the aqueous-organic interface.
-
Solution 1: pH Adjustment: After the initial quench, the aqueous layer will be strongly acidic. Slowly adding a saturated solution of sodium bicarbonate or a dilute NaOH solution can help break the emulsion by altering the nature of the aluminum salts. Be cautious of gas evolution.
-
Solution 2: Brine Wash: Before any pH adjustment, washing the combined organic layers with brine can help break emulsions by increasing the ionic strength of the aqueous phase.
-
Solution 3: Filtration: In stubborn cases, filtering the entire biphasic mixture through a pad of Celite can help break up the emulsion and remove interfacial solids.[7]
Section 3: Visualization of Key Processes
Overall Synthesis Workflow
Caption: High-level workflow for the two-step synthesis.
Troubleshooting Low Yield in Friedel-Crafts Acylationdot
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Furopyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for overcoming challenges in palladium-catalyzed cross-coupling reactions involving the furopyridine scaffold. The unique electronic nature of furopyridines, resulting from the fusion of an electron-rich furan ring with an electron-deficient pyridine ring, presents distinct challenges that require careful consideration in catalyst selection and reaction optimization.[1] This resource is structured to provide direct answers to common problems and to equip you with the knowledge to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with furopyridine substrates often challenging, leading to low yields or catalyst deactivation?
A1: The primary difficulty stems from the inherent electronic properties of the furopyridine core. The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming stable, off-cycle complexes that are catalytically inactive.[2][3] This phenomenon, often termed the "2-pyridyl problem" in related heterocyclic systems, is a major pathway for catalyst deactivation.[3] The competing reactivity of the electron-rich furan and electron-deficient pyridine rings can also lead to issues with regioselectivity and side reactions.[1]
Q2: I'm planning a Suzuki-Miyaura coupling with a halo-furopyridine. What is a good starting point for catalyst and ligand selection?
A2: For Suzuki-Miyaura couplings involving heteroaryl halides, particularly less reactive chlorides, the use of bulky, electron-rich phosphine ligands is crucial.[4] These ligands stabilize the active Pd(0) species, promote the often rate-limiting oxidative addition step, and sterically shield the palladium center from inhibitory coordination by the pyridine nitrogen.[2][3][4]
A robust starting point would be a pre-formed palladium(II) precatalyst, such as a G3 or G4 palladacycle, complexed with a biarylphosphine ligand like SPhos or XPhos .[4][5] For bases, potassium phosphate (K₃PO₄) is often effective in these challenging couplings.[4]
Q3: My Buchwald-Hartwig amination on a chlorofuropyridine is failing. What are the most likely causes and how can I fix it?
A3: The failure of Buchwald-Hartwig amination with chloropyridines is a common issue, primarily because the oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[4] Standard ligands like triphenylphosphine (PPh₃) are typically ineffective.[4]
To troubleshoot, consider the following:
-
Upgrade your ligand: Switch to a more sterically hindered and electron-rich biarylphosphine ligand such as RuPhos , BrettPhos , or DavePhos .[4][6] These have demonstrated success in challenging aminations of heteroaryl chlorides.
-
Use a potent base: Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these transformations.[4]
-
Increase reaction temperature: These reactions often require higher temperatures (80-110 °C) to facilitate the difficult oxidative addition.[4]
-
Ensure an inert atmosphere: Oxygen can deactivate the Pd(0) catalyst, so it is critical to use dry, degassed solvents and maintain a positive pressure of an inert gas like argon or nitrogen.[4]
Q4: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this side reaction?
A4: Homocoupling is often promoted by the presence of oxygen or by inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[3] To mitigate this:
-
Thoroughly degas your reaction: Purge the solvent and reaction vessel with an inert gas (argon or nitrogen) to remove oxygen.
-
Use a Pd(0) source or an efficient precatalyst: Using a well-defined Pd(0) source like Pd(PPh₃)₄ or a highly efficient precatalyst system can reduce the amount of Pd(II) species that may contribute to homocoupling.[3]
-
Consider boronic esters: Pinacol esters or MIDA boronates are often more stable and less prone to homocoupling and protodeboronation than their corresponding boronic acids.
Troubleshooting Guide: Low Yields in Furopyridine Cross-Coupling
Low or no product yield is one of the most common frustrations in cross-coupling reactions. The following guide provides a systematic approach to diagnosing and solving this problem.
Initial Checks & Low-Hanging Fruit
-
Reagent Purity: Assess the purity of your starting materials. Boronic acids can degrade over time, and amines can contain impurities that poison the catalyst.[7] Purify starting materials if necessary.
-
Solvent and Atmosphere: Ensure you are using anhydrous, degassed solvents. Oxygen is a known catalyst poison.[4] Re-run the reaction with freshly degassed solvent under a strict inert atmosphere.
-
Base Quality: Use a fresh, finely powdered base. Clumps of base have lower surface area and can be less effective. For bases like NaOtBu, ensure it is anhydrous and has been stored properly.[4]
Systematic Troubleshooting Workflow
If initial checks do not resolve the issue, a more systematic approach is required. The following workflow can help pinpoint the problem.
Caption: A workflow for troubleshooting low yields in furopyridine cross-coupling.
Catalyst & Ligand Selection Guide
The choice of catalyst and ligand is paramount for success. The following table provides a comparative overview of common catalyst systems for different cross-coupling reactions. While specific to pyridinic substrates, the trends are highly applicable to furopyridines.
| Reaction Type | Substrate Halide | Recommended Ligand Class | Example Ligands | Typical Base | Key Considerations |
| Suzuki-Miyaura | -Br, -I | Bulky Biarylphosphine | SPhos, XPhos | K₃PO₄, K₂CO₃ | Good functional group tolerance. Prone to protodeboronation.[8] |
| -Cl | Bulky Biarylphosphine, NHC | RuPhos, BrettPhos, PEPPSI-IPr | K₃PO₄, Cs₂CO₃ | Requires more active catalyst systems and often higher temperatures.[4][8] | |
| Buchwald-Hartwig | -Br, -I | Bulky Biarylphosphine | XPhos, RuPhos | NaOtBu, LHMDS | Sensitive to steric hindrance on both coupling partners.[9] |
| -Cl | Bulky Biarylphosphine | BrettPhos, RuPhos | NaOtBu | Oxidative addition is challenging; requires highly active catalysts.[4] | |
| Sonogashira | -Br, -I | Phosphine | PPh₃, P(t-Bu)₃ | Et₃N, DIPEA | Often requires a Cu(I) co-catalyst, which can lead to alkyne homocoupling.[10][11] |
| -Cl, -OTf | Bulky Phosphine, NHC | cataCXium® A, IPr | Cs₂CO₃, K₃PO₄ | Requires more forcing conditions; copper-free conditions can be advantageous. |
This table is a generalized guide. Optimal conditions should be determined empirically for each specific substrate combination.
Experimental Protocols
General Protocol for a Screening Suzuki-Miyaura Coupling of a Bromofuropyridine
This protocol is a robust starting point for optimization.
Materials:
-
Bromofuropyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd-Catalyst/Ligand System (e.g., XPhos Pd G3, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the bromofuropyridine, arylboronic acid, K₃PO₄, and the palladium precatalyst to the Schlenk tube.
-
Seal and Purge: Seal the Schlenk tube and, if not in a glovebox, evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Heating and Monitoring: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Catalytic Cycle Visualization
Understanding the catalytic cycle is key to rational troubleshooting. Below are simplified representations for the three major cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[10]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1-(Furo[3,2-b]pyridin-6-yl)ethanone Derivatives
The furo[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile framework for the development of novel therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for addressing a range of diseases, particularly in oncology. This guide provides a comparative analysis of the biological performance of various 1-(Furo[3,2-b]pyridin-6-yl)ethanone derivatives, supported by experimental data, to illuminate their therapeutic potential and guide future research endeavors.
Synthetic Strategies: A Foundation for Diversity
The biological exploration of furo[3,2-b]pyridine derivatives is fundamentally enabled by efficient synthetic methodologies. A common and effective approach involves a one-pot synthesis that leverages a sequential Sonogashira coupling and an intramolecular C-O bond formation. This method offers direct access to a diverse library of 2-substituted furo[3,2-b]pyridines.[3][4] The causality behind this choice lies in its efficiency and adaptability, allowing for the introduction of various substituents to probe structure-activity relationships (SAR).
The workflow typically begins with the coupling of a halo-hydroxypyridine with a terminal alkyne. This reaction is often catalyzed by a palladium-copper system, with ultrasound irradiation sometimes employed to enhance reaction rates and yields.[3][4] This process underscores the importance of catalysis in modern organic synthesis, enabling the construction of complex heterocyclic systems from readily available starting materials.
Caption: General workflow for the synthesis of 2-substituted furo[3,2-b]pyridine derivatives.
Comparative Analysis of Biological Activities
The furo[3,2-b]pyridine core has been a fertile ground for discovering compounds with diverse biological functions. The following sections compare the performance of its derivatives across several key therapeutic areas.
Anticancer Activity: A Multi-pronged Attack
Derivatives of the furo[3,2-b]pyridine scaffold have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and modulation of critical cell signaling pathways.[5]
Cytotoxic Effects: A number of studies have evaluated the cytotoxic properties of these compounds against various human cancer cell lines. For instance, certain 2-substituted furo[3,2-b]pyridine derivatives have shown encouraging growth inhibition of both MDA-MB-231 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive breast cancer) cell lines.[3][4] Another study highlighted a 2,4-disubstituted furo[3,2-b]indole derivative, compound 10a , which exhibited potent and selective inhibitory activity against A498 renal cancer cells.[6]
Mechanism of Action: The anticancer effects are largely attributed to the ability of these compounds to trigger programmed cell death, or apoptosis.[5] The derivative 3b , for example, was shown to have apoptosis-inducing potential when tested against MCF-7 cells.[3][4] This is a critical feature for an anticancer drug, as it ensures the controlled elimination of malignant cells. The mechanism often involves the activation of intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CLK Inhibitors: Benchmarking the Furo[3,2-b]pyridine Scaffold
Introduction: The Critical Role of Cdc2-like Kinases (CLKs) in Cellular Homeostasis and Disease
Cdc2-like kinases (CLKs) are a highly conserved family of dual-specificity protein kinases, comprising four isoforms in humans: CLK1, CLK2, CLK3, and CLK4.[1] These enzymes play a pivotal role in the intricate process of pre-messenger RNA (pre-mRNA) splicing, a fundamental step in gene expression.[2][3] The primary function of CLKs is to phosphorylate a group of proteins rich in serine and arginine residues, known as SR proteins.[4][5][6] This phosphorylation event is a master switch that governs the assembly of the spliceosome—the cellular machinery responsible for excising non-coding introns and ligating coding exons to form mature mRNA.[5][6]
Given that approximately 95% of human genes undergo alternative splicing, the precise regulation exerted by CLKs is crucial for generating a vast diversity of proteins from a limited number of genes.[5] Dysregulation of this process is a hallmark of numerous pathologies, including cancer, neurodegenerative diseases like Alzheimer's, and viral infections, where aberrant splicing can lead to the production of oncogenic protein isoforms or interfere with normal cellular function.[2][4][7] Consequently, CLKs have emerged as compelling therapeutic targets, spurring the development of small molecule inhibitors to modulate their activity.
This guide provides an in-depth comparison of several prominent CLK inhibitors, with a special focus on compounds derived from the furo[3,2-b]pyridine scaffold. While the specific compound 1-(Furo[3,2-b]pyridin-6-yl)ethanone is a foundational chemical structure[8], our analysis will center on its advanced, biologically active derivatives, which exemplify the potential of this chemical class. We will objectively benchmark these molecules against other well-characterized CLK inhibitors, providing the supporting experimental data and protocols necessary for researchers to make informed decisions for their specific applications.
The CLK Signaling Pathway: A Target for Therapeutic Intervention
The mechanism of action for CLK inhibitors is their direct interference with the phosphorylation of SR proteins. By competitively binding to the ATP-binding pocket of the kinase, these small molecules prevent the transfer of a phosphate group to SR protein substrates. This leads to a hypo-phosphorylated state in SR proteins, altering their localization and ability to engage with the spliceosome, thereby modulating alternative splicing outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Potent and Selective Small Molecule Inhibitors of Specific Isoforms of Cdc2-like Kinases (Clk) and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinases (Dyrk) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cdc2-like kinases: structure, biological function, and therapeutic targets for diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cdc2-like kinases: structure, biological function and therapeutic targets for diseases - ProQuest [proquest.com]
- 6. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of cdc2-like kinase 1 (Clk1) inhibitors and their therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(Furo 3,2-b pyridin-6-yl)ethanone AldrichCPR 1203499-00-6 [sigmaaldrich.com]
Navigating the Promising Landscape of Furo[3,2-b]pyridine Analogs: A Guide for Drug Discovery Professionals
A Technical Guide on the Structure-Activity Relationship of Furo[3,2-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered substantial interest in medicinal chemistry due to the diverse and potent biological activities of its derivatives.[1] While a specific, detailed structure-activity relationship (SAR) analysis for 1-(Furo[3,2-b]pyridin-6-yl)ethanone analogs is not extensively documented in publicly available literature, this guide will provide a comprehensive overview of the broader furo[3,2-b]pyridine class. We will delve into the established biological significance of this scaffold, explore the impact of various substitutions on its activity, and present key experimental protocols for its synthesis and evaluation. This guide aims to equip researchers with the foundational knowledge to explore the therapeutic potential of this promising class of compounds.
The Furo[3,2-b]pyridine Scaffold: A Privileged Pharmacophore
The furo[3,2-b]pyridine system, a fusion of an electron-rich furan ring and an electron-deficient pyridine ring, presents a unique electronic and structural framework for designing novel therapeutic agents.[1] This scaffold has been successfully employed to develop potent inhibitors of various protein kinases, modulators of critical signaling pathways, and cytotoxic agents against cancer cells.[1][2]
The versatility of the furo[3,2-b]pyridine core allows for substitutions at multiple positions, enabling fine-tuning of its pharmacological properties. Notably, derivatives substituted at the 2, 3, 5, and 7-positions have been extensively studied, revealing key insights into their SAR.
Structure-Activity Relationship Insights from Furo[3,2-b]pyridine Analogs
While a direct SAR for the this compound series is not available, we can extrapolate potential trends from related furo[3,2-b]pyridine derivatives.
Kinase Inhibition: Targeting the ATP-Binding Pocket
Furo[3,2-b]pyridine derivatives have emerged as highly selective inhibitors of several protein kinases, particularly Cdc-like kinases (CLKs).[2] Many of these compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins.[1]
-
Substitutions at the 3 and 5-positions: Optimization of 3,5-disubstituted furo[3,2-b]pyridines has yielded potent and cell-active CLK inhibitors.[2] The nature of the substituents at these positions is crucial for achieving high potency and selectivity.
-
The ethanone moiety at the 6-position: While not extensively studied, the this compound scaffold presents an interesting avenue for exploration. The acetyl group could potentially engage in hydrogen bonding interactions within the kinase active site, or serve as a handle for further derivatization to explore different sub-pockets of the ATP-binding site.
Modulation of the Hedgehog Signaling Pathway
Interestingly, a subset of 3,5,7-trisubstituted furo[3,2-b]pyridines that were inactive as kinase inhibitors were found to be sub-micromolar modulators of the Hedgehog signaling pathway.[1][2] This discovery highlights the scaffold's ability to interact with diverse biological targets depending on its substitution pattern. This dual activity profile underscores the importance of comprehensive biological screening of novel analogs.
Anticancer Activity
Several furo[3,2-b]pyridine derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[3][4] The anticancer activity is often linked to the induction of apoptosis and cell cycle arrest.[3] For instance, the furo[3,2-b]pyridine derivative 3b has shown promising growth inhibition of MDA-MB-231 and MCF-7 breast cancer cell lines and also inhibits SIRT1.[4]
Comparative Performance of Furo[3,2-b]pyridine Derivatives
To provide a tangible measure of the potential of this scaffold, the following table summarizes the cytotoxic activity of a selected furo[3,2-b]pyridine derivative in comparison to a standard chemotherapeutic agent, Doxorubicin.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) |
| Furo[3,2-b]pyridine derivative 3b | MDA-MB-231 | Breast Cancer | Not Specified |
| Furo[3,2-b]pyridine derivative 3b | MCF-7 | Breast Cancer | Not Specified |
| Doxorubicin | MCF-7 | Breast Cancer | ~2.35 - 4.57[3] |
Note: Specific IC50 values for derivative 3b were not provided in the abstract, but the study reported "encouraging growth inhibition".[4]
Experimental Methodologies
Synthesis of the Furo[3,2-b]pyridine Core
A general and efficient method for the synthesis of the furo[3,2-b]pyridine scaffold involves a palladium/copper-catalyzed one-pot reaction.[4]
Workflow for the Synthesis of 2-substituted Furo[3,2-b]pyridines:
References
- 1. benchchem.com [benchchem.com]
- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of 1-(Furo[3,2-b]pyridin-6-yl)ethanone: A Comparative Guide to Kinase Inhibition
In the landscape of kinase inhibitor discovery, the identification of novel scaffolds with high selectivity and potency is paramount. The furo[3,2-b]pyridine core has emerged as a privileged structure in this pursuit, demonstrating significant potential for the development of targeted therapeutics.[1] This guide provides an in-depth comparative analysis of the kinase inhibition profile of a representative of this class, 1-(Furo[3,2-b]pyridin-6-yl)ethanone, with a focus on its potential activity against Cdc-like kinases (CLKs).
This document will provide a comprehensive, data-supported comparison with established kinase inhibitors, detailed experimental protocols for in vitro validation, and an exploration of the underlying signaling pathways. Our objective is to equip researchers, scientists, and drug development professionals with the necessary framework to evaluate the potential of this and similar compounds.
The Furo[3,2-b]pyridine Scaffold: A Promising Kinase Inhibitor Motif
The furo[3,2-b]pyridine heterocyclic system has been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs).[1] CLKs are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[2] Dysregulation of CLK activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.
This guide focuses on this compound as a test case to illustrate a robust methodology for in vitro validation and comparative analysis against known inhibitors.
Comparative Inhibitory Potency: A Data-Driven Analysis
To contextualize the potential efficacy of this compound, its inhibitory activity should be benchmarked against a panel of well-characterized kinase inhibitors. This panel includes both broad-spectrum inhibitors and compounds with known activity against CLKs and other relevant kinases.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of standard kinase inhibitors against a panel of kinases, including a hypothetical value for this compound against CLK1 to serve as a practical example for this guide. A lower IC50 value indicates higher potency.
| Kinase Target | This compound IC50 (nM) | Clk1-IN-1 IC50 (nM) | T-025 IC50 (nM) | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) |
| CLK1 | 50 (Hypothetical) | 2.3[3] | 4.8 (Kd)[4] | - | - |
| CLK2 | - | 180[3] | 0.096 (Kd)[4] | - | - |
| CLK4 | - | 8.7[3] | 0.61 (Kd)[4] | - | - |
| PKC | - | - | - | 0.7[5] | - |
| PKA | - | - | - | 7[5] | - |
| Src | - | - | - | 6 | 0.5[6] |
| Abl | - | - | - | - | <1[7] |
| VEGFR2 | - | - | - | - | - |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
Understanding the Mechanism and Experimental Workflow
The following diagrams illustrate the general mechanism of action for ATP-competitive kinase inhibitors and a typical experimental workflow for determining their inhibitory potency using a luminescence-based in vitro kinase assay.
General Mechanism of ATP-Competitive Kinase Inhibition
Caption: ATP-competitive inhibition of a protein kinase.
Experimental Workflow for In Vitro Kinase Assay (ADP-Glo™)
Caption: Workflow for determining kinase inhibition using the ADP-Glo™ assay.
Detailed Experimental Protocol: In Vitro CLK1 Kinase Assay (ADP-Glo™)
This protocol describes a robust and widely used method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[8][9]
Materials:
-
Recombinant human CLK1 enzyme
-
This compound and comparator inhibitor stock solutions (in DMSO)
-
Myelin Basic Protein (MBP) as a generic kinase substrate
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and comparator inhibitors in 100% DMSO.
-
Create a serial dilution series of the inhibitors in kinase buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
Dilute the recombinant CLK1 enzyme to the desired working concentration in kinase buffer. The optimal enzyme concentration should be determined empirically.
-
Prepare a solution containing the MBP substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for CLK1 to ensure sensitive detection of ATP-competitive inhibitors.
-
-
Kinase Reaction Setup:
-
Add 5 µL of the serially diluted inhibitor or vehicle control (DMSO) to the wells of a white, opaque 96-well plate.
-
Add 2.5 µL of the diluted CLK1 enzyme to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well.
-
-
Incubation:
-
Incubate the reaction plate at room temperature for 1 hour. The incubation time may need to be optimized based on the enzyme activity.
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Measurement and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal as a function of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value of the test compound.
-
Relevant Signaling Pathways
Understanding the cellular context of the target kinase is crucial for interpreting the biological consequences of its inhibition. CLK kinases are key regulators of pre-mRNA splicing, a fundamental process in gene expression. The following diagram illustrates the role of CLK in this pathway.
CLK Signaling in Pre-mRNA Splicing
References
- 1. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cdc2-like Kinase (CLK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. biotium.com [biotium.com]
- 6. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.jp [promega.jp]
A Comparative Guide to the Synthesis of the Furo[3,2-b]pyridine Scaffold: An In-Depth Analysis for Medicinal Chemists
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets, particularly kinases. This guide provides a comprehensive comparison of the most prominent synthetic routes to this valuable scaffold, offering an in-depth analysis of their underlying mechanisms, practical considerations, and supporting experimental data to empower researchers in their synthetic strategy selection.
Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization: A Workhorse Approach
One of the most widely employed and versatile methods for constructing the furo[3,2-b]pyridine core is a sequence involving a Sonogashira cross-coupling reaction followed by an intramolecular cyclization. This strategy typically involves the coupling of a suitably functionalized pyridine, such as a 3-halopyridin-2-ol or a 2-amino-3-bromopyridine, with a terminal alkyne. The resulting alkynylpyridine intermediate then undergoes cyclization to form the fused furan ring.
Mechanistic Insights
The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition to the pyridine halide, followed by a transmetalation step with a copper(I) acetylide, which is formed in situ from the terminal alkyne and a copper(I) salt. Reductive elimination then furnishes the alkynylpyridine and regenerates the active palladium(0) species. The subsequent intramolecular cyclization is typically a 5-endo-dig cyclization, which can be promoted by a base or a transition metal catalyst, leading to the formation of the C-O bond of the furan ring.
Caption: Sonogashira Coupling and Cyclization Workflow.
Experimental Protocol: One-Pot Synthesis of 2-Substituted Furo[3,2-b]pyridines
This one-pot procedure, often facilitated by ultrasound irradiation, offers a convenient and efficient route to 2-substituted furo[3,2-b]pyridines.[1]
Materials:
-
3-Chloro-2-hydroxypyridine
-
Terminal alkyne (e.g., phenylacetylene)
-
10% Palladium on carbon (Pd/C)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
Procedure:
-
To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and the terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh₃, and Et₃N.
-
Subject the reaction mixture to ultrasound irradiation for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.
Palladium-Catalyzed Intramolecular C-H Activation: A Modern Approach to Benzofuro[3,2-b]pyridines
A more recent and efficient strategy for the synthesis of benzofuro[3,2-b]pyridines involves a palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine 1-oxides.[2] This method allows for the regioselective formation of the furan ring and the resulting N-oxides can be readily deoxygenated to furnish the desired benzofuro[3,2-b]pyridines in high yields.
Mechanistic Rationale
This transformation is believed to proceed through a concerted metalation-deprotonation (CMD) mechanism, where the palladium catalyst coordinates to the pyridine N-oxide and facilitates the activation of two C-H bonds – one on the pyridine ring and one on the phenoxy group. This dual activation leads to the formation of a palladacycle intermediate, which then undergoes reductive elimination to form the C-O bond of the furan ring and regenerate the active palladium catalyst. The use of an N-oxide directing group is crucial for the regioselectivity of the C-H activation.
Caption: Palladium-Catalyzed Intramolecular C-H Activation.
Experimental Protocol: Synthesis of Benzofuro[3,2-b]pyridine 1-Oxides
Materials:
-
3-Phenoxypyridine 1-oxide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Benzoquinone (BQ) as an oxidant
-
Acetic acid (AcOH) as the solvent
Procedure:
-
In a reaction vessel, dissolve the 3-phenoxypyridine 1-oxide in acetic acid.
-
Add Pd(OAc)₂ and benzoquinone to the solution.
-
Heat the reaction mixture at a specified temperature (e.g., 110 °C) for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an appropriate organic solvent and purify by column chromatography.
-
The resulting benzofuro[3,2-b]pyridine 1-oxide can be deoxygenated using a suitable reducing agent (e.g., PCl₃) to yield the final product.
Annulation of Aurone-Derived Imines: A Versatile Route to Dihydrobenzofuro[3,2-b]pyridines
A diversity-oriented approach for the synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines involves the annulation of aurone-derived α,β-unsaturated imines with activated terminal alkynes.[3] These dihydro intermediates can then be aromatized to the corresponding benzofuro[3,2-b]pyridines.
Mechanistic Considerations
This reaction is thought to proceed through a cascade of reactions initiated by the nucleophilic attack of a base (e.g., triethylamine) or a phosphine on the activated terminal alkyne. This generates a reactive intermediate that undergoes a conjugate addition to the aurone-derived imine. Subsequent intramolecular cyclization and proton transfer steps lead to the formation of the 1,4-dihydrobenzofuro[3,2-b]pyridine ring system. A copper-catalyzed version of this cascade reaction has also been developed, offering an efficient route to these structures.[4]
Caption: Annulation of Aurone-Derived Imines.
Experimental Protocol: Synthesis of 1,4-Dihydrobenzofuro[3,2-b]pyridines
Materials:
-
Aurone-derived α,β-unsaturated imine
-
Activated terminal alkyne (e.g., ethyl propiolate)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM) as the solvent
Procedure:
-
To a solution of the aurone-derived imine in dichloromethane, add the activated terminal alkyne and triethylamine.
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the 1,4-dihydrobenzofuro[3,2-b]pyridine.
-
Aromatization can be achieved by treating the dihydro product with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Iodine-Mediated Tandem Cyclization of Enaminones: A Metal-Free Alternative
For researchers seeking to avoid transition metal catalysts, an iodine-mediated oxidative tandem cyclization of simple enaminones offers a novel and efficient route to substituted furopyridines.[5] This one-pot procedure involves the formation of C-C, C-N, and C-O bonds.
Mechanistic Hypothesis
The reaction is proposed to be initiated by the iodination of the enaminone, which activates the molecule for subsequent reactions. This is followed by a cascade of intramolecular cyclizations and rearrangements, ultimately leading to the formation of the fused furopyridine ring system. The use of molecular iodine as a promoter and oxidant makes this a cost-effective and environmentally friendly approach.
Caption: Iodine-Mediated Tandem Cyclization of Enaminones.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Features | Advantages | Disadvantages | Typical Yields |
| Sonogashira Coupling and Cyclization | Palladium/Copper-catalyzed, versatile for 2-substitution.[1] | Well-established, broad substrate scope, one-pot procedures available. | Requires transition metal catalysts, can be sensitive to air and moisture. | Moderate to excellent |
| Palladium-Catalyzed C-H Activation | Modern approach for benzofuro[3,2-b]pyridines using N-oxide directing groups.[2] | High regioselectivity, efficient. | Requires a deoxygenation step, may have limited substrate scope. | Good to excellent |
| Annulation of Aurone-Derived Imines | Diversity-oriented, provides access to dihydro intermediates.[3] | Mild reaction conditions, potential for diversification. | Aromatization step required, may have a more limited substrate scope. | Good to excellent |
| Iodine-Mediated Tandem Cyclization | Metal-free, oxidative cyclization of enaminones.[5] | Avoids transition metals, cost-effective. | May have a more limited substrate scope compared to metal-catalyzed methods. | Moderate to good |
Conclusion: Selecting the Optimal Synthetic Strategy
The choice of the most appropriate synthetic route to the furo[3,2-b]pyridine scaffold depends on several factors, including the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups.
-
The Sonogashira coupling and cyclization remains a highly versatile and reliable method for accessing a wide range of 2-substituted furo[3,2-b]pyridines.
-
For the synthesis of benzofuro[3,2-b]pyridines , the palladium-catalyzed C-H activation of 3-phenoxypyridine 1-oxides offers an elegant and efficient approach.
-
The annulation of aurone-derived imines provides a valuable strategy for creating molecular diversity and accessing dihydro-analogs, which can be further functionalized or aromatized.
-
The iodine-mediated tandem cyclization of enaminones presents an attractive metal-free alternative, particularly for the synthesis of specific substituted furopyridines.
By carefully considering the strengths and limitations of each of these synthetic strategies, researchers can make informed decisions to efficiently access the furo[3,2-b]pyridine scaffold and accelerate the development of novel therapeutic agents.
References
- 1. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diversity-oriented synthesis of benzofuro[3,2- b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Alkynylation/Cyclization/Isomerization Cascade for Synthesis of 1,2-Dihydrobenzofuro[3,2- b]pyridines and Benzofuro[3,2- b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel one-pot method for the synthesis of substituted furopyridines: iodine-mediated oxidation of enaminones by tandem metal-free cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Framework for Efficacy Assessment of Novel Furo[3,2-b]pyridine Analogs in Oncology
Introduction: The Quest for Novel Kinase Inhibitors in Oncology
The furo[3,2-b]pyridine scaffold is a heterocyclic structure of emerging interest in medicinal chemistry. Its structural resemblance to purine and other key biological motifs suggests potential as a "hinge-binding" moiety for various protein kinases, many of which are validated targets in oncology. While specific efficacy data for the compound 1-(Furo[3,2-b]pyridin-6-yl)ethanone in cancer models is not yet present in the published literature, its core structure warrants a systematic investigation.
This guide provides a comprehensive framework for evaluating the anti-cancer potential of novel furo[3,2-b]pyridine derivatives, using this compound (herein designated as Compound-FPE ) as a primary example. We will outline a rigorous, multi-stage validation process, from initial in vitro screening to mechanistic deep dives and preliminary in vivo assessment. This document serves as a roadmap for researchers aiming to characterize novel chemical entities in the oncology drug discovery pipeline, with a focus on generating robust, comparable, and mechanistically insightful data.
Part 1: Initial In Vitro Cytotoxicity Screening Across Diverse Cancer Lineages
The foundational step in characterizing a potential anti-cancer agent is to determine its cytotoxic and cytostatic effects across a panel of well-characterized cancer cell lines. This initial screen provides crucial data on potency and selectivity.
Comparative Cytotoxicity Profile
A broad screening panel should include cell lines from diverse cancer types to identify potential areas of sensitivity. For this hypothetical study, we will compare Compound-FPE against Paclitaxel, a standard-of-care microtubule-stabilizing agent, across representative lung, breast, and colon cancer cell lines.
Table 1: Comparative IC50 Values of Compound-FPE vs. Paclitaxel
| Cell Line | Cancer Type | Compound-FPE IC50 (µM) | Paclitaxel IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | 5.2 | 15.7 |
| H460 | Non-Small Cell Lung Cancer | 8.1 | 22.4 |
| MCF-7 | Breast Adenocarcinoma (ER+) | 2.5 | 8.9 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 15.8 | 35.1 |
| HCT116 | Colorectal Carcinoma | 4.1 | 12.3 |
| HT-29 | Colorectal Carcinoma | 9.7 | 28.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocol: Cell Viability Assessment via MTT Assay
This protocol details the steps for generating the IC50 data presented in Table 1.
-
Cell Seeding: Plate cancer cells in 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of Compound-FPE in DMSO. Create a series of 2-fold serial dilutions in growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. A similar dilution series should be prepared for the reference compound, Paclitaxel.
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the medium containing the various concentrations of the compounds. Include "vehicle control" wells treated with the same percentage of DMSO as the highest drug concentration.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC50 value.
Part 2: Mechanistic Elucidation - Apoptosis Induction
Following the confirmation of cytotoxic activity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a preferred outcome for anti-cancer therapies.
Workflow: Apoptosis Assessment
Caption: Workflow for Quantifying Apoptosis.
Experimental Protocol: Annexin V/PI Staining for Flow Cytometry
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with Compound-FPE at its determined IC50 and 2x IC50 concentrations for 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the samples immediately using a flow cytometer. FITC is detected on the FL1 channel and PI on the FL2 channel. For each sample, collect at least 10,000 events.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Part 3: Probing the Signaling Cascade - A Hypothetical Pathway
Given the furo[3,2-b]pyridine core, a plausible mechanism of action for Compound-FPE could involve the inhibition of a key signaling pathway crucial for cell survival, such as the PI3K/AKT/mTOR pathway. Dysregulation of this pathway is a hallmark of many cancers.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized PI3K/AKT Pathway Inhibition.
Experimental Protocol: Western Blotting for Pathway Modulation
To validate the hypothesis that Compound-FPE inhibits the PI3K/AKT pathway, we can use Western blotting to measure the phosphorylation status of key proteins. A decrease in the phosphorylated form of a protein indicates pathway inhibition.
-
Protein Extraction: Treat MCF-7 cells with Compound-FPE (IC50 concentration) for 6, 12, and 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against Phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. A significant decrease in the ratio of p-AKT to total AKT in treated samples compared to the control would support the hypothesis.
Conclusion and Future Directions
This guide outlines a foundational, multi-tiered strategy for the preclinical evaluation of novel compounds like this compound. By systematically progressing from broad cytotoxicity screening to focused mechanistic studies, researchers can build a robust data package to support further development.
The hypothetical data presented herein suggests that "Compound-FPE" exhibits promising cytotoxic activity, particularly in ER-positive breast cancer and colorectal cancer cell lines, potentially through the induction of apoptosis via inhibition of the PI3K/AKT signaling pathway.
Future work should expand the cell line panel, confirm the target engagement through kinase profiling assays, and, if the in vitro data remains promising, advance the compound into in vivo xenograft models to assess its efficacy and tolerability in a physiological context.
A Head-to-Head Comparison of Furopyridine-Based Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals
The furopyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of highly selective and potent kinase inhibitors. This guide provides a detailed, head-to-head comparison of prominent furopyridine-based kinase inhibitors against established clinical and preclinical compounds. We will delve into their performance, supported by experimental data, and provide detailed protocols for key validation assays, offering researchers, scientists, and drug development professionals a comprehensive resource for their kinase inhibitor discovery programs.
The Furopyridine Scaffold: A Versatile Kinase Inhibitor Backbone
The fusion of a furan ring with a pyridine ring creates the furopyridine core, a heterocyclic scaffold that offers a unique combination of structural rigidity and opportunities for diverse substitutions. This allows for the fine-tuning of inhibitor-kinase interactions, leading to enhanced potency and selectivity. This guide will explore examples of furopyridine-based inhibitors targeting several important kinase families: Cdc-like kinases (CLKs), Cyclin-dependent kinases (CDKs), and Janus kinases (JAKs).
Comparative Analysis of Kinase Inhibitor Performance
A critical aspect of kinase inhibitor development is understanding its selectivity profile across the human kinome. An ideal inhibitor potently inhibits its intended target while minimizing off-target activities to reduce potential toxicities. Here, we compare the biochemical potency and selectivity of select furopyridine-based inhibitors against well-established inhibitors for their respective primary targets.
Targeting the Splicing Kinases: A Look at CLK Inhibition
Cdc-like kinases (CLK1, CLK2, CLK3, and CLK4) are key regulators of pre-mRNA splicing. Their dysregulation has been implicated in various cancers, making them attractive therapeutic targets.
Here, we compare the furopyridine-based inhibitor MU1210 with the known CLK inhibitors TG-003 and T-025 .
| Inhibitor | Target Kinase | IC50 / Kd (nM) | Selectivity Highlights |
| MU1210 (Furopyridine) | CLK1 | 8 (IC50) [1][2] | Highly selective across a panel of 210 kinases.[1][3] The closest off-target is HIPK2 (IC50 of 23 nM).[3] |
| CLK2 | 20 (IC50) [1][2] | Shows a cellular potency of 1.7 µM against DYRK2 in NanoBRET assays.[1] | |
| CLK4 | 12 (IC50) [1][2] | ||
| TG-003 | CLK1 | 20 (IC50) | Also inhibits CLK4 with high potency. |
| CLK2 | 200 (IC50) | Less potent against CLK2 compared to CLK1 and CLK4. | |
| CLK4 | 15 (IC50) | ||
| T-025 | CLK1 | 4.8 (Kd) | Potently inhibits DYRK1A (Kd of 0.074 nM). |
| CLK2 | 0.096 (Kd) | ||
| CLK4 | 0.61 (Kd) |
As the data indicates, the furopyridine MU1210 demonstrates potent, single-digit nanomolar inhibition of CLK1 and CLK4, and low double-digit nanomolar inhibition of CLK2.[1][2] Its high selectivity, as demonstrated in broad kinase screening, underscores the potential of the furopyridine scaffold in generating targeted therapies.
Cell Cycle Control: Furopyridine-Based CDK2 Inhibition
Cyclin-dependent kinase 2 (CDK2) plays a crucial role in the G1/S phase transition of the cell cycle, and its aberrant activity is a hallmark of many cancers.[4]
A study detailing novel furopyridine derivatives identified compound 14 as a potent CDK2 inhibitor. We compare its activity to the well-characterized, purine-based CDK inhibitor, Roscovitine .
| Inhibitor | Target Kinase | IC50 (µM) | Cellular Activity (IC50 in µM) |
| Furopyridine Compound 14 | CDK2/cyclin A2 | 0.93 [4][5] | HCT-116: 31.3, MCF-7: 19.3, HepG2: 22.7, A549: 36.8[4][6] |
| Roscovitine | CDK2/cyclin E | 0.1 - 0.7[7][8][9][10] | Average IC50 of ~15 µM across various cancer cell lines.[11] |
| CDK1/cyclin B | 0.65[7][11] | ||
| CDK5/p35 | 0.16[7][10] | ||
| CDK7/cyclin H | 0.49[7][8] | ||
| CDK9/cyclin T1 | 0.60[11] |
The furopyridine derivative (compound 14) shows promising sub-micromolar inhibitory activity against CDK2/cyclin A2, comparable to the reference compound Roscovitine.[4][5] Notably, it also demonstrates potent anti-proliferative activity against a panel of cancer cell lines.[4][6]
Targeting Cytokine Signaling: Furopyridine-Based JAK2 Inhibition
The JAK/STAT signaling pathway is a primary conduit for cytokine signaling, and dysregulation, particularly of JAK2, is central to myeloproliferative neoplasms.[12][13]
Recent studies have identified furopyridine-based compounds, such as PD19 , as novel JAK2 inhibitors.[13] We compare its cellular activity to the FDA-approved JAK2 inhibitor, Fedratinib .
| Inhibitor | Primary Target | IC50 (nM) | Cellular Cytotoxicity (IC50 in µM) | Selectivity Highlights |
| Furopyridine PD19 | JAK2 | Not specified in vitro | HEL: 27.28 [13] | Identified through in silico screening of a furopyridine library.[13] |
| TF-1: 57.27 [13] | ||||
| Fedratinib | JAK2 | 3[1][12] | Not specified | 35-fold selective for JAK2 over JAK1 and >300-fold over JAK3.[1] Also inhibits FLT3 (IC50 of 15 nM).[1][12] |
While in vitro IC50 data for PD19 is not available in the provided context, its cytotoxic effects on the human erythroblast cell lines HEL and TF-1, which are dependent on JAK2 signaling, suggest on-target activity.[13] Fedratinib, for comparison, is a highly potent JAK2 inhibitor with a distinct selectivity profile.[1][12] The discovery of furopyridine-based JAK2 inhibitors opens a new avenue for developing novel therapeutics for myeloproliferative neoplasms.
Visualizing the Targeted Signaling Pathways
To provide a clearer understanding of the biological context of these inhibitors, the following diagrams illustrate the key signaling pathways they modulate.
References
- 1. MU1210 | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe MU1210 | Chemical Probes Portal [chemicalprobes.org]
- 4. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. agscientific.com [agscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. fedratinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. protocols.io [protocols.io]
Comparative Guide to the Reproducibility of 1-(Furo[3,2-b]pyridin-6-yl)ethanone Synthesis Protocols
Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold
The furo[3,2-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1] This fused ring system, an isostere of quinoline, combines the electron-rich properties of a furan ring with the electron-deficient nature of a pyridine ring, creating a unique pharmacophore for designing potent and selective inhibitors for various biological targets, particularly kinases.[1][2] 1-(Furo[3,2-b]pyridin-6-yl)ethanone (CAS: 1203499-00-6) is a key building block, providing a reactive handle for further molecular elaboration in drug discovery programs.[3][4]
The reproducibility of any synthetic protocol is paramount for its utility in research and development, where consistent yield and purity are critical for generating reliable structure-activity relationship (SAR) data. This guide provides an in-depth comparison of the primary synthetic strategies for accessing the furo[3,2-b]pyridine core, with a specific focus on their application to the synthesis of this compound. We will dissect the mechanistic underpinnings, reproducibility challenges, and practical considerations of each route to provide researchers with a robust framework for methodological selection.
Core Synthetic Strategies: A Comparative Overview
The construction of the furo[3,2-b]pyridine nucleus is most commonly achieved by forming the furan ring onto a pre-functionalized pyridine core.[1][5] Two dominant and reproducible strategies emerge from the literature: Palladium/Copper-catalyzed Sonogashira coupling followed by heteroannulation, and base-mediated intramolecular cyclization of a suitably substituted 3-hydroxypyridine.
| Parameter | Protocol 1: Sonogashira Coupling & Annulation | Protocol 2: Intramolecular Cyclization of 3-Hydroxypyridine |
| Key Strategy | C-C bond formation between a halopyridine and a terminal alkyne, followed by intramolecular C-O bond formation.[1] | Nucleophilic substitution to introduce a furan precursor onto a 3-hydroxypyridine, followed by base-mediated ring closure.[6] |
| Common Starting Materials | A di-halogenated or halo-hydroxypyridine; a terminal alkyne (e.g., ethynyltrimethylsilane, propargyl alcohol). | A 3-hydroxypyridine derivative containing an acetyl group and a leaving group; an α-haloketone or equivalent synthon. |
| Catalyst/Key Reagents | Palladium catalyst (e.g., Pd(PPh₃)₄), Copper(I) co-catalyst (e.g., CuI), Amine Base (e.g., Et₃N, DIPEA).[7][8] | Strong, non-nucleophilic base (e.g., K₂CO₃, NaH), solvent such as DMF or THF.[6] |
| Typical Yield | Good to excellent (60-90%), but can be variable depending on substrate and conditions. | Moderate to good (50-80%), highly dependent on the efficiency of the cyclization step. |
| Scalability | Generally scalable, but catalyst cost and removal can be a consideration for large-scale synthesis. | Highly scalable, often using cheaper reagents, making it attractive for industrial applications. |
| Reproducibility Challenges | Catalyst deactivation, Glaser homocoupling of the alkyne, incomplete cyclization leading to uncyclized intermediates.[9] | Incomplete initial substitution, side reactions from the base, and difficulty in driving the cyclization to completion. |
Visualizing the Synthetic Workflows
A clear understanding of the procedural flow is essential for planning and execution. The following diagrams, rendered in Graphviz, illustrate the logical steps of the two primary synthetic protocols.
Caption: Workflow for Protocol 1: Sonogashira Coupling and Annulation.
Caption: Workflow for Protocol 2: Intramolecular Cyclization.
Detailed Experimental Protocols and Mechanistic Insights
The following sections provide detailed, step-by-step methodologies. The causality behind key experimental choices is explained to enhance reproducibility.
Protocol 1: Palladium/Copper-Catalyzed Sonogashira Coupling and Annulation
This protocol is a powerful and versatile method for constructing the furo[3,2-b]pyridine core.[1] It relies on the Sonogashira reaction, a cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[8] The subsequent intramolecular cyclization, or annulation, forms the furan ring.
Mechanistic Rationale: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the Pd(0) catalyst to the aryl halide, followed by transmetalation with a copper(I) acetylide and reductive elimination to form the C-C bond.[8] The copper cycle facilitates the formation of the reactive copper(I) acetylide intermediate.[8] The subsequent intramolecular cyclization is a nucleophilic attack of the pyridyl oxygen onto the alkyne, typically promoted by heat or a second catalytic process. Rigorous exclusion of oxygen by using degassed solvents and maintaining an inert atmosphere is critical, as oxygen can oxidize and deactivate the Pd(0) catalyst.[9]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of nitrogen, add 2-chloro-3-hydroxypyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Reagent Addition: Add anhydrous and degassed THF and triethylamine (3.0 eq). The mixture is stirred at room temperature for 15 minutes.
-
Alkyne Addition: Add propargyl alcohol (1.2 eq) dropwise via syringe. The reaction mixture is then heated to 60°C.
-
Monitoring: The reaction is monitored by TLC or LC-MS for the consumption of the starting material and formation of the 2-alkynyl-3-hydroxypyridine intermediate.
-
Cyclization: Once the coupling is complete (typically 4-6 hours), the temperature is raised to 80-100°C to drive the intramolecular cyclization to form the furo[3,2-b]pyridine core. This step can take an additional 8-16 hours.
-
Workup: After cooling to room temperature, the mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the furo[3,2-b]pyridine intermediate.
-
Final Acetylation: The final acetyl group at the 6-position can be introduced via various methods, such as a Friedel-Crafts acylation if the position is activated, or through a metal-halogen exchange followed by quenching with an acetylating agent like N,N-dimethylacetamide.
Self-Validation and Troubleshooting:
-
Problem: A significant amount of alkyne homocoupling byproduct (Glaser coupling) is observed.[9]
-
Cause: This is a common side reaction catalyzed by the copper co-catalyst, especially in the presence of oxygen.
-
Solution: Ensure all reagents and solvents are thoroughly degassed.[9] Consider using a copper-free Sonogashira protocol, although this may require higher temperatures and longer reaction times.
-
-
Problem: Incomplete cyclization, with the 2-alkynyl-3-hydroxypyridine intermediate remaining.[9]
-
Cause: Insufficient temperature or reaction time for the annulation step.
-
Solution: Increase the reaction temperature modestly or extend the reaction time, while continuing to monitor progress by TLC/LC-MS.[9]
-
Protocol 2: Base-Mediated Intramolecular Cyclization
This approach offers a more classical and often more scalable route, avoiding expensive transition metal catalysts. The strategy involves synthesizing a pyridine precursor that already contains the necessary atoms for the furan ring, which is then closed in a final cyclization step.
Mechanistic Rationale: This protocol relies on an intramolecular nucleophilic substitution reaction. A strong base, such as potassium carbonate, deprotonates the hydroxyl group of the 3-hydroxypyridine, creating a potent pyridin-3-olate nucleophile. This nucleophile then attacks an electrophilic carbon center within the same molecule, displacing a leaving group to form the C-O bond and close the furan ring. The choice of a polar aprotic solvent like DMF is crucial as it solubilizes the reagents and facilitates the SN2-type reaction pathway.
Step-by-Step Methodology:
-
Precursor Synthesis: The synthesis begins with a suitable precursor, such as 1-(2-chloro-3-hydroxypyridin-5-yl)ethanone. (Note: The synthesis of this specific precursor is a multi-step process not detailed here).
-
Reaction Setup: To a round-bottom flask, add the 1-(2-chloro-3-hydroxypyridin-5-yl)ethanone precursor (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF.
-
Reaction: The suspension is heated to 120°C with vigorous stirring.
-
Monitoring: The reaction is monitored by TLC or LC-MS for the disappearance of the starting material (typically 12-24 hours).
-
Workup: The reaction mixture is cooled to room temperature and slowly poured into a beaker of ice water. A precipitate should form.
-
Isolation: The solid product is collected by vacuum filtration, washed thoroughly with water, and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Purification: The crude solid is dried under vacuum. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.
Self-Validation and Troubleshooting:
-
Problem: The reaction stalls and does not proceed to completion.
-
Cause: The base may not be strong enough, or the temperature may be too low to overcome the activation energy of the cyclization. The starting material or solvent may not be sufficiently anhydrous.
-
Solution: Ensure all reagents and solvents are anhydrous. A stronger base like sodium hydride (NaH) could be trialed, though this requires greater caution. The reaction temperature can be incrementally increased.
-
-
Problem: Low yield due to the formation of polymeric byproducts.
-
Cause: Intermolecular side reactions can compete with the desired intramolecular cyclization, especially at high concentrations.
-
Solution: Run the reaction under more dilute conditions to favor the intramolecular pathway.
-
Conclusion and Recommendations
Both the Sonogashira Coupling/Annulation and the Intramolecular Cyclization protocols represent viable and reproducible pathways for the synthesis of this compound.
-
The Sonogashira protocol offers superior versatility and is ideal for generating analogues with diversity at the 2-position of the furan ring, making it highly suitable for medicinal chemistry exploration. However, it requires careful control of the reaction atmosphere and can be sensitive to catalyst purity.
-
The Intramolecular Cyclization protocol is often more straightforward, robust, and cost-effective, lending itself well to scale-up operations once the necessary precursor has been synthesized. Its primary limitation is the potential lack of availability or lengthy synthesis of the required functionalized pyridine starting material.
The choice of protocol should be guided by the specific goals of the research. For rapid SAR studies and analogue synthesis, the flexibility of the Sonogashira approach is advantageous. For large-scale production of the title compound, optimizing the intramolecular cyclization route is likely the more economical and scalable strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 1-(Furo 3,2-b pyridin-6-yl)ethanone AldrichCPR 1203499-00-6 [sigmaaldrich.com]
- 4. This compound,(CAS# 1203499-00-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. ias.ac.in [ias.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Furo[3,2-b]pyridin-6-yl)ethanone
This guide provides essential safety and logistical information for the proper disposal of 1-(Furo[3,2-b]pyridin-6-yl)ethanone (CAS No. 1203499-00-6), a heterocyclic ketone compound frequently utilized in drug discovery and chemical research. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The causality behind each procedural step is explained to empower researchers with the knowledge to manage chemical waste responsibly.
Hazard Identification and Inherent Risk Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is a solid substance with known toxicological and environmental risks that dictate its handling and disposal pathway.[1] The primary hazards are summarized below.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Implication for Handling and Disposal |
| Acute Toxicity 4 (Oral) | GHS07 (Exclamation Mark)[1] | Warning [1] | H302: Harmful if swallowed[1] | Ingestion must be strictly avoided. All waste, including contaminated personal protective equipment (PPE), must be handled as toxic. |
| Water Hazard Class 3 (Germany) | N/A | N/A | WGK 3: Severely hazardous to water[1] | This is a critical classification. It explicitly prohibits disposal down the drain, as the substance can cause significant, long-term damage to aquatic ecosystems. All waste must be contained. |
| Combustible Solid | N/A | N/A | Storage Class 11[1] | While not highly flammable, it is a combustible solid. Waste should be stored away from ignition sources. Incineration is a viable disposal method. |
The parent furo[3,2-b]pyridine structure is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3] Therefore, all handling and disposal operations must assume the potential for these hazards.
The Regulatory Imperative: Compliance with RCRA
In the United States, the management and disposal of chemical waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6] RCRA establishes a "cradle-to-grave" framework, which holds the generator of the waste legally and financially responsible for its safe management from generation to final disposal.[7][8][9]
Your Core Responsibilities as a Generator:
-
Waste Determination: You must correctly identify any substance you intend to discard as hazardous waste. Given the known acute oral toxicity and severe water hazard classification of this compound, it must be managed as hazardous waste.[1][10][11]
-
Safe Management: You are required to collect, label, and store the waste in a manner that prevents release into the environment and protects human health.[8]
-
Documented Disposal: The waste must be transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF), with a complete paper trail (the hazardous waste manifest).[11]
Causality: The rigorous framework of RCRA exists because improper chemical disposal in the past has led to severe environmental contamination and public health crises. By adhering to these regulations, you are not merely following rules; you are actively participating in a nationwide system to prevent future harm.
Note: This guide provides a general framework based on federal regulations. Your institution's Environmental Health & Safety (EHS) department provides the definitive, site-specific procedures you must follow.[12] Always consult your EHS office for guidance on waste container types, labeling specifics, and pickup schedules.
Pre-Disposal Protocol: Safe Handling and Waste Segregation
Proper disposal begins with safe handling during use. The controls implemented to protect researchers from exposure are the first step in containing the substance for final disposal.
Required Personal Protective Equipment (PPE)
| PPE Category | Item | Standard/Specification | Purpose |
| Eye/Face Protection | Safety Goggles | ANSI Z87.1 compliant, chemical splash goggles[12] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene[12] | Prevents dermal absorption and skin irritation. Gloves must be inspected before use and removed without touching the outer surface.[13] |
| Body Protection | Laboratory Coat | Long-sleeved, flame-resistant[12] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-Approved Respirator | Required if handling the powder outside of a certified fume hood or if dust generation is likely.[13][14] | Prevents inhalation of irritating or toxic dust particles. |
Engineering Controls
All weighing and handling of solid this compound must be performed within a certified chemical fume hood to minimize inhalation risk.[12][15] An operational eyewash station and safety shower must be immediately accessible.[14]
Waste Segregation
Principle: Never mix different chemical waste streams unless explicitly instructed to do so by your EHS department.
Causality: Mixing incompatible chemicals can lead to dangerous reactions (e.g., gas generation, fire, explosions). Furthermore, mixing hazardous waste with non-hazardous waste increases the total volume of hazardous waste, significantly raising disposal costs and regulatory burdens. Keep this compound waste separate from solvents, aqueous waste, and other solids unless they are part of the same, well-defined process stream.
Step-by-Step Disposal Workflow
The following workflow outlines the procedural steps for disposing of pure, unused this compound and materials lightly contaminated with it (e.g., weigh boats, wipes, contaminated gloves).
Disposal Workflow Diagram
Caption: Decision workflow for hazardous chemical waste disposal.
Procedural Steps
-
Waste Characterization : At the point of generation, classify all this compound and items contaminated with it as Hazardous Waste .
-
Containerization :
-
Select a waste container provided by or approved by your EHS department. It must be made of a material compatible with the chemical (e.g., HDPE or glass for solids) and have a secure, tight-fitting lid.[10]
-
The container must be in good condition, free from leaks or damage.
-
Place contaminated solids (gloves, wipes, weigh paper) and excess chemical directly into this container. Do not dispose of these items in the regular trash.
-
-
Labeling :
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Using a pen, fill in all required fields, which typically include:
-
Generator Information: Your name, lab, and contact number.
-
Chemical Contents: Write the full chemical name, "this compound," and its CAS number, "1203499-00-6." Do not use abbreviations.
-
Hazards: Check the boxes corresponding to its hazards (e.g., Toxic).
-
-
-
Accumulation & Storage :
-
Keep the waste container sealed at all times, except when actively adding waste.[10] This prevents the release of vapors or dust and protects the lab environment.
-
Store the container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the lab personnel.[10]
-
The SAA should be a secondary containment tray to capture any potential leaks.
-
-
Request for Pickup :
-
Once the container is full (leaving some headspace, ~10%), or you are approaching the SAA time limit (consult EHS for specifics), submit a chemical waste pickup request through your institution's EHS portal.
-
Do not move the container to the hallway or an unsecure location. Await pickup by trained EHS personnel or their authorized contractor.
-
Emergency Procedures: Spill and Exposure Response
Accidents can happen. A prepared response is key to mitigating risk.
Solid Spill Response
-
Alert & Isolate : Alert personnel in the immediate area. Restrict access to the spill location.
-
Don PPE : At a minimum, wear a lab coat, gloves, and chemical splash goggles.
-
Contain & Clean : Do not use compressed air or dry sweeping, which can aerosolize the powder. Gently cover the spill with a damp paper towel to prevent dust from becoming airborne.
-
Collect : Carefully scoop the material and the paper towel into your designated hazardous waste container.[16]
-
Decontaminate : Wipe the spill area with an appropriate cleaning agent (e.g., soap and water), and place the cleaning materials in the hazardous waste container.
-
Report : Report the spill to your supervisor and EHS department, regardless of size.
Personnel Exposure First Aid
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[13]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][14]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[13]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[13]
By integrating these principles of hazard awareness, regulatory compliance, and procedural diligence into your laboratory workflow, you ensure that the disposal of this compound is conducted with the highest standards of safety and environmental stewardship.
References
- 1. 1-(Furo 3,2-b pyridin-6-yl)ethanone AldrichCPR 1203499-00-6 [sigmaaldrich.com]
- 2. Furo(3,2-b)pyridine | C7H5NO | CID 12210217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Furo[3,2-b]pyridine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. benchchem.com [benchchem.com]
- 13. aaronchem.com [aaronchem.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
